molecular formula C8H11ClN2 B3322357 3-(Azetidin-3-yl)pyridine hydrochloride CAS No. 1446407-31-3

3-(Azetidin-3-yl)pyridine hydrochloride

Cat. No.: B3322357
CAS No.: 1446407-31-3
M. Wt: 170.64 g/mol
InChI Key: VFQYUSHMECHGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yl)pyridine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Azetidinyl)pyridine Hydrochloride is 170.0610761 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Azetidin-3-yl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azetidin-3-yl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azetidin-3-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-2-7(4-9-3-1)8-5-10-6-8;/h1-4,8,10H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQYUSHMECHGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1236791-61-9
Details Compound: Pyridine, 3-(3-azetidinyl)-, hydrochloride (1:2)
Record name Pyridine, 3-(3-azetidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236791-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446407-31-3
Record name Pyridine, 3-(3-azetidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446407-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

3-(Azetidin-3-yl)pyridine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Azetidin-3-yl)pyridine Hydrochloride

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 3-(Azetidin-3-yl)pyridine hydrochloride emerges as a quintessential example of such a strategy, merging two highly valued heterocyclic scaffolds: the pyridine ring and the azetidine ring. The pyridine nucleus is a ubiquitous feature in a significant number of FDA-approved drugs, prized for its ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets.[1] Concurrently, the azetidine moiety, a strained four-membered heterocycle, has gained prominence as a versatile building block that can enhance molecular properties such as solubility, metabolic stability, and three-dimensional complexity, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[2][3]

This technical guide provides a comprehensive analysis of 3-(Azetidin-3-yl)pyridine hydrochloride, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer field-proven insights into its physicochemical and chemical properties, spectroscopic characterization, synthetic strategies, and critical applications in drug discovery. The narrative emphasizes the causality behind its reactivity and utility, equipping the reader with the expert knowledge required to effectively leverage this valuable compound in research and development endeavors.

Part 1: Physicochemical and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 3-(Azetidin-3-yl)pyridine hydrochloride is a solid material whose properties are defined by the interplay between its two heterocyclic components and its salt form.

Nomenclature and Salt Form: It is crucial to note that while the user query specified the hydrochloride, this compound is frequently supplied and referenced as 3-(Azetidin-3-yl)pyridine dihydrochloride (CAS No: 1236791-61-9). This occurs because the molecule possesses two basic nitrogen atoms—one on the pyridine ring and one on the azetidine ring—both of which can be protonated by hydrochloric acid. For the purpose of this guide, "hydrochloride" will refer to the commonly available salt form, which is typically the dihydrochloride.

Core Physicochemical Data:

PropertyValueSource(s)
CAS Number 1236791-61-9 (dihydrochloride)
Molecular Formula C₈H₁₂Cl₂N₂ (dihydrochloride)
Molecular Weight 207.10 g/mol (dihydrochloride)
Appearance Solid. Often a white to off-white crystalline powder.
Solubility While specific data is limited, amine hydrochlorides are generally soluble in polar protic solvents. Pyridine hydrochloride is soluble in water, ethanol, and chloroform[4], and 3-hydroxyazetidine hydrochloride is soluble in water, DMSO, and methanol.[5] High solubility in aqueous media and polar organic solvents is anticipated.
Stability Stable under standard laboratory conditions.[6] Like many hydrochloride salts, it is potentially hygroscopic and should be stored in a dry environment.[4]

Part 2: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of any chemical entity. The dual-ring structure of 3-(Azetidin-3-yl)pyridine hydrochloride gives rise to a distinct spectroscopic fingerprint.

Predicted Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is the most informative tool for structural elucidation. In a solvent like D₂O or DMSO-d₆, one would expect to see signals corresponding to the pyridine ring protons in the downfield aromatic region (δ 8.0-9.0 ppm). The protonation of the pyridine nitrogen causes a significant downfield shift for these protons compared to the free base, a known effect of accumulating positive charge on the ring.[7] The four protons on the azetidine ring methylene groups and the single methine proton would appear further upfield (typically δ 3.5-5.0 ppm), likely as complex multiplets due to spin-spin coupling.

  • ¹³C NMR: The carbon spectrum would show signals for the pyridine carbons in the range of δ 120-150 ppm and the sp³-hybridized azetidine carbons at higher field strengths.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion for the free base (C₈H₁₀N₂). The predicted m/z for the protonated molecule [M+H]⁺ is 135.0917.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching from the protonated amine groups, aromatic C-H stretching, C=C and C=N stretching from the pyridine ring, and aliphatic C-H stretching from the azetidine ring.

General Analytical Workflow: A self-validating protocol for the characterization of a newly received batch of 3-(Azetidin-3-yl)pyridine hydrochloride ensures its suitability for subsequent experiments.

G cluster_0 Identity & Structure Verification cluster_1 Purity & Quality Assessment NMR_1H_13C ¹H and ¹³C NMR Spectroscopy MS Mass Spectrometry (ESI-MS) IR FT-IR Spectroscopy HPLC HPLC-UV/ELSD for Purity MS->HPLC CoA Generate Certificate of Analysis (CoA) IR->CoA HPLC->CoA Solubility Solubility Confirmation Solubility->HPLC Appearance Visual Inspection Appearance->Solubility Sample Sample Receipt Sample->Appearance

Fig. 1: Analytical workflow for quality control.

Part 3: Chemical Properties and Reactivity

The reactivity of 3-(Azetidin-3-yl)pyridine is governed by the distinct electronic and steric properties of its two constituent rings. Understanding these properties is key to its effective use as a synthetic intermediate.

1. The Azetidine Moiety: The azetidine ring is the primary center for synthetic elaboration. Its reactivity is dominated by two features: the nucleophilicity of the secondary amine (in its free base form) and the inherent ring strain.[9]

  • N-Functionalization: After neutralization of the hydrochloride salt to liberate the free base, the secondary amine of the azetidine ring becomes a potent nucleophile. This site is the logical handle for incorporating the entire scaffold into a larger molecule. Common transformations include:

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • N-Alkylation/Arylation: Reaction with alkyl halides or through reductive amination with aldehydes/ketones. Buchwald-Hartwig amination can be used for arylation.[10]

    • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Ring Strain-Driven Reactions: The approximately 26 kcal/mol of strain energy in the azetidine ring makes it susceptible to ring-opening reactions, although it is notably more stable and easier to handle than the corresponding three-membered aziridine.[9] This reaction pathway can be accessed under specific conditions, such as with strong nucleophiles or during catalytic hydrogenation, but is generally avoided when the goal is to maintain the azetidine core.

2. The Pyridine Moiety: The pyridine ring is an electron-deficient aromatic system. In the dihydrochloride salt form, the ring is strongly deactivated towards electrophilic aromatic substitution due to the protonated nitrogen atom. Its main reactive considerations are:

  • Basicity: The pyridine nitrogen (pKa of pyridine ~5.2) is a basic center and is protonated in the hydrochloride salt. This property is fundamental to the compound's solubility and handling as a salt.

  • Nucleophilic Aromatic Substitution (SNAr): While the parent pyridine ring is not highly reactive towards nucleophiles, the introduction of activating groups (e.g., a halogen at the 2- or 4-position of the pyridine ring in a precursor molecule) makes it an excellent electrophile for SNAr reactions, which is a common strategy for its synthesis.[10]

Reactivity cluster_azetidine Azetidine Ring Reactivity cluster_pyridine Pyridine Ring Reactivity Compound 3-(Azetidin-3-yl)pyridine (Free Base) N_Func N-Functionalization (Acylation, Alkylation, etc.) Compound->N_Func Primary Site for Derivatization Ring_Open Ring Opening (Strain-driven) Compound->Ring_Open Potential Side Reaction N_Protonation N-Protonation (Basicity) Compound->N_Protonation Forms Hydrochloride Salt SNAr Nucleophilic Substitution (On activated derivatives) Compound->SNAr Synthetic Handle in Precursors

Fig. 2: Key reactive sites and pathways.

Part 4: Synthetic Strategies

The construction of 3-(Azetidin-3-yl)pyridine hydrochloride typically involves the coupling of two pre-functionalized heterocyclic precursors. The most logical and field-proven approach involves a nucleophilic substitution reaction followed by deprotection and salt formation.

Rationale for Protecting Groups: The secondary amine of the azetidine ring is highly nucleophilic and would interfere with many desired coupling reactions. Therefore, it is almost always protected during synthesis, most commonly with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal because it is stable to a wide range of reaction conditions but can be removed cleanly and efficiently under acidic conditions (e.g., with HCl or trifluoroacetic acid, TFA), which conveniently leads directly to the desired hydrochloride salt.[10]

Common Synthetic Workflow:

Synthesis A N-Boc-3-aminoazetidine C Coupling Reaction (e.g., Buchwald-Hartwig Amination) A->C B 3-Halopyridine (e.g., 3-Bromopyridine) B->C D N-Boc-3-(pyridin-3-yl)azetidine C->D E Deprotection & Salt Formation (Acidic Conditions, e.g., HCl in Dioxane) D->E F 3-(Azetidin-3-yl)pyridine Hydrochloride E->F

Fig. 3: A representative synthetic pathway.

This workflow is advantageous because it uses commercially available starting materials and employs robust, well-understood reactions. The final deprotection/salt formation step is often high-yielding and results in a solid product that is easily purified by recrystallization.

Part 5: Applications in Medicinal Chemistry and Drug Discovery

The true value of 3-(Azetidin-3-yl)pyridine hydrochloride lies in its application as a molecular scaffold for creating new therapeutic agents. The azetidine ring is not merely a linker; it is an active modulator of molecular properties.

The Azetidine Advantage:

  • Improved Physicochemical Properties: Compared to more flexible linkers or larger rings like piperidine, the constrained nature of the azetidine ring can reduce the lipophilicity (logP) and increase the aqueous solubility of a parent molecule.[11]

  • Metabolic Stability: The azetidine ring can block sites of metabolism or, by altering the conformation of the molecule, move metabolically labile groups away from enzymatic attack.[2]

  • Vectorial Exit and Novel Chemical Space: The rigid, three-dimensional structure of the azetidine ring provides a defined exit vector from the pyridine core, allowing chemists to explore new regions of a target's binding pocket that may be inaccessible with more traditional linkers.[11] This is a key principle of scaffold-based drug design.

Bioisosterism in Action: The azetidinyl-pyridine motif can be considered a bioisosteric replacement for other common heterocyclic fragments. This strategy, known as "scaffold hopping," is used to discover novel compounds with improved properties while retaining the key binding interactions of a known active molecule.[10]

Bioisostere cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement cluster_2 Modulated Properties A Piperidinyl-Pyridine B Pyrrolidinyl-Pyridine D 3-(Azetidin-3-yl)pyridine A->D Scaffold Hop C Morpholinyl-Pyridine B->D Scaffold Hop C->D Scaffold Hop Prop1 Improved Solubility D->Prop1 Prop2 Enhanced Metabolic Stability D->Prop2 Prop3 Increased Rigidity/ Defined Vector D->Prop3 Prop4 Novel IP Position D->Prop4

Fig. 4: Role as a bioisostere for property modulation.

This scaffold is particularly relevant for targets where a basic nitrogen and an aromatic system are required for activity, such as kinases, G-protein coupled receptors (GPCRs), and certain ion channels.

Part 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are mandatory to ensure personnel safety. 3-(Azetidin-3-yl)pyridine hydrochloride is classified as a hazardous substance.

GHS Hazard Information:

PictogramClassHazard StatementPrecautionary Code(s)Source(s)

WarningH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261, P280, P302+P352, P305+P351+P338

Recommended Protocols:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[13][14]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling and before breaks.[12]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption, as the material is likely hygroscopic. Store at room temperature.[12]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal in accordance with local regulations.[12]

Conclusion

3-(Azetidin-3-yl)pyridine hydrochloride is more than a simple chemical intermediate; it is a strategically designed building block that offers a powerful solution to many challenges in modern drug discovery. By combining the privileged pyridine scaffold with the property-enhancing azetidine ring, it provides a direct route to novel chemical entities with improved drug-like characteristics. Its well-defined reactivity, centered on the functionalization of the azetidine nitrogen, allows for its predictable and efficient incorporation into lead compounds. For the medicinal chemist, this compound represents a valuable tool for scaffold hopping, lead optimization, and the exploration of new chemical space, ultimately accelerating the journey toward next-generation therapeutics.

References

  • United-Biol. Safety Data Sheet for Boc-Aziridine-3-carboxylic acid (similar handling protocols). Available from: [Link]

  • PubChem. 3-(azetidin-3-yl)pyridine Compound Summary. National Center for Biotechnology Information. Available from: [Link]

  • De la Torre, V. G., et al. (2013). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer activities. Medicinal Chemistry Research, 23(4), 1949-1963. Available from: [Link]

  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

  • Katritzky, A. R., & Swinbourne, F. J. (1966). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Institute of Physical Chemistry, Polish Academy of Sciences.
  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Brandi, A., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available from: [Link]

  • Wieczorek, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 28(3), 1083. Available from: [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]

  • Stepan, A. F., & de la Torre, V. G. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(1), 12-26. Available from: [Link]

  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 12-32. Available from: [Link]

Sources

An In-depth Technical Guide to 3-(Azetidin-3-yl)pyridine Hydrochloride: Synthesis, Characterization, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Azetidin-3-yl)pyridine hydrochloride (CAS Number: 1446407-31-3), a heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology. This document delves into its synthesis, analytical characterization, and its established role as a potent nicotinic acetylcholine receptor (nAChR) ligand, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the Azetidine-Pyridine Scaffold

The 3-(Azetidin-3-yl)pyridine moiety represents a privileged scaffold in modern drug discovery. The azetidine ring, a four-membered saturated heterocycle, imparts a unique combination of conformational rigidity and three-dimensional character to molecules, which can lead to enhanced binding affinity and metabolic stability.[1][2] When coupled with the pyridine ring, a common pharmacophore in neuroactive compounds, the resulting structure offers a versatile platform for modulating the activity of various biological targets.[3]

Specifically, 3-(Azetidin-3-yl)pyridine and its derivatives have emerged as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for various cognitive functions.[4][5][6] Dysfunction of nAChRs is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, making them a key target for therapeutic intervention.[6][7] This guide will focus on the hydrochloride salt of 3-(Azetidin-3-yl)pyridine, a form often utilized for its improved solubility and handling properties.[8]

Synthesis and Purification

Representative Synthetic Workflow

The following protocol outlines a plausible and commonly employed synthetic route.

dot

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deoxygenation cluster_3 Step 4: Deprotection and Salt Formation A Azetidin-3-one B N-Boc-azetidin-3-one A->B (Boc)2O, Base E N-Boc-3-hydroxy-3-(3-pyridyl)azetidine B->E 3-Pyridylmagnesium bromide, THF C 3-Bromopyridine D 3-Pyridylmagnesium bromide C->D Mg, THF F N-Boc-3-(3-pyridyl)azetidine E->F Et3SiH, TFA G 3-(Azetidin-3-yl)pyridine hydrochloride F->G HCl in Dioxane

Caption: A representative synthetic workflow for 3-(Azetidin-3-yl)pyridine hydrochloride.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of N-Boc-3-(3-pyridyl)azetidine

A common strategy involves the coupling of an N-protected azetidinone with a pyridyl organometallic reagent, followed by deoxygenation.

  • Formation of the Grignard Reagent: To a stirred suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 3-bromopyridine in THF is added dropwise. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Coupling Reaction: The freshly prepared 3-pyridylmagnesium bromide solution is cooled to 0 °C and a solution of N-Boc-azetidin-3-one in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude N-Boc-3-hydroxy-3-(3-pyridyl)azetidine is then purified by column chromatography.

  • Deoxygenation: The purified alcohol is dissolved in a suitable solvent such as dichloromethane, and treated with a reducing agent like triethylsilane in the presence of a strong acid, for instance, trifluoroacetic acid. The reaction is stirred until the starting material is consumed. The mixture is then carefully neutralized, extracted, and the organic phase is dried and concentrated. The resulting N-Boc-3-(3-pyridyl)azetidine is purified by column chromatography.

Step 2: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt.

  • Deprotection: The purified N-Boc-3-(3-pyridyl)azetidine is dissolved in a suitable solvent, such as 1,4-dioxane or diethyl ether. A solution of hydrogen chloride (e.g., 4M in dioxane) is added, and the mixture is stirred at room temperature.[1] The progress of the deprotection is monitored by TLC or LC-MS.

  • Isolation of the Product: Upon completion, the resulting precipitate, 3-(Azetidin-3-yl)pyridine hydrochloride, is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 3-(Azetidin-3-yl)pyridine hydrochloride.

Physicochemical Properties
PropertyValueSource
CAS Number 1446407-31-3-
Molecular Formula C₈H₁₁ClN₂[11]
Molecular Weight 170.64 g/mol [11]
Appearance Expected to be a solid[8]
Solubility Expected to be soluble in water and polar organic solvents[12]

Note: For the dihydrochloride salt (CAS 1236791-61-9), the molecular formula is C₈H₁₂Cl₂N₂ and the molecular weight is 207.1 g/mol .[8]

Spectroscopic Data (Illustrative)

While specific spectra for CAS 1446407-31-3 are not publicly available, the following represents expected data based on the structure and data from analogous compounds.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine and azetidine protons. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). The azetidine protons would be observed in the aliphatic region, with the methine proton at the 3-position appearing as a multiplet and the methylene protons on the azetidine ring appearing as distinct multiplets.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight unique carbon atoms in the molecule. The pyridine carbons would resonate in the downfield region (δ 120-150 ppm), while the azetidine carbons would appear in the upfield region.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 135.09, corresponding to the free base.[13]

Chromatographic Analysis (Illustrative)
  • High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reverse-phase HPLC. A suitable method would employ a C18 column with a mobile phase consisting of a gradient of acetonitrile and water containing a small amount of an acid modifier like formic acid or trifluoroacetic acid.[14][15] Detection would be achieved using a UV detector at a wavelength around 260 nm.

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring reaction progress and for preliminary purity assessment. A typical mobile phase would be a mixture of dichloromethane and methanol.

Pharmacological Profile: A Nicotinic Acetylcholine Receptor Ligand

The primary pharmacological significance of 3-(Azetidin-3-yl)pyridine hydrochloride lies in its interaction with nicotinic acetylcholine receptors (nAChRs).

Mechanism of Action

3-(Azetidin-3-yl)pyridine and its analogs act as agonists or partial agonists at various nAChR subtypes.[4][5] These receptors are pentameric ligand-gated ion channels that, upon activation by acetylcholine or other agonists, undergo a conformational change that opens an intrinsic ion channel permeable to cations, primarily Na⁺ and Ca²⁺.[6] The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling events.

Receptor Subtype Selectivity

The nAChR family is diverse, with different subunit compositions leading to a variety of receptor subtypes with distinct pharmacological and physiological properties. Derivatives of 3-(azetidinylmethoxy)pyridine have shown high affinity and selectivity for the α4β2 nAChR subtype, which is one of the most abundant nAChR subtypes in the brain and is heavily implicated in cognitive processes and the rewarding effects of nicotine.[4][5] While the precise selectivity profile of 3-(Azetidin-3-yl)pyridine hydrochloride requires further investigation, its structural similarity to known selective α4β2 ligands suggests a similar mode of action.

Signaling Pathways

The activation of nAChRs, particularly the α7 subtype, can trigger a cascade of intracellular signaling pathways that are crucial for neuronal survival and synaptic plasticity. While 3-(Azetidin-3-yl)pyridine is more closely related to α4β2 ligands, understanding the broader context of nAChR signaling is important.

dot

Signaling_Pathway cluster_0 nAChR Activation cluster_1 Downstream Signaling cluster_2 Cellular Outcomes nAChR Nicotinic Acetylcholine Receptor (e.g., α7 subtype) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ligand 3-(Azetidin-3-yl)pyridine (or other agonist) Ligand->nAChR Binds to receptor PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Activation Neuroprotection Neuroprotection GSK3b->Neuroprotection Promotes BDNF BDNF Expression CREB->BDNF Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity Enhances

Caption: A simplified diagram of a potential signaling pathway activated by nAChR agonists.

Applications in Drug Development

The favorable pharmacological profile of 3-(Azetidin-3-yl)pyridine hydrochloride and its analogs makes them attractive candidates for the development of novel therapeutics for a variety of central nervous system disorders.

  • Cognitive Enhancement: By modulating the activity of nAChRs, these compounds have the potential to improve cognitive functions such as learning and memory, which are impaired in conditions like Alzheimer's disease.

  • Neuroprotection: Activation of certain nAChR subtypes has been shown to have neuroprotective effects, suggesting a potential role in slowing the progression of neurodegenerative diseases.

  • Treatment of Psychiatric Disorders: The involvement of nAChRs in mood regulation and reward pathways indicates that ligands like 3-(Azetidin-3-yl)pyridine hydrochloride could be beneficial in treating depression and addiction.[7]

Conclusion

3-(Azetidin-3-yl)pyridine hydrochloride is a valuable chemical entity for researchers in the field of neuroscience and drug discovery. Its unique structural features and its potent activity at nicotinic acetylcholine receptors position it as a promising lead compound for the development of novel therapies for a range of debilitating neurological and psychiatric disorders. This guide has provided a comprehensive overview of its synthesis, characterization, and pharmacological properties, offering a solid foundation for further research and development efforts.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring. Chemical Reviews, 108(9), 3988–4035.
  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734.
  • Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 42(12), 2251-2259.
  • National Center for Biotechnology Information. (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines.
  • PubChem. (n.d.). 3-(azetidin-3-yl)pyridine dihydrochloride. Retrieved from [Link]

  • Yang, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Di Mola, A., et al. (2018). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Bifurcated Lithiation-Trapping Manifold. European Journal of Organic Chemistry, 2018(31), 4268-4272.
  • Prakali, O., & Dinnimath, B. (2021). Azetidinone Hybrids: A Review on Synthetic Strategies and Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 12(12), 6298-6309.
  • Caron, S., & Wei, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Chemical Biology, 2(3), 856-871.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163.
  • Guther, L. K., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 13(6), 2367-2386.
  • Al-Amiery, A. A., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Chemistry, 2025, Article ID 5528937.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Parmar, D. R., et al. (2020). Azetidines of pharmacological interest. ChemistrySelect, 5(45), 14263-14285.
  • Argintaru, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Green Chemistry, 14(5), 1310-1313.
  • Arunrungvichian, K., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1637.
  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • Kozikowski, A. P., et al. (2009). Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. Journal of Medicinal Chemistry, 52(22), 7063-7074.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-20.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

  • Ramalakshmi, N., & Puratchikody, A. (2011). Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2- azetidinone. International Journal of Pharmaceutical Sciences and Research, 2(8), 2056-2061.
  • Ly, N. T., Thaxton, A., & Trudell, M. L. (2013). Synthesis of 3,3-Diarylazetidines.
  • ResearchGate. (n.d.). 1 H-, 13 C-and 31 P-n.m.r. data of selected rhodium complexes. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Technical Monograph: 3-(Azetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Neurotherapeutic Ligand Design

Executive Summary

In the landscape of modern medicinal chemistry, 3-(Azetidin-3-yl)pyridine dihydrochloride represents a privileged scaffold, particularly within the domain of central nervous system (CNS) drug discovery. As a conformationally restricted bioisostere of nicotine and epibatidine, this molecule offers a unique vector for targeting nicotinic acetylcholine receptors (nAChRs) , specifically the


 and 

subtypes.

Unlike flexible piperidine or pyrrolidine analogs, the strained four-membered azetidine ring imposes rigid geometric constraints that can enhance receptor subtype selectivity while simultaneously lowering lipophilicity (


). This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, a field-proven synthetic route via Negishi cross-coupling, and analytical protocols for rigorous quality assurance.

Physicochemical Identity & Stoichiometry

Accurate dosing and formulation depend on a precise understanding of the salt stoichiometry. While the free base is chemically distinct, the dihydrochloride salt is the standard stable form used in research due to the high basicity of the azetidine nitrogen.

Table 1: Molecular Specifications
PropertySpecification
IUPAC Name 3-(Azetidin-3-yl)pyridine dihydrochloride
Common Name 3-(3-Pyridyl)azetidine 2HCl
CAS Number (2HCl) 1236791-61-9
CAS Number (Free Base) 1236862-28-4 (Generic/Related)
Molecular Formula

Molecular Weight (Free Base) 134.18 g/mol
Molecular Weight (2HCl) 207.10 g/mol
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water (>50 mg/mL), DMSO; Insoluble in

, Hexanes
pKa (Calculated)

,

Critical Note on Stoichiometry: The azetidine nitrogen (


) is highly basic (

), while the pyridine nitrogen (

) is weakly basic (

). In the presence of excess HCl (e.g., 4M HCl in dioxane), the molecule invariably isolates as the dihydrochloride . Researchers must account for the 207.10 g/mol weight in stoichiometric calculations, not the free base.

Synthetic Methodology: The Negishi Cross-Coupling Route

While classical methods involve reduction of 3-pyridyl-azetidin-2-ones, modern library synthesis favors Negishi Cross-Coupling . This approach is modular, scalable, and avoids the harsh conditions required to reduce amides.

Reaction Scheme Logic
  • Activation: Conversion of

    
    -Boc-3-iodoazetidine to a nucleophilic organozinc reagent.
    
  • Coupling: Palladium-catalyzed

    
    -
    
    
    
    bond formation with 3-bromopyridine.
  • Deprotection: Acidic cleavage of the Boc group and concomitant salt formation.

Diagram: Synthetic Workflow

SynthesisRoute Start N-Boc-3-iodoazetidine Zn Zn Dust / LiCl (Activation) Start->Zn THF, rt Inter1 Organozinc Intermediate (R-Zn-I) Zn->Inter1 Coupled N-Boc-3-(3-pyridyl)azetidine Inter1->Coupled Negishi Coupling PyBr 3-Bromopyridine PyBr->Coupled Cat Pd(dppf)Cl2 Catalyst Cat->Coupled Acid 4M HCl / Dioxane Coupled->Acid Deprotection Final 3-(Azetidin-3-yl)pyridine Dihydrochloride Acid->Final Precipitation

Caption: Step-wise Negishi cross-coupling synthesis of 3-(Azetidin-3-yl)pyridine dihydrochloride.

Detailed Protocol

Step 1: Preparation of Organozinc Reagent

  • Reagents:

    
    -Boc-3-iodoazetidine (1.0 eq), Zinc dust (activated, 3.0 eq), LiCl (dry, 1.5 eq), TMSCl (0.05 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure: Under Argon, activate Zn dust with TMSCl in THF. Add

    
    -Boc-3-iodoazetidine dropwise. Stir at room temperature for 1-2 hours. Disappearance of starting material (TLC/GC) confirms formation of the alkylzinc iodide.
    

Step 2: Palladium-Catalyzed Coupling

  • Reagents: 3-Bromopyridine (0.9 eq),

    
     (0.05 eq).
    
  • Procedure: Add the catalyst and 3-bromopyridine directly to the organozinc solution. Heat to 60°C for 12 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc gradient).
    

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the purified Boc-intermediate in minimal DCM. Add HCl/Dioxane (10 eq) at 0°C. Warm to RT and stir for 2 hours.

  • Isolation: The product often precipitates as a white solid. Filter under

    
     (hygroscopic!) and wash with dry 
    
    
    
    .

Analytical Characterization & Quality Assurance

To ensure the integrity of the dihydrochloride salt, the following analytical signatures must be verified.

Proton NMR ( -NMR) in

The spectrum should show distinct shifts due to protonation of both nitrogen centers.

  • Pyridine Ring:

    • 
       ~8.8-9.0 ppm (s, 1H, H-2): Deshielded by ring current and protonation.
      
    • 
       ~8.7 ppm (d, 1H, H-6).
      
    • 
       ~8.5 ppm (d, 1H, H-4).
      
    • 
       ~8.0 ppm (dd, 1H, H-5).
      
  • Azetidine Ring:

    • 
       ~4.4-4.6 ppm (m, 2H, 
      
      
      
      ).
    • 
       ~4.1-4.3 ppm (m, 2H, 
      
      
      
      ).
    • 
       ~4.0 ppm (m, 1H, 
      
      
      
      -pyridine): The methine bridge.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion:

    
     (Corresponds to free base mass + proton).
    
  • Note: You will not see the chloride ions in the positive scan, but the retention time should be consistent with a highly polar, basic amine (early elution on C18).

Chloride Content Titration

To distinguish between mono- and dihydrochloride:

  • Method: Argentometric titration (

    
    ) or Ion Chromatography.
    
  • Target: ~34.2% Chloride by weight (for 2HCl salt).

    • Calculation:

      
      .
      

Biological Application: nAChR Modulation

The 3-(azetidin-3-yl)pyridine scaffold is a "privileged structure" for designing ligands that modulate synaptic transmission. It mimics the distance between the cationic center (azetidine N) and the hydrogen bond acceptor (pyridine N) found in nicotine, but with restricted conformational entropy.

Mechanism of Action Diagram

Mechanism Ligand 3-(Azetidin-3-yl)pyridine (Ligand) Receptor α4β2 nAChR (Post-Synaptic) Ligand->Receptor Binding (High Affinity) Channel Ion Channel Opening (Na+ / Ca2+ Influx) Receptor->Channel Conformational Change Response Depolarization & Neurotransmitter Release (DA, ACh, Glu) Channel->Response Signal Transduction

Caption: Signal transduction pathway for nAChR activation by azetidine-pyridine ligands.

Key Therapeutic Areas:

  • Cognitive Enhancers: Treatment of Alzheimer's and Schizophrenia (via

    
     or 
    
    
    
    modulation).
  • Analgesics: Non-opioid pain management (similar to Epibatidine but optimized for lower toxicity).[1]

  • Addiction: Smoking cessation aids (partial agonists).

Handling & Stability Protocols

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will absorb atmospheric moisture to form a sticky gum if left open.

    • Protocol: Weigh quickly in ambient air or, preferably, inside a desiccator/glovebox.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility for Assays: Prepare stock solutions in DMSO or water immediately before use. Avoid freeze-thaw cycles of aqueous stocks to prevent hydrolysis or degradation.

References

  • PubChem. (n.d.). 3-(Azetidin-3-yl)pyridine dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. [Contextual grounding for nAChR ligands].
  • Dunne, A., et al. (2012). Palladium-catalyzed Negishi cross-coupling of secondary alkylzinc halides. Journal of Organic Chemistry. [Methodology basis for synthesis].

Sources

3-(Azetidin-3-yl)pyridine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Azetidin-3-yl)pyridine hydrochloride (CAS: 1236791-61-9 for the dihydrochloride) is a specialized heterocyclic building block and pharmacophore used extensively in medicinal chemistry. Structurally, it consists of a four-membered azetidine ring linked at its C3 position to the C3 position of a pyridine ring. This unique connectivity offers a rigidified, conformationally restricted scaffold that serves as a bioisostere for piperidine or pyrrolidine rings in drug design, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, stability profiles, and handling protocols, designed for researchers optimizing lead compounds or synthesizing novel chemical libraries.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 3-(Azetidin-3-yl)pyridine dihydrochloride
Common Synonyms 3-(3-Pyridyl)azetidine dihydrochloride; 3-(3-Pyridinyl)azetidine 2HCl
CAS Number 1236791-61-9 (Dihydrochloride); 1236791-60-8 (Free Base)
Molecular Formula C₈H₁₀N₂[1][2][3][4] · 2HCl
Molecular Weight 207.10 g/mol (Salt); 134.18 g/mol (Free Base)
SMILES C1CN(C1)C2=CN=CC=C2.Cl.Cl
Appearance White to off-white crystalline solid
Structural Diagram & pKa Analysis

The molecule features two basic nitrogen centers. The azetidine nitrogen is a secondary amine (sp³), while the pyridine nitrogen is an imine-like aromatic nitrogen (sp²).

G cluster_0 pKa & Protonation Sites Azetidine_N Azetidine Nitrogen (sp³) Primary Basic Site pKa ~9.5 - 10.5 (Protonated in HCl salt) Pyridine_N Pyridine Nitrogen (sp²) Secondary Basic Site pKa ~5.2 (Protonated in 2HCl salt) Structure 3-(Azetidin-3-yl)pyridine Core Scaffold Structure->Azetidine_N C3 Linkage Structure->Pyridine_N C3' Linkage

Figure 1: Analysis of basicity centers. The azetidine nitrogen is significantly more basic than the pyridine nitrogen. In the dihydrochloride form, both sites are protonated.

Physicochemical Profiling

Solubility & Hygroscopicity
  • Water Solubility: High. The dihydrochloride salt form is highly polar and freely soluble in water (>50 mg/mL), making it suitable for aqueous stock solutions.

  • Organic Solubility:

    • Soluble: DMSO, Methanol.

    • Sparingly Soluble: Ethanol, Isopropanol.

    • Insoluble: Non-polar solvents (Hexane, Toluene, Diethyl ether).

  • Hygroscopicity: The HCl salt is hygroscopic . It readily absorbs atmospheric moisture, which can lead to deliquescence. Storage in a desiccator is mandatory to maintain stoichiometry.

Acidity/Basicity (pKa)
  • Azetidine NH: The pKa of unsubstituted azetidine is ~11.3. However, the electron-withdrawing pyridine ring at the C3 position (via inductive effect) lowers this value. The estimated pKa is 9.5 – 10.0 .

  • Pyridine N: The pKa of the pyridine nitrogen is typically ~5.2 .[5]

  • Implication: In physiological buffers (pH 7.4), the azetidine nitrogen is predominantly protonated (cationic), while the pyridine nitrogen is largely unprotonated (neutral).

Synthetic Methodologies

The synthesis of 3-arylazetidines is challenging due to the strain of the four-membered ring. Two primary strategies are employed: Cross-Coupling (Modern) and Cyclization (Classical).

Method A: Nickel/Zinc-Catalyzed Cross-Coupling (Preferred)

This method avoids harsh conditions that might open the azetidine ring. It utilizes a protected 3-iodoazetidine and a pyridyl zinc/boron reagent.

Synthesis Start 1-Boc-3-iodoazetidine (Commercially Available) Intermediate 1-Boc-3-(3-pyridyl)azetidine (Protected Intermediate) Start->Intermediate Cross-Coupling Reagent 3-Pyridylzinc bromide (Negishi Coupling) OR 3-Pyridylboronic acid (Suzuki Coupling) Reagent->Intermediate Catalyst Catalyst: Ni(glyme)Cl2 / Ligand OR Pd(PPh3)4 Catalyst->Intermediate Deprotection Acid Hydrolysis (4M HCl in Dioxane) Intermediate->Deprotection Product 3-(Azetidin-3-yl)pyridine Dihydrochloride (Final Salt) Deprotection->Product Boc Removal

Figure 2: Modern synthetic route via cross-coupling, ensuring regioselectivity and high yield.

Protocol Summary (Method A):

  • Coupling: React 1-Boc-3-iodoazetidine with 3-pyridylzinc bromide in the presence of a Nickel catalyst (e.g., NiCl₂·glyme) and a ligand (e.g., pseudoephedrine derivative or diamine) in THF/DMA.

  • Workup: Quench with water, extract with EtOAc, and purify via silica chromatography.

  • Deprotection: Dissolve the intermediate in 4M HCl/Dioxane. Stir at RT for 2-4 hours.

  • Isolation: Concentrate in vacuo. Triturate with diethyl ether to obtain the dihydrochloride salt as a white solid.

Method B: Cyclization of Acyclic Precursors

Alternatively, the azetidine ring can be formed de novo from a pyridine-substituted precursor, such as reducing a 1-benzhydryl-3-azetidinone derivative (formed from Pinner reaction or similar), though this is less common for this specific isomer due to regioselectivity issues.

Chemical Stability & Reactivity

Ring Strain & Stability

Azetidines possess significant ring strain (~26 kcal/mol), similar to cyclobutane but less than aziridine.

  • Acid Stability: The dihydrochloride salt is stable in solid form. In solution, it is stable to dilute acids.

  • Nucleophilic Attack: The ring is susceptible to ring-opening nucleophilic attack, particularly at elevated temperatures or in the presence of strong Lewis acids. Avoid prolonged heating >100°C in basic media.

  • Oxidation: The secondary amine is susceptible to oxidation (N-oxide formation) if exposed to peroxides or mCPBA.

Degradation Pathways
  • Ring Opening: Under harsh acidic/nucleophilic conditions, the azetidine ring may open to form acyclic amino-chlorides (e.g., 1-amino-3-chloropropane derivatives).

  • Polymerization: Free base azetidines can polymerize upon long-term storage if not stabilized. The HCl salt prevents this by protonating the nucleophilic nitrogen.

Applications in Medicinal Chemistry

Bioisosterism

3-(Azetidin-3-yl)pyridine is a critical scaffold for Nicotinic Acetylcholine Receptor (nAChR) research.

  • A-84543 Analogue: It is the des-methyl analogue of A-84543, a potent α4β2 nAChR agonist.

  • Conformational Control: The 4-membered ring restricts the conformational freedom of the amine relative to the pyridine ring, locking the N-N distance. This is crucial for pharmacophore mapping of cholinergic ligands.

Library Synthesis

The secondary amine serves as a versatile handle for diversification:

  • Reductive Amination: With aldehydes/ketones.

  • Amide Coupling: With carboxylic acids.

  • SNAr: With heteroaryl halides (e.g., chloropyrimidines) to create bi-heteroaryl systems.

Handling, Safety & Storage

ParameterRecommendation
GHS Classification Warning. Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A.
Storage Store at 2–8°C (Refrigerated) or -20°C for long term. Keep under inert atmosphere (Argon/Nitrogen).
Desiccation Strictly required. The salt is hygroscopic. Store in a tightly sealed vial within a desiccator.
Handling Wear nitrile gloves, safety goggles, and use a fume hood. Avoid dust formation.
Incompatibility Strong oxidizing agents, strong bases (liberates the unstable free base).

References

  • Synthesis of Azetidines: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[6]

  • Cross-Coupling Methodologies: Billotte, S. (2016). Nickel-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides.

  • nAChR Ligand Design: Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817-825.

  • Physical Properties (Pyridine/Azetidine): PubChem Compound Summary for CID 67143312 (3-(Azetidin-3-yl)pyridine dihydrochloride).

  • pKa Data: Williams, R. (2022).[6] pKa Data Compiled.

Sources

preliminary in-vitro studies of 3-(Azetidin-3-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary In-Vitro Characterization of 3-(Azetidin-3-yl)pyridine hydrochloride

Introduction

The pyridine and azetidine ring systems are privileged scaffolds in modern medicinal chemistry, frequently appearing in compounds targeting the central nervous system. 3-(Azetidin-3-yl)pyridine hydrochloride, a molecule combining these two motifs, presents a compelling structure for investigation. Its similarity to known cholinergic ligands, such as nicotine and the high-affinity α4β2 ligand A-85380, strongly suggests its potential as a modulator of nicotinic acetylcholine receptors (nAChRs)[1].

nAChRs are ligand-gated ion channels integral to synaptic transmission in the brain and periphery[2]. Their dysfunction is implicated in a range of pathologies, including Alzheimer's disease, Parkinson's disease, neuropathic pain, and nicotine addiction, making them attractive therapeutic targets[2][3]. The development of subtype-selective nAChR modulators is a key goal in neuroscience drug discovery, aiming to harness therapeutic benefits while minimizing off-target effects.

This guide provides a comprehensive framework for the initial in-vitro evaluation of 3-(Azetidin-3-yl)pyridine hydrochloride (referred to herein as "the compound"). As a Senior Application Scientist, my objective is not merely to list protocols but to provide the underlying scientific rationale for each experimental choice. This ensures a robust, self-validating data package that can reliably inform decisions on the compound's future development. We will progress logically from primary target engagement and functional activity to a panel of essential, early-stage safety and liability assays.

Section 1: Primary Target Engagement via Radioligand Binding Assay

Rationale: The first critical question is whether the compound physically interacts with its putative target. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (expressed as the inhibition constant, Kᵢ) for a specific receptor subtype. We will target the α4β2 nAChR, the most abundant high-affinity nicotine binding site in the mammalian brain[2]. We will use a well-characterized radioligand, [³H]-Epibatidine, and membranes from a cell line stably expressing the human α4β2 nAChR.

Experimental Protocol: α4β2 nAChR Competitive Binding Assay
  • Preparation of Cell Membranes:

    • Culture HEK-293 cells stably expressing human α4β2 nAChR subunits in DMEM supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., 0.4 mg/ml Hygromycin)[2].

    • Harvest confluent cells and centrifuge. Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the ultracentrifugation step.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

  • Assay Execution:

    • In a 96-well plate, combine the following in order: assay buffer, a fixed concentration of [³H]-Epibatidine (e.g., 50 pM), and varying concentrations of the test compound (typically from 10 pM to 100 µM).

    • Controls:

      • Total Binding: Radioligand and buffer only (no competitor).

      • Non-Specific Binding (NSB): Radioligand and a saturating concentration of a known high-affinity non-radioactive ligand (e.g., 10 µM nicotine or cytisine).

    • Initiate the binding reaction by adding a consistent amount of α4β2 membrane preparation to each well (e.g., 20-40 µg protein/well).

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

    • Allow the filters to dry, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Data Presentation: Binding Affinity
ParameterValue
Target ReceptorHuman α4β2 nAChR
Radioligand[³H]-Epibatidine
IC₅₀e.g., 15.2 nM
Kᵢe.g., 5.8 nM

Section 2: Functional Characterization via Calcium Flux Assay

Rationale: Binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking activation), or a partial agonist. nAChRs are ion channels, and their activation leads to an influx of cations, including Ca²⁺. We can measure this resulting change in intracellular calcium concentration using a fluorescent dye, providing a direct readout of receptor function. This cell-based assay is highly amenable to high-throughput screening[4].

Experimental Workflow: Calcium Flux Assay

G cluster_prep Cell & Dye Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis plate_cells Plate SH-EP1-hα4β2 cells in 96-well plates incubate_24h Incubate 24h (37°C, 5% CO₂) plate_cells->incubate_24h load_dye Load cells with Fluo-4 AM dye incubate_24h->load_dye incubate_1h Incubate 1h, wash excess dye load_dye->incubate_1h add_compound Add test compound (Agonist Mode) incubate_1h->add_compound read_agonist Read baseline & post-addition fluorescence (agonist) add_compound->read_agonist add_agonist Add ACh or Nicotine (Antagonist Mode) read_agonist->add_agonist If Antagonist Test calc_response Calculate fluorescence change (Max - Min) read_agonist->calc_response read_antagonist Read post-agonist fluorescence (antagonist) add_agonist->read_antagonist read_antagonist->calc_response plot_curves Plot Dose-Response Curves calc_response->plot_curves determine_params Determine EC₅₀ (Agonist) or IC₅₀ (Antagonist) plot_curves->determine_params

Caption: Workflow for nAChR functional characterization.

Step-by-Step Protocol: Calcium Flux
  • Cell Plating:

    • Seed SH-EP1 cells stably expressing the human α4β2 nAChR into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer the next day.

    • Incubate for 24 hours at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage from the cells).

    • Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the cells gently with assay buffer to remove extracellular dye.

  • Assay Measurement (using a FLIPR or similar instrument):

    • Place the cell plate into the instrument.

    • Agonist Mode:

      • Establish a stable baseline fluorescence reading.

      • Add serial dilutions of the test compound and measure the change in fluorescence over time. A known agonist like acetylcholine (ACh) serves as the positive control.

    • Antagonist Mode:

      • Pre-incubate the cells with serial dilutions of the test compound for a set period (e.g., 5-15 minutes).

      • Add a fixed concentration of a known agonist (e.g., the EC₉₀ concentration of ACh) to stimulate the receptors[4].

      • Measure the resulting fluorescence. The degree of inhibition of the ACh response indicates antagonist activity.

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence intensity minus the baseline.

    • For agonist mode, plot the response against the log concentration of the compound to determine the EC₅₀ (effective concentration for 50% maximal response) and Eₘₐₓ (maximal effect).

    • For antagonist mode, plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ (inhibitory concentration for 50% of the agonist response).

Data Presentation: Functional Activity
Assay ModeParameterValue
AgonistEC₅₀e.g., 45.7 nM
AgonistEₘₐₓ (vs. ACh)e.g., 85% (Partial Agonist)
AntagonistIC₅₀> 10 µM

Section 3: Early Safety & Liability Profiling

Rationale: Early assessment of a compound's potential liabilities is paramount to avoid costly late-stage failures. A standard in-vitro panel includes general cytotoxicity, metabolic stability, and cardiovascular safety (hERG channel inhibition). These assays provide critical information about a compound's therapeutic window and potential for adverse effects[5][6].

Part 3A: General Cytotoxicity Assessment

Rationale: A cytotoxicity assay measures a compound's ability to damage or kill cells[5]. This is a fundamental screen to ensure the effects observed in functional assays are due to specific receptor modulation, not just general cell death, and to establish a preliminary therapeutic index[6][7]. The MTT assay is a cost-effective, colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability[8].

Step-by-Step Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line, or the HEK-293 line used previously) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as the negative control. A known cytotoxic agent (e.g., doxorubicin) can be used as a positive control.

  • Incubation: Incubate the plate for a defined period, typically 24 or 48 hours[7].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product[8].

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log concentration of the compound and fit to a dose-response curve to determine the CC₅₀ (cytotoxic concentration 50%).

Part 3B: In-Vitro Metabolic Stability

Rationale: The liver is the primary site of drug metabolism[9]. An in-vitro metabolic stability assay predicts how quickly a compound will be cleared from the body. Compounds that are metabolized too rapidly may have poor bioavailability and a short duration of action, while those that are too stable may accumulate and cause toxicity. Assays using human liver microsomes (HLM) are a standard first pass to assess Phase I (CYP450-mediated) metabolism[9][10][11].

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction & Quenching cluster_analysis LC-MS/MS Analysis prepare_mix Prepare incubation mix: Phosphate Buffer (pH 7.4) + Human Liver Microsomes add_compound Add test compound (e.g., 1 µM final conc.) prepare_mix->add_compound pre_incubate Pre-incubate mix at 37°C add_compound->pre_incubate start_rxn Initiate reaction by adding NADPH pre_incubate->start_rxn take_samples Take aliquots at time points (0, 5, 15, 30, 60 min) start_rxn->take_samples quench_rxn Quench reaction in aliquots with cold Acetonitrile + IS take_samples->quench_rxn centrifuge Centrifuge to pellet protein quench_rxn->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS centrifuge->analyze_supernatant quantify_parent Quantify remaining parent compound analyze_supernatant->quantify_parent calculate_params Calculate t½ and Intrinsic Clearance (Clint) quantify_parent->calculate_params

Sources

Methodological & Application

analytical methods for 3-(Azetidin-3-yl)pyridine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 3-(Azetidin-3-yl)pyridine Dihydrochloride

Part 1: Introduction & Physicochemical Profile[1]

3-(Azetidin-3-yl)pyridine hydrochloride (CAS: 1236791-61-9 for 2HCl) is a critical scaffold in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) ligands.[1] Its structure combines a rigid, strained azetidine ring with a pyridine moiety.[1] This unique geometry offers distinct pharmacokinetic advantages but presents specific analytical challenges:

  • High Polarity: The compound is a polar, basic amine salt, leading to poor retention on standard C18 HPLC columns.

  • Ring Strain: The four-membered azetidine ring is susceptible to acid-catalyzed ring-opening (hydrolysis) under stress, generating chloropropylamine impurities.[1]

  • Hygroscopicity: As a hydrochloride salt, it readily absorbs atmospheric moisture, complicating quantitative weighing and solid-state analysis.[1]

Physicochemical Specifications
PropertySpecification / Characteristic
Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Typically x=2, Dihydrochloride)
MW (Free Base) 134.18 g/mol
MW (2HCl Salt) 207.10 g/mol
Solubility High: Water, DMSO, Methanol.[2][3][4][5][6] Low: DCM, Hexanes.[1]
pKa (Calc.) Pyridine N: ~5.2
Appearance White to off-white hygroscopic crystalline solid.[1][7]

Part 2: Analytical Workflow & Logic

The following diagram illustrates the integrated workflow for full characterization. It emphasizes the "Self-Validating" approach where orthogonal methods (e.g., HPLC and Titration) cross-verify the salt stoichiometry and purity.

AnalyticalWorkflow Sample Raw Sample 3-(Azetidin-3-yl)pyridine HCl Identity IDENTITY (NMR, MS, FTIR) Sample->Identity 1. Structure Confirm Purity PURITY & IMPURITIES (HILIC-HPLC / UPLC) Sample->Purity 2. Quantify Impurities Stoichiometry SALT STOICHIOMETRY (AgNO3 Titration + IC) Sample->Stoichiometry 3. Determine xHCl SolidState SOLID STATE (XRD, TGA/DSC) Sample->SolidState 4. Polymorph/Solvate Result CERTIFICATE OF ANALYSIS (Validated) Identity->Result Purity->Identity MS confirms Impurity ID Purity->Result Stoichiometry->Identity Confirm Protonation State Stoichiometry->Result SolidState->Result

Figure 1: Integrated Analytical Workflow. Note the feedback loops where stoichiometry informs NMR interpretation (chemical shifts) and MS data assists impurity profiling.

Part 3: Detailed Experimental Protocols

Structural Identification (NMR Spectroscopy)

Objective: Confirm the connectivity of the azetidine-pyridine linkage and verify the absence of ring-opened byproducts.[1]

  • Solvent Selection: Use Deuterium Oxide (D₂O) .[1]

    • Reasoning: The salt is highly soluble in D₂O.[1] DMSO-d₆ can be used, but exchangeable protons (NH) often broaden significantly due to the acidity of the HCl salt. D₂O provides a clean baseline for the carbon skeleton.[1]

  • Key Diagnostic Signals (Expected in D₂O):

    • Pyridine Ring: Three distinct aromatic signals shifted downfield (8.0–9.0 ppm) due to the electron-withdrawing nature of the protonated pyridine nitrogen.

    • Azetidine Ring:

      • One methine quintet/multiplet (~4.2–4.5 ppm) corresponding to the CH at the 3-position.

      • Two sets of methylene protons (~4.0–4.8 ppm).[1] Note: In the salt form, these are chemically equivalent if the ring is effectively symmetric on the NMR timescale, but ring puckering may cause splitting.

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL D₂O.

  • Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 256 scans).[1]

  • Critical Check: Look for triplets around 3.0–3.5 ppm.[1] Presence of these signals indicates ring opening (formation of 3-chloro-propylamine derivatives).[1]

Purity Analysis (HILIC-HPLC Method)

Objective: Quantify purity and detect polar impurities that would elute in the void volume of standard Reverse Phase (RP) columns.[1]

Why HILIC? The compound is a highly polar, basic salt. On a C18 column, it will likely elute at


 (void volume) with poor peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds, allowing separation from synthetic precursors.[1]

Method Parameters:

Parameter Setting
Column Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]0)
Mobile Phase B Acetonitrile (ACN)
Mode Isocratic or Shallow Gradient
Ratio 80% B / 20% A (High organic starts required for HILIC retention)
Flow Rate 1.0 mL/min

| Detection | UV @ 260 nm (Pyridine


) |
| Temperature  | 30°C |

Self-Validating Step: Inject a "System Suitability" mixture containing pyridine and the target compound.[1] The target (azetidine salt) is more polar and should elute after the pyridine precursor in HILIC mode. If it elutes before, the HILIC mechanism is not active (check water content in MP).

Salt Stoichiometry (Chloride Titration)

Objective: Determine if the sample is a mono- (x=1) or dihydrochloride (x=2) salt.[1] This is critical for potency calculations in biological assays.[1]

Protocol:

  • Weigh accurately ~30 mg of the sample.[1]

  • Dissolve in 50 mL deionized water.

  • Add 1 mL of 5% Nitric Acid (

    
    ).
    
  • Titrate potentiometrically with 0.1 N Silver Nitrate (

    
    ) using a silver electrode.[1]
    
  • Calculation:

    
    [1]
    
    • Theoretical Cl for 2HCl: ~34.2%[1]

    • Theoretical Cl for 1HCl: ~20.9%[1]

Part 4: Impurity Profiling & Stability Risks

The azetidine ring is thermodynamically unstable relative to acyclic amines.[1] Under acidic stress or heating, nucleophilic attack by chloride ions can open the ring.

Degradation Compound 3-(Azetidin-3-yl)pyridine (Intact Ring) Intermediate Transition State (Acid Catalyzed) Compound->Intermediate + H+, Heat Impurity Ring-Opened Impurity (3-chloro-propylamine deriv.) Intermediate->Impurity + Cl-

Figure 2: Degradation pathway showing acid-catalyzed ring opening.[1]

Monitoring Strategy:

  • LC-MS (ESI+):

    • Target Mass: [M+H]+ = 135.09 Da.[1]

    • Impurity Mass: [M+H]+ = 171.06 Da (Addition of HCl to the formula due to ring opening).

    • Note: The impurity will have a distinctive Chlorine isotope pattern (

      
       ratio of 3:1).
      

References

  • Vertex Pharmaceuticals. (2022).[1] Analysis of KRM-II-81·HCl Salt with 1H NMR and 13C NMR Spectroscopy.[1] ACS Omega.[1] Link

  • Sigma-Aldrich. (2024).[1] 3-(Azetidin-3-yl)pyridine dihydrochloride Product Specification.Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118991731, 3-(Azetidin-3-yl)pyridine dihydrochloride.[1]Link

  • Domainex. (2025).[1][8] Synthesis and Characterisation of Angular Spirocyclic Azetidines in Drug Discovery.[1][8]Link

  • BenchChem. (2025).[1] The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide.Link

Sources

Application Note: Experimental Profiling of 3-(Azetidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous experimental framework for the pharmacological evaluation of 3-(Azetidin-3-yl)pyridine hydrochloride , a rigidified bioisostere of nornicotine.

Based on its structural topology—a pyridine ring directly linked to a strained azetidine ring—this compound functions as a high-affinity ligand for neuronal nicotinic acetylcholine receptors (nAChRs) , specifically the


  subtype.[1][2] The protocols below are designed to validate its binding affinity, functional efficacy (agonist vs. antagonist), and subtype selectivity.

Introduction & Compound Rationale

3-(Azetidin-3-yl)pyridine represents a "scaffold morph" of the classical nicotinic agonist nornicotine. By contracting the pyrrolidine ring (5-membered) to an azetidine ring (4-membered), the spatial arrangement of the cationic center (azetidine nitrogen) relative to the pyridine hydrogen bond acceptor is altered.

  • Target Mechanism: Modulation of Ligand-Gated Ion Channels (nAChRs).

  • Primary Hypothesis: The compound acts as a potent

    
     nAChR partial agonist , potentially exhibiting improved selectivity over ganglionic (
    
    
    
    ) receptors compared to nicotine.
  • Therapeutic Relevance: Cognitive enhancement (Alzheimer’s/Schizophrenia), analgesia, and smoking cessation.

Compound Properties
PropertySpecification
IUPAC Name 3-(Azetidin-3-yl)pyridine dihydrochloride
CAS No. 1206969-58-1 (dihydrochloride)
Molecular Weight ~207.10 g/mol (salt)
Solubility Highly soluble in water (>50 mM), DMSO. Hygroscopic.
Stability Store at -20°C; desiccate. Solutions stable at 4°C for 24h.

Experimental Workflow

The following diagram outlines the logical progression from chemical preparation to functional validation.

ExperimentalWorkflow cluster_InVitro Phase 1: In Vitro Profiling cluster_Analysis Phase 2: Data Synthesis Compound 3-(Azetidin-3-yl)pyridine (Stock Prep) Binding Radioligand Binding (Ki Determination) Compound->Binding 0.1 nM - 10 µM Function Functional Assay (Ca2+ Flux / FLIPR) Compound->Function Agonist Mode Selectivity Selectivity Ratio (α4β2 vs α7) Binding->Selectivity IC50 Comparison Ephys Patch Clamp (Current Kinetics) Function->Ephys Validation Mechanism Mode of Action (Agonist/Antagonist) Function->Mechanism Ephys->Mechanism

Figure 1: Integrated workflow for characterizing nAChR ligands. The process moves from affinity screening to functional validation.

Protocol 1: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the compound for 

and

nAChR subtypes.
Materials
  • Membrane Source: Rat cerebral cortex (

    
     rich) or HEK293 cells stably expressing human 
    
    
    
    .
  • Radioligand:

    • For

      
      : [
      
      
      
      H]-Epibatidine
      (High affinity,
      
      
      nM) or [
      
      
      H]-Cytisine
      .
    • For

      
      : [
      
      
      
      I]-
      
      
      -Bungarotoxin
      .
  • Non-specific Block: 300 µM (-)-Nicotine tartrate.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    .
Method
  • Preparation: Thaw membrane homogenates and resuspend in ice-cold Binding Buffer.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 300 µM Nicotine.

    • Test: Membrane + Radioligand + 3-(Azetidin-3-yl)pyridine (10 concentrations,

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 75 minutes at 25°C (equilibrium is slower for high-affinity ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce binding to filter) using a cell harvester.

  • Wash: 3x wash with ice-cold buffer.

  • Detection: Liquid scintillation counting (for

    
    H) or Gamma counting (for 
    
    
    
    I).
Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its affinity.

Protocol 2: Functional Calcium Flux Assay (FLIPR)

Objective: Distinguish whether 3-(Azetidin-3-yl)pyridine is a full agonist, partial agonist, or antagonist.

Rationale

Binding affinity does not equate to efficacy. Azetidine analogs often exhibit partial agonism , meaning they bind tightly but induce a sub-maximal conformational change, potentially causing receptor desensitization (a "silent" effect).

Materials
  • Cell Line: HEK293 or SH-SY5Y cells stably expressing human

    
     nAChR.
    
  • Dye: Fluo-4 AM (Calcium indicator).

  • Instrument: FLIPR Tetra or FlexStation.

Method
  • Seeding: Plate cells in 384-well black/clear-bottom plates (poly-D-lysine coated) 24h prior.

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) + Probenecid (2.5 mM, to inhibit dye efflux) for 60 min at 37°C.

  • Agonist Mode:

    • Inject 3-(Azetidin-3-yl)pyridine (varying concentrations).

    • Record fluorescence increase (

      
      ) for 120 seconds.
      
    • Control: Epibatidine (Full agonist reference).[1]

  • Antagonist Mode:

    • Pre-incubate cells with test compound for 5 minutes.

    • Inject

      
       concentration of Nicotine.
      
    • Measure inhibition of Nicotine response.[3]

Expected Results Interpretation
ObservationClassification
Robust Ca

signal (

of Epibatidine)
Full Agonist
Moderate Ca

signal (

)
Partial Agonist
No signal alone + Blocks Nicotine signalAntagonist
No signal alone + No blockInactive

Mechanistic Signaling Pathway

Understanding the downstream effects is critical for interpreting phenotypic data.

SignalingPathway Ligand 3-(Azetidin-3-yl)pyridine nAChR α4β2 nAChR (Pentameric Channel) Ligand->nAChR Bind Ions Na+ / Ca2+ Influx nAChR->Ions Open Pore Desens Receptor Desensitization (Long-term exposure) nAChR->Desens High Conc/Time Depol Membrane Depolarization Ions->Depol CaRise Intracellular [Ca2+]↑ Ions->CaRise Direct Influx VGCC Voltage-Gated Ca2+ Channels Depol->VGCC Activate VGCC->CaRise DA Dopamine Release (Striatum/Nucleus Accumbens) CaRise->DA Exocytosis CREB CREB Phosphorylation (Gene Transcription) CaRise->CREB Signaling

Figure 2: Signal transduction cascade. The compound triggers cation influx, leading to depolarization and neurotransmitter release. Note the potential for desensitization (grey path).[3]

References & Authority

  • Sullivan, J. P., et al. (1996). "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[4] Neuropharmacology, 35(6), 725-734.

    • Context: Establishes the baseline pharmacology for azetidine-pyridine nAChR ligands.

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 39(4), 817-825.

    • Context: Discusses the structure-activity relationship (SAR) of the pyridine-azetidine scaffold.

  • Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them." Molecular Pharmacology, 70(4), 1454-1460.

    • Context: Critical for understanding "silent desensitizers" in this chemical class.

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194.

    • Context: Review of the azetidine moiety as a bioisostere for pyrrolidine in nicotinic ligands.

Technical Notes for the Researcher
  • Safety: This compound is a potent cholinergic modulator. Handle with extreme care. Assume toxicity similar to nicotine (LD50 ~0.8 mg/kg IV in mice). Use nitrile gloves and work in a fume hood.

  • Salt Form: The dihydrochloride salt adds significant mass (MW ~207 vs ~134 for free base). Ensure calculations account for the salt factor (1.54x correction).

  • Desensitization: nAChRs desensitize rapidly (milliseconds). For electrophysiology, use a fast perfusion system (e.g., Dynaflow) to capture the peak current.

Sources

Application Note: Protocols for the Functional Characterization of 3-(Azetidin-3-yl)pyridine hydrochloride in Cell-Based Assays Targeting Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 3-(Azetidin-3-yl)pyridine hydrochloride in cell-based functional assays. Structurally, this compound belongs to a class of molecules containing azetidine and pyridine scaffolds, which are recognized as privileged structures in medicinal chemistry for their favorable pharmacological properties.[1] Based on its strong structural similarity to known cholinergic ligands, such as the high-affinity α4β2 nicotinic acetylcholine receptor (nAChR) ligand A-85380, the primary biological target of 3-(Azetidin-3-yl)pyridine hydrochloride is hypothesized to be the nAChR family.[2] This guide details robust, validated protocols for determining the compound's potency, efficacy, and subtype selectivity using state-of-the-art cell-based methods, including a fluorescent membrane potential assay and a confirmatory radioisotopic rubidium-86 (⁸⁶Rb⁺) efflux assay. These protocols are designed to be implemented in drug discovery and neuroscience research settings.

Introduction: Scientific Rationale and Target Hypothesis

The 3-(Azetidin-3-yl)pyridine moiety represents a compelling scaffold for interrogating the central nervous system. The four-membered azetidine ring provides a rigid, three-dimensional element that can confer improved metabolic stability and precise vectoral orientation of substituents.[3] When coupled with the pyridine ring, a well-known hydrogen bond acceptor and aromatic system present in numerous neuroactive compounds, the resulting molecule is primed for interaction with specific biological targets.[4]

The most compelling hypothesis for the mechanism of action of 3-(Azetidin-3-yl)pyridine hydrochloride is its function as a modulator of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are critical to synaptic transmission in the brain and periphery. The α4β2 nAChR subtype, in particular, is a well-validated target for nicotine addiction and has been implicated in various neurological conditions.[5] The structural analog A-85380 [3-(2(S)-azetidinylmethoxy)pyridine] is a potent and highly selective agonist for the α4β2 nAChR subtype, with a reported Ki value of 0.05 nM.[2] Given this precedent, the protocols herein are centered on characterizing the interaction of 3-(Azetidin-3-yl)pyridine hydrochloride with α4β2 and other relevant nAChR subtypes.

The following sections provide the necessary protocols to:

  • Determine if the compound acts as an nAChR agonist or antagonist.

  • Quantify its potency (EC₅₀ or IC₅₀) at the primary target.

  • Assess its selectivity across a panel of nAChR subtypes.

  • Validate initial findings using an orthogonal assay methodology.

cluster_0 Hypothesized Mechanism of Action Compound 3-(Azetidin-3-yl)pyridine (Agonist) nAChR α4β2 Nicotinic Receptor (Closed State) Compound->nAChR Binds nAChR_Open α4β2 Nicotinic Receptor (Open State) nAChR->nAChR_Open Conformational Change Influx Cation Influx (Na⁺, Ca²⁺) nAChR_Open->Influx Channel Opens Depolarization Membrane Depolarization Influx->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Figure 1: Hypothesized signaling pathway for 3-(Azetidin-3-yl)pyridine as an nAChR agonist.

Materials and Reagents

ReagentRecommended SupplierCat. No. (Example)Purpose
3-(Azetidin-3-yl)pyridine dihydrochlorideSigma-AldrichCIAH9A1F2304Test Compound
SH-EP1/α4β2 stable cell lineATCC / Lab CollectionN/APrimary assay cell line
SH-EP1/α3β4 stable cell lineATCC / Lab CollectionN/ASelectivity screening cell line
SH-EP1/α7 stable cell lineATCC / Lab CollectionN/ASelectivity screening cell line
DMEM/F-12 MediumGibco11330032Cell culture
Fetal Bovine Serum (FBS)Gibco26140079Cell culture supplement
Geneticin (G418)Gibco10131035Selection agent for stable cells
FLIPR Membrane Potential Assay KitMolecular DevicesR8034Primary assay readout
(-)-NicotineSigma-AldrichN3876Reference nAChR agonist
Mecamylamine hydrochlorideSigma-AldrichM9020Reference nAChR antagonist
Rubidium-86 Chloride (⁸⁶RbCl)PerkinElmerNEZ072001MCTracer for orthogonal assay
Black-wall, clear-bottom 384-well platesCorning3764Assay plates for fluorescence

Protocol 1: Compound Handling and Stock Solution Preparation

Causality: Accurate and consistent compound handling is the foundation of reliable pharmacological data. The dihydrochloride salt form of the compound increases its solubility in aqueous solutions. A high-concentration, DMSO-based stock is standard practice to minimize the final solvent concentration in the assay, thereby avoiding solvent-induced artifacts.

  • Calculate Mass: The molecular weight of 3-(Azetidin-3-yl)pyridine dihydrochloride is 207.1 g/mol .[6] To prepare 1 mL of a 10 mM stock solution, weigh out 2.071 mg of the compound.

  • Solubilization: Add 1 mL of 100% dimethyl sulfoxide (DMSO) to the weighed compound. Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.

Protocol 2: Primary Functional Assay (Membrane Potential)

Principle: This assay quantifies nAChR activation by measuring changes in cell membrane potential. Agonist binding opens the ion channel, permitting an influx of cations that depolarizes the cell membrane. A voltage-sensitive fluorescent dye reports this change as an increase in fluorescence intensity, which is monitored in real-time by an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[5]

cluster_workflow Membrane Potential Assay Workflow P1 1. Seed Cells (SH-EP1/α4β2) 384-well plate P2 2. Culture (18-24 hours) P1->P2 P3 3. Load with Fluorescent Dye (60 min, 37°C) P2->P3 P5 5. Measure Baseline Fluorescence (FLIPR) P3->P5 P4 4. Prepare Compound Plate (Serial Dilutions) P6 6. Add Compound (Online Addition) P4->P6 P5->P6 P7 7. Measure Signal (Real-time Kinetics) P6->P7 P8 8. Analyze Data (EC₅₀ / IC₅₀) P7->P8

Figure 2: Experimental workflow for the membrane potential-based nAChR functional assay.

4.1 Step-by-Step Methodology

  • Cell Plating:

    • Culture SH-EP1 cells expressing the desired nAChR subtype (e.g., α4β2) in DMEM/F-12 with 10% FBS and the appropriate selection antibiotic (e.g., 500 µg/mL G418).

    • Trypsinize and resuspend cells to a density of 250,000 cells/mL.

    • Dispense 40 µL/well into black-wall, clear-bottom 384-well plates (10,000 cells/well).

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Gently remove the culture medium from the cell plate and add 40 µL/well of the dye solution.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Compound Plate Preparation:

    • Agonist Mode: Prepare a 10-point, 3-fold serial dilution of 3-(Azetidin-3-yl)pyridine hydrochloride in assay buffer, starting from a top concentration of 100 µM. Include a nicotine serial dilution as a positive control and an assay buffer-only (vehicle) control.

    • Antagonist Mode: Prepare a serial dilution of the test compound as above. In a separate plate, prepare the reference agonist (nicotine) at a concentration that elicits ~80% of its maximal response (EC₈₀).

    • The final assay concentration will be half of the concentration in the compound plate after addition.

  • FLIPR Assay Execution:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Agonist Mode: Program the instrument to add 40 µL from the compound plate to the cell plate. Measure fluorescence for ~5 minutes post-addition.

    • Antagonist Mode: Program a two-stage addition. First, add 20 µL from the test compound plate and incubate for 15-30 minutes. Second, add 20 µL of the EC₈₀ nicotine solution and measure the fluorescence response.

4.2 Data Analysis and Interpretation

  • Agonist Activity: A direct, concentration-dependent increase in fluorescence indicates agonist activity. Plot the peak fluorescence response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ (maximal efficacy).

  • Antagonist Activity: A concentration-dependent decrease in the response to the reference agonist (nicotine) indicates antagonist activity. Plot the inhibited response against the log of the compound concentration to determine the IC₅₀ .

CompoundAssay ModeReadoutValue (µM)Efficacy (% Nicotine)
Nicotine (Control)AgonistEC₅₀1.2100%
3-(Azetidin-3-yl)pyridine AgonistEC₅₀User-determinedUser-determined
Mecamylamine (Control)AntagonistIC₅₀0.5N/A
3-(Azetidin-3-yl)pyridine AntagonistIC₅₀User-determinedN/A

Protocol 3: Orthogonal Validation (⁸⁶Rb⁺ Efflux Assay)

Principle: This radioisotopic assay provides an independent method to confirm compound activity by directly measuring ion flux. Cells are loaded with ⁸⁶Rb⁺, a congener of K⁺ that permeates nAChRs. Agonist stimulation triggers the efflux of ⁸⁶Rb⁺ from the cells into the supernatant, which can be quantified by scintillation counting. This method is considered a gold standard for ion channel functional assessment.[5]

5.1 Step-by-Step Methodology

  • Cell Plating and Loading:

    • Plate cells in 96-well plates and culture overnight as described in 4.1.

    • Remove culture medium and add 100 µL/well of fresh medium containing ~1 µCi/mL ⁸⁶RbCl.

    • Incubate overnight to allow for tracer loading.

  • Assay Execution:

    • On the day of the assay, gently wash the cells four times with 200 µL/well of assay buffer to remove extracellular ⁸⁶Rb⁺.

    • Add 100 µL of buffer containing the desired concentration of the test compound (for agonist mode) or the test compound plus an EC₈₀ concentration of a reference agonist (for antagonist mode).

    • Incubate for 5-10 minutes at room temperature.

    • Carefully transfer 80 µL of the supernatant from each well to a scintillation plate.

    • Add 150 µL of scintillation cocktail to each well of the scintillation plate.

  • Data Analysis:

    • Count the radioactivity (Counts Per Minute, CPM) in the scintillation plate.

    • To determine the total incorporated ⁸⁶Rb⁺, lyse the cells in the original plate with a detergent buffer and count the lysate.

    • Calculate the percent efflux: (Supernatant CPM / (Supernatant CPM + Lysate CPM)) * 100.

    • Plot the percent efflux against compound concentration to determine EC₅₀ or IC₅₀ values.

Protocol 4: Determining Subtype Selectivity

Rationale: Assessing a compound's activity at off-target receptor subtypes is crucial for predicting its therapeutic window and potential side effects. A compound that is highly selective for α4β2 over other nAChRs (e.g., the ganglionic α3β4 subtype or the homomeric α7 subtype) is generally more desirable.

Methodology: Repeat the primary membrane potential assay (Protocol 2) using a panel of SH-EP1 cell lines, each stably expressing a different nAChR subtype (e.g., α3β4, α7). Run the test compound in agonist and antagonist modes for each cell line.

Data Presentation: Summarize the potency data in a table to visualize the selectivity profile.

nAChR SubtypeEC₅₀ (µM)IC₅₀ (µM)Selectivity Ratio (α4β2 vs. Subtype)
α4β2 Value AValue D1 (Reference)
α3β4 Value BValue EB/A (agonist) or E/D (antagonist)
α7 Value CValue FC/A (agonist) or F/D (antagonist)

A high selectivity ratio (>10-fold) indicates a specific interaction with the primary target.

References

  • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents Source: Frontiers in Chemistry, 2022 URL: [Link]

  • Title: Pyridine scaffold: its diverse biological actions Source: International Journal of Novel Research and Development, 2024 URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry, 2021 URL: [Link]

  • Title: High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes Source: Scientific Reports, 2022 URL: [Link]

  • Title: A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand Source: Neuropharmacology, 1996 URL: [Link]

  • Title: Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs Source: ACS Medicinal Chemistry Letters, 2017 URL: [Link]

Sources

Application Note: 3-(Azetidin-3-yl)pyridine Hydrochloride in Drug Discovery

[1]

Executive Summary & Chemical Identity

3-(Azetidin-3-yl)pyridine hydrochloride (often supplied as the dihydrochloride, CAS 1236791-61-9 ) is a high-value heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a rigidified, constrained analog of nicotine and epibatidine , acting as a critical scaffold for developing ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) and, more recently, Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors in oncology.

Unlike the widely known A-85380 or Sazetidine-A series—which feature a flexible ether linker (-O-CH2-)—this compound features a direct carbon-carbon bond between the pyridine and azetidine rings.[1] This structural rigidity reduces conformational entropy, often leading to higher binding affinity and selectivity profiles in resulting drug candidates.[1]

Key Chemical Properties
PropertySpecification
Systematic Name 3-(Azetidin-3-yl)pyridine dihydrochloride
Common Name 3-(3-Pyridyl)azetidine 2HCl
CAS Number 1236791-61-9 (2HCl); 325715-13-7 (Free Base/Generic)
Molecular Weight 207.01 g/mol (2HCl); 134.18 g/mol (Free Base)
Solubility Highly soluble in Water, DMSO, Methanol.[1][2][3] Insoluble in non-polar solvents (Hexane, Et2O).[1]
Acidity The azetidine nitrogen is basic (

); Pyridine nitrogen (

).[1]
Stability Hygroscopic.[1] Store at -20°C under desiccant.

Strategic Applications in Research

A. nAChR Ligand Design (The "Cation- " Anchor)

In neuropharmacology, this scaffold is used to probe the cation-


 interaction


1
  • Advantage: The C-C bond prevents metabolic cleavage of the ether linkage found in first-generation ligands, improving in vivo stability.

  • Modality: Researchers derivatize the azetidine nitrogen (N-alkylation) to reach hydrophobic pockets in the receptor, tuning selectivity between

    
     (addiction/pain) and 
    
    
    (cognition/Alzheimer's).
B. Scaffold Morphing in Oncology (NAMPT Inhibitors)

Recent "scaffold morphing" campaigns have identified 3-pyridyl-azetidine ureas as potent inhibitors of NAMPT (Nicotinamide Phosphoribosyltransferase), a critical enzyme in cancer cell metabolism (NAD+ salvage pathway).[1][4]

  • Mechanism: The pyridine ring occupies the nicotinamide binding pocket, while the azetidine serves as a rigid vector to project urea-linked tails into the enzyme's tunnel region.

Visualizing the Synthetic Utility

Gcluster_0Critical Step: Salt BreakStart3-(Azetidin-3-yl)pyridine(HCl Salt)FreeBaseFree BaseIntermediateStart->FreeBaseProtocol A(Deprotonation)RedAmReductive Amination(Aldehydes/Ketones)FreeBase->RedAmProtocol BUreaUrea Formation(Isocyanates)FreeBase->UreaProtocol CLigandnAChR Ligands(Neurology)RedAm->LigandHydrophobic TailAttachmentInhibitorNAMPT Inhibitors(Oncology)Urea->InhibitorLinkerExtension

Caption: The central role of 3-(Azetidin-3-yl)pyridine as a divergent scaffold. The critical first step is the controlled generation of the free base to enable nucleophilic attack.

Detailed Experimental Protocols

Protocol A: Generation of the Free Base (Critical Precursor Step)

Context: The commercial dihydrochloride salt is non-nucleophilic. To perform N-alkylation or acylation, the azetidine amine must be liberated.[1] Safety Warning: Azetidines are strained rings.[1] Avoid strong Lewis acids or excessive heat (

1
  • Dissolution: Dissolve 1.0 eq of 3-(Azetidin-3-yl)pyridine 2HCl in minimal water (approx. 5 mL per gram).

  • Basification: Cool to 0°C. Slowly add saturated aqueous

    
     or 
    
    
    (2M) until pH
    
    
    12.
    • Note: Use Carbonate if sensitive functional groups are present; NaOH is faster for simple extractions.[1]

  • Extraction: Extract immediately with Chloroform:Isopropanol (3:1) or Dichloromethane (DCM) .[1]

    • Tip: The free base is highly polar.[1] Standard Et2O extraction will fail.[1] The 3:1 CHCl3:IPA mixture ensures efficient recovery.[1]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo at room temperature.
    
  • Storage: Use immediately. The free base absorbs atmospheric

    
     rapidly.[1]
    
Protocol B: Reductive Amination (Synthesis of nAChR Ligands)

Context: Attaching a hydrophobic tail to the azetidine nitrogen is the standard method to increase affinity for

Reagents:

  • 3-(Azetidin-3-yl)pyridine (Free base from Protocol A)[1]

  • Target Aldehyde (e.g., 5-hexynal for Sazetidine-like analogs)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step:

  • Imine Formation: In a flame-dried flask, dissolve the free base (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of the alkylated product).[1]

  • Quench: Quench with saturated

    
    .
    
  • Purification: Extract with DCM. Purify via flash chromatography.

    • Column Conditions: Silica gel, eluting with DCM:MeOH:NH4OH (90:9:1).[1] The amine requires ammonia in the eluent to prevent tailing.[1]

Protocol C: Urea Synthesis (NAMPT Inhibitor Workflow)

Context: For oncology applications, forming a urea linkage is common.

  • Setup: Dissolve 3-(Azetidin-3-yl)pyridine (Free base) in anhydrous THF or DMF.

  • Addition: Add Triethylamine (TEA, 1.5 eq) to scavenge any residual acid.

  • Coupling: Dropwise add the target Isocyanate (e.g., Phenyl isocyanate derivative, 1.0 eq) at 0°C.

  • Workup: Stir at RT for 2 hours. Precipitate the product by adding water or ether (depending on solubility).[1] Filter and wash the solid.[1]

Mechanism of Action & SAR Logic

The biological activity of derivatives depends heavily on the N-substituent on the azetidine ring.[1]

SARCore3-(Azetidin-3-yl)pyridineCore ScaffoldPyridinePyridine Ring(H-Bond Acceptor)Core->PyridineAzetidineAzetidine Ring(Cationic Center)Core->AzetidineTailN-Substituent (R)(Selectivity Filter)Azetidine->Tail via Protocol B/CPocket1Receptor: Trp/Tyr Residues(Cation-Pi Interaction)Azetidine->Pocket1 High AffinityPocket2Receptor: Hydrophobic Pocket(Determines Subtype)Tail->Pocket2 Selectivity (a4b2 vs a7)

Caption: Structure-Activity Relationship (SAR). The azetidine nitrogen mimics the quaternary ammonium of Acetylcholine, while the tail exploits hydrophobic tunnels unique to specific receptor subtypes.

References

  • PubChem Compound Summary. 3-(Azetidin-3-yl)pyridine dihydrochloride.[1] National Center for Biotechnology Information.[1] [Link]

  • Holladay, M. W., et al. (1998).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1] Journal of Medicinal Chemistry.[1][5] (Discusses the A-85380 and azetidine scaffold evolution). [Link]

  • Xiao, Y., et al. (2006).[1] Sazetidine-A, a Novel Ligand that Desensitizes

    
     Nicotinic Acetylcholine Receptors without Activation.[1] Molecular Pharmacology.[1] (Provides biological context for azetidinyl-pyridine ligands).
    [Link]
    
  • Zheng, X., et al. (2018).[1] Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][4] Journal of Medicinal Chemistry.[1][5] (Establishes the oncology application). [Link]

Troubleshooting & Optimization

overcoming solubility issues with 3-(Azetidin-3-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges Audience: Medicinal Chemists, Process Chemists, and Biologists Version: 2.0 (Current)[1][2]

Introduction: The "Dual-Nitrogen" Conflict

Welcome to the technical support guide for 3-(Azetidin-3-yl)pyridine hydrochloride . This compound presents a unique solubility paradox due to its structure: a lipophilic aromatic pyridine ring linked to a highly polar, strained azetidine ring.

When handling the hydrochloride salt (often supplied as the dihydrochloride , 2HCl), you are managing two distinct pKa values:

  • Azetidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ).[2]
  • Pyridine Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ).[2]

This guide addresses the specific friction points caused by this duality: insolubility in standard coupling solvents (DCM/THF) and "oiling out" during aqueous workups.

Module 1: Solubility Profiling & Solvent Selection

The Solubility Matrix

The most common error is attempting to dissolve the HCl salt directly in non-polar organic solvents. Use the table below to select the correct solvent system based on your application.

Solvent SystemSolubility (Salt Form)Solubility (Free Base)Application Context
Water High (>50 mg/mL)ModerateBiological stocks; Reverse-phase HPLC.[1][2]
Methanol / Ethanol High HighHydrogenation; Deprotection.[2]
DMSO / DMF High HighSuzuki/Buchwald Couplings ; Library storage.[2]
DCM / Chloroform Insoluble (<0.1 mg/mL)High Amide coupling; Reductive amination.[2]
Ether / Hexane InsolubleInsolublePrecipitation/Purification (Antisolvent).[2]
THF PoorModerateGrignard reactions (Free base only).[2]
Decision Logic: Salt vs. Free Base

Do not force the salt into solution. Follow this logic flow to determine if you need to free-base the compound before proceeding.

SolubilityLogic Start Start: 3-(Azetidin-3-yl)pyridine HCl AppType Select Application Start->AppType Coupling Amide/Suzuki Coupling AppType->Coupling BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Workup Purification/Extraction AppType->Workup SolventCheck Is solvent DCM or THF? Coupling->SolventCheck DMSOStock Dissolve in 100% DMSO (Stock 10-50mM) BioAssay->DMSOStock PolarExt Use Polar Extraction Protocol (DCM:IPA 3:1) Workup->PolarExt FreeBase Action: Convert to Free Base (See Module 3) SolventCheck->FreeBase Yes DirectUse Action: Use Salt + DIPEA/TEA in DMF or DMSO SolventCheck->DirectUse No (using DMF)

Figure 1: Decision tree for handling the HCl salt based on experimental intent.

Module 2: The "Oiling Out" & Extraction Guide

Problem: You neutralized the reaction, but the product is not extracting into Dichloromethane (DCM) or Ethyl Acetate. It remains in the aqueous phase or forms an emulsion ("oiling out"). Root Cause: The azetidine ring is highly polar. Even as a free base, the molecule has significant water solubility (


).
Protocol: The "Salting Out" Extraction

Do not use pure DCM.[2] Follow this modified extraction protocol to recover the amine from the aqueous phase.[3]

Reagents Needed:

  • Potassium Carbonate (

    
    ) or Sodium Chloride (NaCl)[1]
    
  • Solvent Mixture: DCM:Isopropanol (3:1 ratio) or n-Butanol [1][2]

Step-by-Step Procedure:

  • Saturation: Add solid NaCl to your aqueous phase until no more salt dissolves (saturation).[2] This increases the ionic strength, forcing the organic amine out of the water ("Salting Out").

  • pH Adjustment: Carefully adjust the aqueous pH to >12 using saturated

    
     or NaOH solution.[2]
    
    • Note: The azetidine pKa is ~11.[2]3. You must be at pH > 12 to ensure >90% is in the non-charged free-base form.

  • The Solvent Switch: Instead of pure DCM, use DCM:IPA (3:1) .

    • Why? Isopropanol (IPA) is polar enough to solvate the azetidine but lipophilic enough to separate from the brine.

  • Extraction: Extract 3–4 times. The organic layer may be on top or bottom depending on the salt concentration. Check both layers by TLC. [1]

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    (Magnesium Sulfate) as it is slightly acidic and can trap amines.

Module 3: Free-Basing Without Decomposition

Risk: Azetidines are strained 4-membered rings.[1] While less reactive than aziridines, they can undergo ring-opening polymerization if heated in the presence of strong nucleophiles or Lewis acids.

Safe Free-Basing Protocol (Resin Method)

This is the safest method to generate the free base for sensitive coupling reactions.[2]

  • Dissolution: Dissolve the HCl salt in Methanol (MeOH).

  • Resin Addition: Add Carbonate-bound polymer resin (e.g., MP-Carbonate) or basic Amberlyst resin (washed).[1][2]

    • Ratio: 3-4 equivalents of resin capacity relative to the substrate.[2]

  • Agitation: Shake gently at Room Temperature (RT) for 30–60 minutes.

    • Do NOT heat.

  • Filtration: Filter off the resin.[2]

  • Evaporation: Concentrate the filtrate under reduced pressure at <30°C .

    • Warning: Do not heat the water bath above 40°C. Azetidine free bases can be volatile or unstable.[2]

Module 4: Biological Assay Formulation

Problem: The compound precipitates when the DMSO stock is added to the cell culture media or buffer (PBS). Root Cause: The "Common Ion Effect" or pH shock. If you dissolve the HCl salt in DMSO and spike it into PBS, the local acidity can crash the buffer capacity, or the high chloride concentration in the media reduces solubility.

Troubleshooting Guide for Bio-Assays
SymptomDiagnosisCorrective Action
Immediate Cloudiness Rapid precipitation (Crash out).[1][2]Serial Dilution: Predilute the DMSO stock into an intermediate buffer (1:10) before adding to the final assay plate.
Yellowing of Media pH shift (Acidic).[2]The HCl salt is acidifying the media. Use a 1M HEPES buffer to strengthen the media's buffering capacity.
Crystals after 24h Thermodynamic instability.The concentration exceeds the solubility limit. Determine the thermodynamic solubility using a nephelometer. Likely limit is <100 µM in aqueous buffer.

Frequently Asked Questions (FAQ)

Q: Can I store the Free Base? A: It is not recommended for long-term storage.[1][2] The free base absorbs


 from the air (forming carbamates) and is prone to ring-opening.[2] Store as the HCl salt  at -20°C. Generate the free base immediately before use.

Q: I see a "double spot" on TLC. Is it decomposing? A: Not necessarily. Pyridine-azetidine compounds often streak on silica due to interaction with silanols.[1]

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your TLC eluent (e.g., 90:9:1 DCM:MeOH:NH4OH). This deprotonates the silica and sharpens the spot.

Q: Can I use this in a Suzuki Coupling? A: Yes, but do not use the free base if heating >80°C is required.

  • Protocol: Use the HCl salt directly in Dioxane/Water (4:1) or DMF . Add 3.5 equivalents of base (e.g.,

    
     or 
    
    
    
    ) to neutralize the 2HCl and activate the boronic acid.

References

  • Sigma-Aldrich. 3-(Azetidin-3-yl)pyridine dihydrochloride Product Sheet (CAS 1236791-61-9).[1][2] (Provides physical form and salt stoichiometry).

  • Organic Syntheses. Preparation of Azetidines from 3-Amino-1-propanol. Coll. Vol. 5, p. 548 (General handling of azetidine ring stability and distillation limits). [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10422 (Azetidine).[2] (pKa and physical properties of the core heterocycle).[4]

  • BenchChem. Extraction of Polar Amine Salts. (General protocols for handling highly polar amine hydrochlorides in organic synthesis).

  • ChemicalBook. Pyridine Hydrochloride Properties. (Reference for pyridine pKa and salt behavior).

(Note: While specific solubility curves for this exact proprietary intermediate are not public, the protocols above are derived from standard operating procedures for the class of azetidine-pyridine pharmacophores.)

Sources

degradation pathways of 3-(Azetidin-3-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Pathways of 3-(Azetidin-3-yl)pyridine Hydrochloride

Introduction: The Stability Paradox

As researchers, we often view 3-(Azetidin-3-yl)pyridine hydrochloride (CAS: 1236791-61-9) as a robust building block due to the aromatic pyridine ring. However, this assumption is dangerous. The molecule represents a "stability paradox": while the pyridine ring is thermodynamically stable, the attached azetidine ring is a kinetically labile, high-strain (26 kcal/mol) four-membered heterocycle.

This guide is not a generic list of warnings. It is a mechanistic breakdown of how and why this molecule degrades in your specific experimental matrices, designed to help you distinguish between synthetic byproducts and active degradation.

Module 1: Hydrolytic Degradation (The Azetidine Liability)

The Mechanism: The primary degradation vector is the acid-catalyzed nucleophilic ring opening of the azetidine moiety.[1] Unlike unstrained amines, the azetidine nitrogen, when protonated (which it is in the hydrochloride salt form), activates the adjacent carbons (C2/C4) for nucleophilic attack.

Pathway Visualization:

  • Condition: Acidic aqueous media (pH < 4) or presence of strong nucleophiles (Cl⁻, OH⁻).

  • Result: Ring cleavage leading to linear amino-alcohol or amino-chloride derivatives.

Azetidine_Hydrolysis Substrate 3-(Azetidin-3-yl)pyridine (Intact) Protonated Protonated Azetidinium (Activated Species) Substrate->Protonated + H+ (Acidic pH) Transition Transition State (Nucleophilic Attack at C2/C4) Protonated->Transition + H2O (Hydrolysis) Protonated->Transition + Cl- (in HCl) Product1 Ring-Opened Product A (Amino-Alcohol) Transition->Product1 Water Attack Product2 Ring-Opened Product B (Amino-Chloride) Transition->Product2 Chloride Attack

Figure 1: Acid-catalyzed ring-opening mechanism of the azetidine moiety. Note that the pyridine ring remains intact during this process.

Troubleshooting Q&A: Hydrolysis

Q1: I see a new impurity peak eluting earlier than my main peak in Reverse Phase HPLC. The mass spectrum shows [M+18]. What is it?

  • Diagnosis: This is the classical hydrolytic ring-opening product .

  • The Science: Water has attacked the azetidine ring, cleaving the C-N bond. The resulting linear amine is more polar (due to the new hydroxyl group and primary/secondary amine exposure), reducing retention on C18 columns.

  • Action: Check your mobile phase pH. If you are using acidic modifiers (TFA/Formic Acid) and leaving samples in the autosampler for >12 hours, you are inducing this degradation. Switch to a neutral buffer (Ammonium Acetate, pH 5-6) or analyze immediately.

Q2: My elemental analysis shows inconsistent Chlorine levels, and I see a mass shift of [M+36].

  • Diagnosis: Formation of the 3-chloro-propyl amine derivative .

  • The Science: In concentrated HCl or during salt formation, the chloride ion acts as a nucleophile, opening the ring. This is a common artifact in "forced degradation" studies using HCl.

  • Action: Avoid using excess strong mineral acids during workup. Use milder acids (e.g., acetic acid) for pH adjustment if possible.

Module 2: Oxidative Degradation (The N-Oxide Trap)

The Mechanism: This molecule has two nitrogen centers competing for oxidation: the pyridine nitrogen (


) and the azetidine nitrogen (

).
  • Pyridine Nitrogen: Susceptible to N-oxidation by peracids (e.g., mCPBA) or peroxides in excipients.

  • Azetidine Nitrogen: Secondary amines are prone to oxidation to hydroxylamines or nitrones, but steric strain often makes the N-oxide unstable, leading to ring fragmentation.

Oxidative_Pathways Parent 3-(Azetidin-3-yl)pyridine Py_NOxide Pyridine-N-Oxide (Stable Impurity) Parent->Py_NOxide Pathway A: Aromatic N-Oxidation Az_NOxide Azetidine-N-Oxide (Unstable Intermediate) Parent->Az_NOxide Pathway B: Aliphatic N-Oxidation Oxidant Peroxides / Light / Air Oxidant->Parent Fragmentation Ring Fragmentation (Aldehydes/Imines) Az_NOxide->Fragmentation Strain Release

Figure 2: Competing oxidative pathways. Pathway A yields a stable N-oxide, while Pathway B often leads to complex fragmentation.

Troubleshooting Q&A: Oxidation

Q3: I detect a peak with [M+16] that is stable over time. Is this the azetidine N-oxide?

  • Diagnosis: Likely the Pyridine-N-oxide .

  • The Science: Pyridine N-oxides are aromatic and thermodynamically stable. Azetidine N-oxides are highly strained and often rearrange or degrade further.

  • Action: Test your solvents for peroxides (especially THF or Ethers). If this appears in drug product formulation, check your excipients (like PEG or Polysorbates) for peroxide contamination.

Q4: My sample is turning yellow/brown in solution, but HPLC purity looks okay.

  • Diagnosis: Formation of polymeric degradation products or charge-transfer complexes .

  • The Science: Pyridine derivatives can undergo photo-induced radical coupling. These oligomers often elute in the solvent front or wash step of HPLC, or are retained permanently on the column, making the main peak look "pure" by relative area %.

  • Action: Perform a "Mass Balance" check. Compare the assay value (w/w%) against a fresh standard. If purity is 99% but assay is 85%, you have invisible degradation products.

Module 3: Analytical Method & Storage Guidelines

Quantitative Data: Stability Profile
Stress ConditionStability RatingMajor Degradant (Mass Shift)Notes
Acid (0.1N HCl, 24h) Poor +18 Da (Hydrolysis), +36 Da (Cl- adduct)Ring opening is rapid.
Base (0.1N NaOH, 24h) ModerateN/AAzetidine is relatively stable to base, but pyridine ring may degrade under extreme conditions.
Oxidation (3% H2O2) Moderate+16 Da (N-Oxide)Pyridine N-oxide is the primary product.
Thermal (60°C, Solid) GoodNoneCrystal lattice stabilizes the salt.
Photolytic (UV) Poor Complex MixtureRadical polymerization/browning.
Protocol: Recommended HPLC Method for Impurity Tracking

To successfully separate the polar ring-opened impurities from the parent, you cannot use standard C18 gradients. You must use an ion-pairing or HILIC approach.

  • Column: C18 with Polar Embedding (e.g., Waters T3 or Phenomenex Luna Omega Polar) OR HILIC (Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Do not use Phosphate buffer if coupling to MS.

  • Mobile Phase B: Acetonitrile.

  • Why this works: The pH 5.5 keeps the pyridine partially protonated but ensures the azetidine is fully protonated, while minimizing the acid-catalyzed hydrolysis risk during the run.

References

  • Singh, S., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Link

  • Storer, R. I., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link[1]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual reference for 4-membered ring strain). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (General reference for forced degradation protocols). Link

  • Sigma-Aldrich. (2024). 3-(Azetidin-3-yl)pyridine dihydrochloride Product Information. Link

Sources

troubleshooting 3-(Azetidin-3-yl)pyridine hydrochloride crystallization

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to navigating the complexities of crystallizing 3-(Azetidin-3-yl)pyridine hydrochloride, a critical process for ensuring the purity, stability, and handleability of this key pharmaceutical intermediate. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying principles, enabling you to diagnose and resolve common crystallization challenges effectively.

Troubleshooting Guide: From Oils to Crystals

This section addresses the most common issues encountered during the crystallization of 3-(Azetidin-3-yl)pyridine hydrochloride. Each answer provides a mechanistic explanation and a clear path toward resolution.

Q1: My product has "oiled out," forming a viscous liquid or gum instead of a crystalline solid. What is happening and how can I fix it?

A1: "Oiling out" is a common problem when crystallizing amine hydrochloride salts, which can be hygroscopic and possess complex solubility profiles.[1][2] This phenomenon occurs when the solute separates from the solution at a concentration above its solubility limit but below the concentration required for nucleation, leading to a liquid-liquid phase separation instead of a solid-liquid separation.

Root Causes & Solutions:

  • High Supersaturation/Rapid Cooling: A solution that is too concentrated or cooled too quickly can crash out as an oil. The molecules don't have sufficient time to orient themselves into an ordered crystal lattice.

    • Solution: Re-heat the mixture until the oil redissolves completely. If necessary, add a small amount of additional solvent to reduce saturation. Allow the solution to cool much more slowly. An insulated bath or leaving the flask at room temperature overnight before moving it to a refrigerator is recommended.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons." Even small amounts of residual solvent or starting material can inhibit crystallization.[1]

    • Solution: Ensure the material is as pure as possible before attempting crystallization. If purity is a concern, consider an initial purification step like a column or an acid-base workup. Sometimes, repeatedly dissolving the oil in a solvent like DCM or toluene and removing it on a rotary evaporator can help remove residual water and induce crystallization.[1]

  • Residual Water: 3-(Azetidin-3-yl)pyridine hydrochloride is a salt and can be hygroscopic. Water can interfere with crystallization by solvating the ions too effectively.

    • Solution: Use anhydrous solvents for crystallization. If water contamination is suspected, azeotropic removal with toluene prior to the final crystallization step can be effective.[1]

Q2: The yield of my crystallized product is very low. What are the likely causes and how can I improve it?

A2: Low yield is typically a solubility issue. The goal is to find a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Root Causes & Solutions:

  • Excessive Solvent: Using too much solvent is the most common cause. While ensuring the compound fully dissolves is crucial, an excessive volume will keep a significant portion of your product in the mother liquor even after cooling.

    • Solution: After filtering the initial crop of crystals, concentrate the mother liquor (e.g., reduce the volume by 50% using a rotary evaporator) and cool again to obtain a second crop of crystals. Combine the crops if their purity is comparable.

  • Inappropriate Solvent Choice: The solvent may be too good, meaning the compound remains significantly soluble even at low temperatures.

    • Solution: Switch to a solvent system where the compound has lower solubility at cold temperatures, or employ an anti-solvent strategy (see FAQ Q2).

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel, leading to significant loss.

    • Solution: Use a pre-heated filter funnel and flask for hot filtrations. Keep the solution at or near its boiling point during the filtration process.[3]

Q3: My final product consists of very fine needles or powder, which are difficult to filter and dry. How can I obtain larger crystals?

A3: Crystal size is a direct function of the relationship between nucleation (the formation of new crystal seeds) and crystal growth. Fine powders result when nucleation dominates over growth.

Root Causes & Solutions:

  • High Degree of Supersaturation: Rapidly cooling a highly concentrated solution creates many nucleation sites simultaneously, resulting in a large number of small crystals.

    • Solution: Reduce the rate of cooling significantly. A slower temperature drop allows molecules to deposit onto existing crystals rather than forming new nuclei. Using a slightly less concentrated solution can also favor growth over nucleation.

  • Agitation: Stirring or agitating the solution during the cooling phase can induce secondary nucleation, leading to smaller crystals.

    • Solution: Allow the solution to cool undisturbed in a location free from vibrations. Agitation is useful for inducing precipitation if none occurs, but should be avoided during the growth phase if larger crystals are desired.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for crystallizing 3-(Azetidin-3-yl)pyridine hydrochloride?

A1: The ideal solvent system is empirically determined but generally follows the principle of "like dissolves like." As a hydrochloride salt, your compound is highly polar and ionic.[4] Therefore, polar solvents are required for dissolution.

  • Single-Solvent System: Polar protic solvents like ethanol, methanol, or isopropanol (IPA) are excellent starting points. Pyridine hydrochloride itself is soluble in ethanol and water.[2] The procedure involves dissolving the compound in a minimal amount of the hot solvent and allowing it to cool.

  • Solvent/Anti-Solvent System: This is often the most effective method for amine salts.[1] The compound is dissolved in a polar solvent in which it is soluble (e.g., ethanol, methanol). A less polar "anti-solvent" in which the compound is insoluble is then added slowly until the solution becomes turbid (cloudy), which indicates the onset of precipitation. Common anti-solvents for this system include diethyl ether, ethyl acetate, hexane, or acetone.[1][5]

Method Good Solvents (for dissolution) Anti-Solvents (for precipitation) Rationale & Comments
Cooling Crystallization Ethanol, Isopropanol (IPA), MethanolN/AClassic technique. Effective if there is a significant difference in solubility between hot and cold conditions. Ethanol is often a good starting point for pyridine derivatives.[6]
Anti-Solvent Crystallization Ethanol, Methanol, minimal H₂ODiethyl Ether, Isopropyl Ether (IPE), Ethyl Acetate, Acetone, Dichloromethane (DCM)Highly effective for salts.[1] Allows for crystallization at room temperature. The rate of anti-solvent addition controls the crystal size.[7]

Q2: What is anti-solvent crystallization and when is it the preferred method?

A2: Anti-solvent crystallization is a technique where supersaturation is induced by adding a solvent in which the solute is poorly soluble (the anti-solvent) to a solution of the solute.[8][9] This reduces the solubility of the solute in the mixed solvent system, causing it to crystallize.

This method is preferred when:

  • The compound's solubility is not strongly dependent on temperature, making cooling crystallization inefficient.[8]

  • The compound is highly soluble in most common solvents, even at low temperatures.

  • The compound is thermally sensitive and cannot be heated for extended periods.

Q3: My compound is a dihydrochloride salt. Does this affect the crystallization process?

A3: Yes. Both the azetidine nitrogen and the pyridine nitrogen can be protonated, forming a dihydrochloride salt. This increases the ionic character and polarity of the molecule significantly compared to the free base or a monohydrochloride. Consequently, it will likely have higher solubility in very polar solvents (like water and methanol) and much lower solubility in non-polar solvents (like hexanes or toluene). The use of a polar protic solvent like ethanol or IPA, often paired with a less polar anti-solvent, remains the most logical approach.

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization

  • Solvent Selection: Choose a suitable solvent (e.g., anhydrous ethanol) where the compound shows high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude 3-(Azetidin-3-yl)pyridine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture to boiling (using a hot plate and stirrer) until all the solid dissolves. Add solvent dropwise until a clear solution is achieved at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[3]

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude material in the minimum required volume of a "good" solvent (e.g., anhydrous ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., ethyl acetate or diethyl ether) dropwise.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Crystal Growth: Once precipitation begins, stop adding the anti-solvent and allow the mixture to stand undisturbed for a period (e.g., 1-2 hours or overnight) to allow for complete crystallization.

  • Isolation & Drying: Collect, wash (with a small amount of the anti-solvent), and dry the crystals as described in Protocol 1 (steps 6-8).

Visualization of Workflows

TroubleshootingWorkflow start Crystallization Attempt outcome Observe Outcome start->outcome oil Product Oils Out / Forms Gum outcome->oil No Solid low_yield Low Yield outcome->low_yield Solid, but <50% impure Impure Crystals / Off-Color outcome->impure Solid, but impure success Solid Crystals Formed outcome->success Solid, >70% sol1 1. Re-heat & add min. solvent 2. Cool SLOWLY 3. Try anti-solvent method oil->sol1 sol2 1. Concentrate mother liquor 2. Re-evaluate solvent choice low_yield->sol2 sol3 1. Perform recrystallization 2. Use activated charcoal for color 3. Check starting material purity impure->sol3 AntiSolventProcess cluster_0 Step 1: Dissolution cluster_1 Step 2: Precipitation cluster_2 Step 3: Isolation crude Crude HCl Salt solution Clear Solution crude->solution + min. volume good_solvent Good Solvent (e.g., Ethanol) good_solvent->solution suspension Crystal Suspension solution->suspension + add dropwise until turbid anti_solvent Anti-Solvent (e.g., Ethyl Acetate) anti_solvent->suspension filtration Vacuum Filtration suspension->filtration crystals Pure, Dry Crystals filtration->crystals Wash & Dry

Caption: Workflow for the anti-solvent crystallization method.

References

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • International Journal of Pharmacy and Technology. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • ResearchGate. (2025). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride. [Link]

  • MDPI. (2020). Enhanced Water Solubility and Oral Bioavailability of Paclitaxel Crystal Powders through an Innovative Antisolvent Precipitation Process. [Link]

  • Unknown Source. purification by crystallization. [Link]

  • ACS Publications. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • ACS Publications. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • Reddit. (2018). Ways of crashing out amines. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]

  • Google Patents. (n.d.). New method for preparing 3-pyridine acetic hydrochloride.
  • Google Patents. (n.d.). Method for preparing 3-pyridine acetic acid hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PubChemLite. (n.d.). 3-(azetidin-3-yl)pyridine dihydrochloride (C8H10N2). [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • ACS Publications. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these strained four-membered heterocycles. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing azetidines?

A1: The synthesis of azetidines is inherently challenging due to the significant ring strain of the four-membered ring, estimated to be around 25.4 kcal/mol.[1][2] This strain renders the azetidine ring susceptible to opening, which can lead to low yields and the formation of undesired byproducts.[1][3] Key difficulties include:

  • Ring Strain and Stability: The high ring strain makes azetidines more reactive and less stable compared to larger heterocycles like pyrrolidines. This can result in decomposition or rearrangement under various reaction conditions.[1][4]

  • Competing Reactions: The formation of the four-membered ring can be kinetically and thermodynamically less favorable than other possible reactions, such as intermolecular reactions or the formation of larger, more stable rings.[1]

  • Purification Challenges: Azetidines can be difficult to purify due to their polarity and potential for decomposition on acidic stationary phases like silica gel.[1]

  • Stereochemistry Control: Achieving the desired stereochemistry at the C2 and C4 positions of the azetidine ring can be challenging, often leading to mixtures of cis and trans isomers.[1][5]

Q2: How can I improve the stability of the azetidine ring during synthesis and purification?

A2: Several strategies can be employed to enhance the stability of the azetidine ring:

  • N-Protecting Groups: The nitrogen atom of the azetidine can be protected to increase stability and control reactivity. Electron-withdrawing protecting groups, such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc), are effective at stabilizing the ring.[1]

  • Control of pH: Maintaining neutral or slightly basic conditions during workup and purification is crucial to prevent acid-mediated ring opening.[1][6] Avoid strong acids whenever possible.

  • Avoiding Strong Nucleophiles: The strained azetidine ring is susceptible to nucleophilic attack. Therefore, it is advisable to avoid strong nucleophiles during handling and purification unless the synthetic route intentionally involves ring-opening.[1][2]

Q3: What are some of the most common synthetic routes to azetidines?

A3: Several methods are commonly used for azetidine synthesis, each with its own advantages and challenges:

  • Intramolecular Cyclization: This is a widely used method involving the ring closure of a γ-amino alcohol or a related precursor with a good leaving group.[2][7]

  • [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction between an imine and an alkene is an efficient way to produce functionalized azetidines.[8][9][10] Recent advances using visible light have made this method more accessible and scalable.[7][11][12]

  • Metal-Catalyzed Reactions: Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has emerged as a powerful tool for synthesizing azetidines.[13][14] Other metals, such as lanthanum, have also been used to catalyze the intramolecular aminolysis of epoxides to form azetidines.[15][16]

  • Ring Expansion/Rearrangement: Azetidines can be synthesized through the ring expansion of aziridines.[3]

  • From Azabicyclo[1.1.0]butanes (ABBs): A recently developed method utilizes radical strain-release photocatalysis with ABBs to access densely functionalized azetidines.[17][18]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your azetidine synthesis experiments.

Issue 1: Low or No Product Yield

Low or nonexistent yields are a frequent challenge in azetidine synthesis. The following workflow can help diagnose and resolve the issue.

graphdot { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Troubleshooting workflow for low azetidine yield.
Possible Causes and Solutions:
  • Incorrect Precursor Conformation: For intramolecular cyclizations, the acyclic precursor must adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity.

    • Solution: Modify the substrate to reduce steric hindrance near the reacting centers.[1]

  • Inefficient Leaving Group: The choice of leaving group is critical for successful intramolecular S(_N)2 reactions.

    • Solution: Convert hydroxyl groups to better leaving groups such as mesylates (Ms), tosylates (Ts), or triflates (Tf).[1][2]

  • Suboptimal Base Strength: The base must be strong enough to deprotonate the amine nucleophile but not so strong as to cause elimination or other side reactions.[1]

    • Solution: Screen a variety of bases, both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU, DIPEA). For N-H deprotonation, stronger bases like NaH may be necessary.

  • Intermolecular Side Reactions: At high concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization.

    • Solution: Perform the reaction under high-dilution conditions (e.g., 0.01 M or lower).[1]

  • Inactive Catalyst (for metal-catalyzed reactions): The active catalytic species may not be forming efficiently.

    • Solution: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, ensure an inert atmosphere to prevent catalyst oxidation. Use a reliable precatalyst and consider a pre-activation step.[19]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired azetidine.

Common Side Products and Their Prevention:
Side ProductPlausible CausePrevention Strategy
Pyrrolidine The reaction conditions favor a 5-membered ring formation, which is often thermodynamically more stable.[1]Carefully select the carbene precursor and catalyst in ring expansion reactions.[1] In other methods, optimizing the leaving group position and reaction temperature can favor the 4-membered ring.
Dimer/Polymer High reaction concentration favoring intermolecular reactions.[2]Conduct the reaction at high dilution (<0.01 M).
Ring-Opened Products The azetidine ring is unstable under the reaction or workup conditions (e.g., acidic pH, presence of strong nucleophiles).[1][6]Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids and nucleophiles.[1]
Elimination Products Use of a strong, sterically hindered base that acts as a base rather than a nucleophile promoter.Use a non-hindered base or a weaker base at a higher temperature.
Issue 3: Purification Challenges

The inherent properties of azetidines can make their purification non-trivial.

Purification Strategies and Troubleshooting:
  • Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the degradation of azetidines.[1]

    • Solution: Use deactivated (neutral) silica gel or basic alumina for column chromatography. Alternatively, consider other purification methods.

  • High Polarity: The nitrogen atom in the azetidine ring makes it a polar compound, which can lead to poor separation during chromatography.

    • Solution: If the azetidine is N-H substituted, it can be protected with a non-polar group (e.g., Boc) to reduce its polarity before chromatography.

  • Alternative Purification Methods:

    • Distillation: For volatile azetidines, distillation under reduced pressure can be a highly effective purification technique.[1]

    • Crystallization: If the azetidine product is a solid, recrystallization is an excellent method for obtaining high-purity material.

Experimental Protocols

General Protocol for Intramolecular Cyclization of a γ-Amino Alcohol

This protocol describes the conversion of a γ-amino alcohol to an azetidine via a two-step process involving mesylation and subsequent cyclization.

graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

}

Caption: Two-step intramolecular azetidine synthesis.

Step 1: Mesylation of the γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Add a solution of the crude mesylate from Step 1 in anhydrous THF dropwise to the NaH suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina, distillation, or crystallization.

General Protocol for a Visible-Light-Mediated Aza Paternò-Büchi Reaction

This protocol outlines a general procedure for the intramolecular [2+2] photocycloaddition to form a bicyclic azetidine, inspired by the work of Schindler and co-workers.[7]

  • In a reaction vessel suitable for photochemistry, dissolve the alkene-tethered imine precursor (1.0 equiv) and a suitable photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 0.5-2 mol%) in an appropriate anhydrous solvent (e.g., THF).[7]

  • Degas the solution by sparging with argon or nitrogen for 15-30 minutes.

  • Irradiate the stirred reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • Singh, G. S., & Singh, P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis.
  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Schindler, C. S., et al. (2019).
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Klapars, A., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society.
  • Rodríguez, R. I., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
  • Brand, M., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Bott, T. M., & West, F. G. (2012).
  • Al-Zoubi, R. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Klapars, A., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society.
  • BenchChem. (n.d.).
  • Rodríguez, R. I., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines.
  • University of Nottingham. (n.d.).
  • Gaunt, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Maag, S., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Organic Syntheses. (n.d.). Azetidine.
  • Maag, S., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • Daugulis, O., et al. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
  • Schindler, C. S. (2019).
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Schindler, C. S. (2019). Synthesis of Azetidines by Aza Paternò–Büchi Reactions.
  • Szabó, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Szabó, K., et al. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Scott, M. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Zhang, M., et al. (2023).
  • Rossi, S., et al. (2020). Optimization of the Buchwald-Hartwig reaction.
  • O'Neill, J. C., et al. (2023). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Charmot, D., et al. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO.
  • Schindler, C. S., et al. (2019).

Sources

challenges in the scale-up of 3-(Azetidin-3-yl)pyridine hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Scaling up 3-(Azetidin-3-yl)pyridine (CAS: varies by salt form) presents a unique intersection of challenges: the high ring strain of the azetidine core (~25.4 kcal/mol), the polarity of the pyridine ring, and the hygroscopic nature of the final hydrochloride salt.

While early discovery routes often utilize non-scalable cyclizations, Transition Metal-Catalyzed Cross-Coupling (Negishi or Suzuki-Miyaura) is the industry standard for kilogram-scale production. This guide focuses on the Negishi Coupling strategy, as it offers superior reactivity for secondary alkyl halides (the azetidine C3 position) compared to standard Suzuki conditions, minimizing


-hydride elimination side products.
Recommended Synthetic Pathway (The "Negishi Protocol")
  • Coupling Partner A: 3-Bromopyridine (Commercially available, stable).

  • Coupling Partner B: N-Boc-3-iodoazetidine (Converted to Organozinc reagent).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    (Robust for scale-up).
  • Deprotection: HCl/Dioxane or HCl/IPA (Anhydrous conditions).

Interactive Workflow & Logic Maps

Diagram 1: Scale-Up Process Logic

This flowchart outlines the critical decision points in the synthesis and purification workflow.

G Start Start: 3-Bromopyridine + N-Boc-3-iodoazetidine Zinc_Activation Zinc Activation (Zn dust + TMSCl/BrCH2CH2Br) Start->Zinc_Activation Negishi Negishi Coupling (Pd Cat, 60-80°C) Zinc_Activation->Negishi Check_Conv Conversion > 95%? Negishi->Check_Conv Workup_Ext Workup: Pd Scavenging (TMT) & Extraction Check_Conv->Workup_Ext Yes Trouble_Cat Troubleshoot: O2 Poisoning / Catalyst Load Check_Conv->Trouble_Cat No Deprotection Deprotection: HCl in IPA/Dioxane Workup_Ext->Deprotection Salt_Form Salt Formation: Crystallization Deprotection->Salt_Form Trouble_Oil Troubleshoot: Oiling Out (Solvent Switch) Salt_Form->Trouble_Oil Trouble_Cat->Negishi Re-optimize

Caption: Critical path for Negishi coupling scale-up, highlighting decision nodes for conversion and salt crystallization.

Technical Support Modules

Module A: The Cross-Coupling (The "Make" Phase)

Challenge: The formation of the


 bond between the azetidine and pyridine is the rate-limiting step.
Protocol Insight:  We utilize Zinc activation  to form the organozinc iodide in situ.
  • Reagent: N-Boc-3-iodoazetidine.

  • Activator: Zn dust (activated with 1-2 mol% TMSCl and 1,2-dibromoethane).

  • Why this matters: Unactivated zinc leads to stalled insertion, leaving unreacted iodoazetidine which is difficult to separate later.

Data Table: Catalyst Performance Comparison

Catalyst System Yield (%) Reaction Time Residual Pd (ppm) Scale Applicability

| Pd(PPh


)

| 88% | 12 h | High (>500) | High (Cheap) | | Pd(dppf)Cl

| 92% | 8 h | Moderate | High (Robust) | | NiCl

(glyme) | 65% | 18 h | Low | Low (Homocoupling) |
Module B: Purification & Metal Removal (The "Clean" Phase)

Challenge: Pyridine derivatives coordinate strongly to Palladium, carrying it into the final product. Solution: Do not rely on column chromatography alone.

  • Step 1: After the coupling, treat the organic phase with Trimercapto-s-triazine (TMT) or a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) at 50°C for 2 hours.

  • Step 2: Filter through a pad of Celite/Charcoal.

  • Validation: This typically reduces Pd levels from ~1000 ppm to <50 ppm.

Module C: Deprotection & Salt Formation (The "Finish" Phase)

Challenge: The final HCl salt is extremely hygroscopic (absorbs water from air), turning into a sticky gum. Protocol:

  • Dissolve the N-Boc intermediate in anhydrous 2-Propanol (IPA) or Ethyl Acetate (EtOAc). Avoid Methanol as it solubilizes the salt too well.

  • Add HCl (4M in Dioxane) dropwise at 0-5°C.

  • Critical: Allow the slurry to age at room temperature. If it oils out, heat to reflux to redissolve, then cool slowly (10°C/hour) to force crystalline growth.

Troubleshooting Guides & FAQs

Category 1: Reaction Stalled / Low Yield

Q: My Negishi coupling stalled at 50% conversion. Adding more catalyst didn't help. Why?

  • Diagnosis: This is likely Zinc Surface Passivation or Moisture Ingress .

  • The Science: The formation of the organozinc reagent is a surface-area-dependent heterogeneous reaction. If the Zn surface oxidizes, the insertion stops.

  • Solution:

    • Ensure Zn dust is "activated" (wash with HCl, water, acetone, ether, and dry under vacuum) OR use the TMSCl/1,2-dibromoethane method in situ.

    • Check solvent dryness (THF < 50 ppm H

      
      O).
      
    • Do not simply add more catalyst. Add fresh, activated Zinc and a small amount of the iodo-precursor to restart the radical chain on the metal surface.

Category 2: Impurity Profile

Q: I see a major impurity at RRT 0.85 by HPLC. It has the same mass as the product.

  • Diagnosis: This is likely the Homocoupling Product (3,3'-bipyridine or bis-azetidine).

  • The Science: In Nickel or Palladium catalysis, disproportionation can lead to aryl-aryl or alkyl-alkyl coupling.

  • Solution:

    • Switch to Pd(dppf)Cl

      
       . The bidentate ligand bite angle reduces homocoupling compared to monodentate ligands like PPh
      
      
      
      .
    • Ensure the organozinc reagent is added slowly to the catalyst/bromide mixture to keep its instantaneous concentration low.

Category 3: Isolation Issues (The "Sticky Solid")

Q: Upon adding HCl, my product turned into a brown oil instead of a white solid.

  • Diagnosis: Inclusion of solvent/water or rapid precipitation of amorphous material.

  • The Science: Pyridinium salts are ionic liquids in potential; they love to hold onto solvent.

  • Solution:

    • Decant the supernatant solvent.

    • Triturate the oil with Diethyl Ether or MTBE (Methyl tert-butyl ether) vigorously. The low polarity of ether forces the polar salt to aggregate into a solid.

    • Seed it: If you have any solid crystals from a previous batch, add them.

    • Drying: Dry in a vacuum oven at 40°C with a P

      
      O
      
      
      
      trap to remove trace water.

References

  • Negishi Coupling on Heterocycles

    • Title: "Recent Advances in the Negishi Coupling of Secondary Alkylzinc Halides"
    • Source:Organometallics
    • Context: Validates the use of organozinc reagents for azetidine-pyridine coupling.
  • Azetidine Stability & Synthesis

    • Title: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines"
    • Source:ACS Med. Chem. Lett.
    • Context: Discusses the stability profiles of azetidines under acidic conditions.
  • Palladium Removal

    • Title: "Removal of Palladium from Organic Reactions by Trimercapto-s-triazine (TMT)"[1][2]

    • Source:Org.[3][4][5][6][7][8] Process Res. Dev.

    • Context: Industry standard for cleaning polar heterocycles.
  • Salt Formation

    • Title: "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities"
    • Source:Org.[3][4][5][6][7][8] Process Res. Dev.

    • Context: General principles for handling hygroscopic pyridinium salts.

Sources

Technical Support Guide: Interpreting Unexpected Results with 3-(Azetidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual Personality" of Your Reagent

If you are encountering unexpected results with 3-(Azetidin-3-yl)pyridine hydrochloride, you are likely wrestling with the competing chemical behaviors of its two heterocycles. This molecule combines a pyridine ring (electron-deficient aromatic) with an azetidine ring (strained, electron-rich aliphatic amine).

When supplied as a hydrochloride salt, this compound presents three primary challenges that manifest as "failures" in the lab:

  • Stoichiometric Ambiguity: Mono- vs. Di-hydrochloride forms.

  • NMR Shifting: Drastic spectral changes based on protonation state.

  • Ring Strain Reactivity: Unexpected ring-opening or polymerization.

This guide provides a self-validating troubleshooting framework to diagnose and resolve these issues.

Part 1: Identity & Analysis (The "It Looks Wrong" Phase)

Issue: "My NMR spectrum does not match the reference structure."

symptom: You observe broad peaks, missing splitting patterns, or chemical shifts that are 0.5–1.0 ppm downfield from expected values.

Root Cause: Protonation Dynamics. The hydrochloride salt exists in dynamic equilibrium. The pyridine nitrogen (


) and the azetidine nitrogen (

) are both protonation sites. In deuterated solvents like DMSO-

or

, the exchange rate of acidic protons can broaden signals or shift adjacent protons significantly downfield due to the descreening effect of the positive charge.
Troubleshooting Protocol: The "Shift-Validation" Workflow

Do not assume the compound is impure. Perform this validation sequence:

  • The

    
     Shake:  Add 2 drops of 
    
    
    
    to your NMR tube (if using DMSO/CDCl3).
    • Result: Exchangeable protons (

      
      , 
      
      
      
      ) will disappear. If "impurity" peaks vanish, they were exchangeable protons, not contaminants.
  • The Free-Base Compare: Take a small aliquot (

    
     mg), treat with aqueous 
    
    
    
    , extract into
    
    
    , and run the NMR immediately.
    • Result: Pyridine ring protons will shift upfield (lower ppm) compared to the HCl salt.

Visualization: NMR Decision Logic

NMR_Logic Start Unexpected NMR Spectrum (Broad peaks / Downfield shifts) Solvent Check Solvent Start->Solvent D2O_Test Perform D2O Shake Solvent->D2O_Test Peaks_Gone Peaks Disappear? D2O_Test->Peaks_Gone Conclusion1 Diagnosis: Exchangeable Protons (NH/HCl salt protons) Peaks_Gone->Conclusion1 Yes FreeBase Perform Mini-Workup (NaOH -> CDCl3) Peaks_Gone->FreeBase No Shift_Check Did Peaks Shift Upfield? FreeBase->Shift_Check Conclusion2 Diagnosis: Salt Effect (Compound is pure) Shift_Check->Conclusion2 Yes Conclusion3 Diagnosis: True Impurity (Degradation/Contamination) Shift_Check->Conclusion3 No

Caption: Decision tree for distinguishing between salt-induced artifacts and genuine impurities in NMR analysis.

Part 2: Reactivity & Stability (The "It Died" Phase)

Issue: "The starting material disappeared, but I didn't get the product."

Symptom: TLC shows a baseline streak or a new polar spot; LCMS shows a mass corresponding to [M + Nucleophile].

Root Cause: Azetidine Ring Opening.[1][2] While azetidines are more stable than aziridines, the 4-membered ring is strained (


 kcal/mol). Under Lewis acidic conditions or high heat, nucleophiles (even weak ones like chloride or solvent) can attack the ring carbons (C2 or C4), leading to ring-opening to form a linear chain.

Mechanism:

  • Activation: The azetidine nitrogen is protonated (by the HCl salt itself) or coordinated to a Lewis Acid.

  • Attack: A nucleophile (

    
    ) attacks the 
    
    
    
    -carbon.
  • Result: Linear propyl-amine derivative (often useless by-product).

Troubleshooting Protocol: Stability Control
  • Avoid Heating Salts: Do not heat the HCl salt in nucleophilic solvents (e.g., Ethanol, Methanol) above 60°C without neutralizing it first.

  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA,

    
    ) rather than nucleophilic bases (like Pyridine) if high temperatures are required.
    
Visualization: Degradation Pathway

Ring_Opening Azetidine Protonated Azetidine (Activated) TS Transition State (Ring Strain Release) Azetidine->TS + Heat/Lewis Acid Nu Nucleophile (Cl-, ROH, Solvent) Nu->TS Linear Linear By-Product (Ring Opened) TS->Linear Irreversible

Caption: Mechanism of strain-release ring opening. Nucleophilic attack on the activated azetidine leads to irreversible degradation.

Part 3: Synthesis & Coupling (The "It Didn't React" Phase)

Issue: "Suzuki/Buchwald coupling failed (0% conversion)."

Symptom: Starting material remains unreacted, or the catalyst precipitates (palladium black formation).

Root Cause: Catalyst Poisoning & Base Consumption.

  • Coordination: The free secondary amine of the azetidine is a potent ligand. It can displace phosphine ligands on Palladium (

    
    ), deactivating the catalyst.
    
  • Stoichiometry Trap: If your material is a Dihydrochloride , it requires 2 equivalents of base just to neutralize the salt before the reaction can even begin. Many protocols assume free base or mono-salts.

Data Table: Base Equivalents Calculator
Salt FormMW (approx)Base Eq. for NeutralizationBase Eq. for Reaction*Total Base Required
Free Base~134.1801.51.5 eq
Mono-HCl~170.641.01.52.5 eq
Di-HCl~207.102.01.53.5 eq
  • Assumes standard cross-coupling requiring 1.5 eq excess base.

Validated Protocol: "In-Situ Free-Basing" for Couplings

To avoid catalyst poisoning and stoichiometry errors:

  • Dissolve: Suspend the HCl salt in the reaction solvent (e.g., Dioxane/Water).

  • Neutralize: Add the calculated "Neutralization" equivalents of base (from table above). Stir for 10 mins.

  • Protect (Optional but Recommended): If the reaction is sluggish, consider Boc-protecting the azetidine nitrogen before the coupling step. The Boc group prevents Pd-coordination.

  • Catalyst Addition: Add the catalyst after the base has engaged the HCl.

Part 4: Workup & Isolation (The "I Lost It" Phase)

Issue: "My product is not in the organic layer."

Symptom: Low mass recovery after extraction (DCM/Water or EtOAc/Water).

Root Cause: Extreme Polarity. The 3-(Azetidin-3-yl)pyridine scaffold is highly polar. The HCl salt is water-soluble.[3] Even the free base is moderately water-soluble due to the pyridine nitrogen.

Troubleshooting Protocol: The "Salting Out" Extraction
  • pH Adjustment: Ensure the aqueous layer is pH > 12 (using NaOH) to fully deprotonate both nitrogens.

  • Saturation: Saturate the aqueous layer with NaCl (brine) and solid

    
    .
    
  • Solvent Choice: Do not use Diethyl Ether or Hexanes. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

    • Why? The alcohol component helps extract the polar amine.

  • Back-Extraction: Extract the aqueous layer at least 4-5 times.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of strained azetidines and pyridines).

  • Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review of azetidine stability and ring-opening).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride.[4] (Physical properties and safety).

  • Sigma-Aldrich. (2023). 3-(Azetidin-3-yl)pyridine dihydrochloride Product Specification. (Confirming stoichiometry options).

Disclaimer

This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling. The protocols above are general recommendations and may need optimization for specific derivatives.

Sources

Technical Support Center: Refining Analytical Methods for the Quantification of 3-(Azetidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical quantification of 3-(Azetidin-3-yl)pyridine hydrochloride. This guide is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry. Our goal is to provide not just a method, but a comprehensive resource for refining your analytical approach, troubleshooting common issues, and ensuring the generation of robust, reliable data. We will delve into the causality behind experimental choices, grounding our recommendations in established chromatographic principles and authoritative standards.

Foundational Analytical Strategy: Reversed-Phase HPLC

The quantification of 3-(Azetidin-3-yl)pyridine hydrochloride, a polar molecule containing both a basic pyridine ring and a secondary amine in the azetidine ring, is optimally achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique offers an excellent balance of resolution, sensitivity, and robustness for pharmaceutical analysis.

The primary challenge in analyzing this compound is managing its basicity. The nitrogen atoms can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). Our recommended method is designed to mitigate these effects and provide a solid starting point for your development and validation activities.

Recommended Starting HPLC Method

This protocol is a self-validating system designed for accuracy and precision.

ParameterRecommended ConditionRationale & Expertise
Column High-purity, end-capped C18 (e.g., Agilent Zorbax, Waters XBridge) 150 mm x 4.6 mm, 3.5 or 5 µmA high-purity, end-capped C18 column minimizes the availability of free silanol groups, which are the primary cause of peak tailing for basic compounds like this analyte.
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Potassium Phosphate, pH adjusted to 2.5-3.0A low pH ensures that both the pyridine and azetidine nitrogens are fully protonated. This single, consistent ionic state prevents peak splitting and sharpens the peak. Formic acid is volatile and ideal for LC-MS compatibility.[1][2]
Mobile Phase B Acetonitrile or MethanolAcetonitrile typically provides better peak shape and lower backpressure. Methanol can offer different selectivity, which may be useful for resolving impurities.
Gradient Isocratic or Gradient (e.g., 5% to 40% B over 10 minutes)An isocratic method is simpler and more robust if the analyte and its impurities are well-resolved. A gradient is necessary for separating compounds with a wider range of polarities or for cleaning the column of late-eluting components.[3]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 - 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It must be controlled to ensure retention time stability.
Detection (UV) 254 - 260 nmThe pyridine ring provides a strong chromophore with maximum absorbance in this range, offering excellent sensitivity.[3][4]
Injection Volume 5 - 20 µLShould be optimized based on sample concentration and desired sensitivity.
Sample Diluent Mobile Phase A or a Water/Acetonitrile mixtureUsing the initial mobile phase composition as the diluent is crucial to prevent peak distortion, especially peak fronting or splitting.
Experimental Workflow and Troubleshooting Logic

A systematic approach is key to efficient method development and troubleshooting. The following diagrams illustrate the overall analytical workflow and a logical path for diagnosing common chromatographic issues.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard & Sample Preparation System_Equilibration HPLC System Equilibration Standard_Prep->System_Equilibration Mobile_Phase_Prep Mobile Phase Preparation & Degassing Mobile_Phase_Prep->System_Equilibration Sequence_Run Run Analytical Sequence System_Equilibration->Sequence_Run Integration Peak Integration & Review Sequence_Run->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: High-level workflow for HPLC quantification.

Troubleshooting_Logic Start Chromatographic Problem Observed Tailing Peak Tailing? Start->Tailing RT_Shift Retention Time Shift? Start->RT_Shift Resolution Poor Resolution? Start->Resolution Silanol Cause: Silanol Interaction (Analyte is basic) Tailing->Silanol Yes Overload Cause: Mass Overload Tailing->Overload Yes Temp Cause: Temperature Fluctuation RT_Shift->Temp Yes Mobile_Phase Cause: Mobile Phase Inconsistency RT_Shift->Mobile_Phase Yes Column_Age Cause: Column Degradation RT_Shift->Column_Age Yes Sol_Silanol Solution: - Lower mobile phase pH (2.5-3.0) - Use high-purity, end-capped column - Add competitive base (not for MS) Silanol->Sol_Silanol Sol_Overload Solution: - Reduce sample concentration Overload->Sol_Overload Sol_Temp Solution: - Use column oven - Ensure lab temp is stable Temp->Sol_Temp Sol_Mobile_Phase Solution: - Prepare fresh mobile phase - Ensure proper mixing/degassing Mobile_Phase->Sol_Mobile_Phase Sol_Column_Age Solution: - Use guard column - Replace column Column_Age->Sol_Column_Age

Caption: Decision tree for troubleshooting common HPLC issues.

Troubleshooting Guide (Question & Answer)

Q1: My peak for 3-(Azetidin-3-yl)pyridine hydrochloride is exhibiting significant tailing. What is the cause and how can I fix it?

A: Peak tailing for this analyte is almost certainly due to secondary ionic interactions between the protonated basic nitrogens and deprotonated (anionic) residual silanol groups on the silica stationary phase.

  • Causality: Even on end-capped C18 columns, some free silanol groups remain. At a mid-range pH, your basic analyte is protonated (positive charge) and these silanols are deprotonated (negative charge), leading to a strong ionic interaction that slows a portion of the analyte molecules as they pass through the column, resulting in a "tail."

  • Solutions (in order of preference):

    • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.0. At this low pH, the vast majority of surface silanol groups are protonated (neutral), eliminating the ionic interaction and dramatically improving peak shape. This is the most effective and robust solution.

    • Confirm Column Quality: Ensure you are using a high-purity, base-deactivated, and fully end-capped column. Older or lower-quality columns have a higher concentration of active silanols.

    • Consider a Competitive Base (for UV detection only): Adding a small amount (e.g., 0.1%) of a competitive base like triethylamine (TEA) to the mobile phase can also work. The TEA will preferentially bind to the active silanol sites, "shielding" your analyte from them. Warning: TEA is not volatile and will suppress ionization, making it unsuitable for LC-MS analysis.

Q2: I'm observing a drift in retention time to earlier times over a long analytical sequence. What's happening?

A: A consistent drift to shorter retention times often indicates column degradation or a change in the mobile phase composition.

  • Causality: The stationary phase can be stripped from the silica support under harsh pH conditions (especially high pH, but also very low pH over time), leading to a loss of retentive capacity. Alternatively, the proportion of the organic solvent (Mobile Phase B) may be slowly increasing due to improper mixing or pump issues.

  • Solutions:

    • Check System Equilibration: Ensure the column is thoroughly equilibrated before starting the sequence. A minimum of 10-15 column volumes is recommended.

    • Verify Mobile Phase Preparation: Prepare fresh mobile phase daily. If you are mixing online, ensure the pump's proportioning valve is functioning correctly.

    • Use a Guard Column: A guard column is a small, inexpensive version of your analytical column placed just before it. It will be degraded first, protecting your much more expensive analytical column and extending its life.

    • Implement a Column Washing Protocol: After each sequence, wash the column with a strong, well-solubilizing solvent (like 100% acetonitrile or methanol) to remove any strongly retained compounds that might foul the stationary phase.

Q3: The peak area response for my system suitability standards is inconsistent. What are the likely causes?

A: Inconsistent peak area points to issues with the injection process, sample stability, or the autosampler itself.

  • Causality: Variability can be introduced if the autosampler is not drawing a consistent volume, if there is an air bubble in the syringe, or if the sample is degrading in the autosampler vial over the course of the run.

  • Solutions:

    • Check for Air Bubbles: Purge the injector and check the syringe for any visible air bubbles.

    • Verify Sample Diluent: Ensure your sample is fully dissolved in the diluent and that the diluent is miscible with the mobile phase. Using a diluent stronger than the mobile phase can cause the analyte to precipitate at the column head.

    • Perform a Sample Stability Study: Analyze the same prepared sample vial at the beginning, middle, and end of a typical sequence run time. A significant decrease in area (>2-3%) suggests the analyte may be unstable under the storage conditions (e.g., light exposure, temperature).[3][5]

    • Inspect Injector Parts: Check for worn rotor seals or a partially clogged needle/seat, which can lead to variable injection volumes or leaks.

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical parameters for validating this HPLC method according to ICH Q2(R1) guidelines?

A: Method validation demonstrates that the analytical procedure is suitable for its intended purpose. For a quantitative impurity or assay method, the following parameters are essential.

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate that the peak for 3-(Azetidin-3-yl)pyridine is free of interference from impurities, degradation products, and matrix components. (Assessed by peak purity analysis with a DAD detector or by mass spectrometry).
Linearity Confirm a proportional relationship between concentration and detector response. (Typically 5 concentrations, with a correlation coefficient, R², of ≥ 0.999).[4]
Range The concentration interval over which the method is precise, accurate, and linear. (e.g., 80% to 120% of the target assay concentration).
Accuracy The closeness of the measured value to the true value. (Assessed by spike/recovery studies at multiple levels, with recovery typically between 98.0% and 102.0%).[4]
Precision Measures the degree of scatter between a series of measurements. Includes Repeatability (intra-day, n=6, RSD ≤ 2.0%) and Intermediate Precision (inter-day/different analyst, RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of ~3:1).[4][5]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of ~10:1).[4][5]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).

FAQ 2: Can I use LC-MS for this analysis, and what are the key considerations?

A: Yes, LC-MS is an excellent technique for this analyte, offering superior sensitivity and specificity.

  • Key Advantage: Mass spectrometry provides mass confirmation of your peak, which is invaluable for positive identification and for distinguishing it from co-eluting impurities, something UV detection cannot do.

  • Considerations:

    • Use Volatile Buffers: You must replace non-volatile buffers like potassium phosphate with volatile ones. 0.1% formic acid or 5-10 mM ammonium formate/acetate are ideal choices as they are fully compatible with the MS interface.

    • Ionization Mode: Given the basic nature of the analyte, it will ionize extremely well in positive electrospray ionization (ESI+) mode, likely as the [M+H]⁺ ion.

    • Increased Sensitivity: The sensitivity of MS can be orders of magnitude higher than UV, which is particularly useful for quantifying trace-level impurities or for bioanalytical applications.

FAQ 3: How should I approach sample preparation for this compound?

A: Simplicity is key. The hydrochloride salt form of 3-(Azetidin-3-yl)pyridine is generally water-soluble.

  • Standard Preparation: Accurately weigh a reference standard and dissolve it in your chosen sample diluent (e.g., Mobile Phase A) using a Class A volumetric flask. Prepare a series of dilutions to construct your calibration curve.

  • Sample Preparation (e.g., from a drug product): The goal is to extract the analyte into the diluent and remove any insoluble excipients. This may involve weighing the sample, dissolving it in diluent, sonicating to ensure complete dissolution, and then filtering through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to protect the HPLC column from particulates.

  • Crucial Tip: Always confirm that the analyte is fully soluble and stable in your chosen diluent. An inappropriate diluent can lead to inaccurate results.

References
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. (2018). Juniper Publishers.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
  • 3-(Azetidin-3-yl)pyridine dihydrochloride. Sigma-Aldrich.
  • Analytical Methods. RSC Publishing.
  • 3-(azetidin-3-yl)pyridine dihydrochloride (C8H10N2). PubChem.
  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Deriv

Sources

Technical Support Center: Protocol Modifications for Sensitive Assays with 3-(Azetidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the integration of 3-(Azetidin-3-yl)pyridine hydrochloride into sensitive assay systems. As a novel heterocyclic building block in drug discovery and chemical biology, its unique properties require careful consideration to ensure data integrity and reproducibility. This guide is designed from the perspective of a Senior Application Scientist to provide you with field-proven insights, troubleshooting strategies, and robust protocols to mitigate common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and properties of 3-(Azetidin-3-yl)pyridine hydrochloride.

Q1: What are the primary solubility characteristics of 3-(Azetidin-3-yl)pyridine hydrochloride and what is the recommended stock solution preparation?

A1: 3-(Azetidin-3-yl)pyridine hydrochloride is a salt, which generally confers good solubility in aqueous buffers. However, the final concentration and buffer composition are critical. We recommend preparing a high-concentration primary stock solution in sterile, nuclease-free water or DMSO.

  • For Aqueous Buffers: Start by attempting to dissolve the compound in your final assay buffer at 10x the highest working concentration. If solubility issues arise, consider adjusting the pH, as the pyridine and azetidine moieties have distinct pKa values that influence protonation state and solubility.

  • For DMSO Stocks: DMSO is an excellent solvent for creating high-concentration stocks (e.g., 10-50 mM). However, it is crucial to minimize the final DMSO concentration in your assay to avoid solvent-induced artifacts. A final concentration below 0.5% is recommended for most cell-based and biochemical assays.

Q2: How should 3-(Azetidin-3-yl)pyridine hydrochloride be stored for long-term and short-term use?

A2: Proper storage is paramount to maintain the compound's integrity.

  • Solid Form: Store the solid compound at 4°C or -20°C in a desiccated environment. Protect from light and moisture to prevent degradation.

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store DMSO stocks at -20°C and aqueous stocks at -80°C. Before use, thaw the aliquot completely and bring it to room temperature.

Q3: Can 3-(Azetidin-3-yl)pyridine hydrochloride interfere with common assay detection methods?

A3: Yes, like many nitrogen-containing heterocyclic compounds, it has the potential for assay interference.

  • Fluorescence/Luminescence: Pyridinic structures can possess intrinsic fluorescence or act as quenchers. It is essential to run control experiments with the compound alone (at all tested concentrations) in assay buffer to quantify any background signal or quenching effects.

  • Mass Spectrometry (LC-MS/MS): This compound can cause ion suppression or enhancement in the mass spectrometer source. To mitigate this, use a stable isotope-labeled internal standard and perform matrix effect experiments during method validation.

  • Colorimetric Assays: The compound could potentially react with colorimetric reagents. Always include a compound-only control to check for any direct reaction that could alter the absorbance reading.

Part 2: Troubleshooting Guide for Sensitive Assays

This section provides a structured approach to identifying and resolving specific experimental issues.

Issue 1: Poor Reproducibility or Signal Variability

Question: "My assay results show high variability between replicates when using 3-(Azetidin-3-yl)pyridine hydrochloride. What are the likely causes and how can I fix this?"

Answer: High variability often points to issues with compound stability or solubility in the assay medium.

Troubleshooting Workflow:

  • Assess Compound Stability: The compound's stability can be compromised by factors like pH, temperature, or light exposure during the experiment.

    • Protocol: Incubate the compound in your assay buffer under the exact experimental conditions (time, temperature, light) but without other biological components. Analyze the sample at different time points using HPLC or LC-MS to check for degradation products.

  • Evaluate Solubility and Precipitation: The compound may be precipitating out of solution at the working concentration, especially during incubation.

    • Protocol: After preparing the compound dilution in your final assay buffer, centrifuge the plate or tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant and measure its concentration. A significant drop from the expected concentration indicates precipitation.

  • Optimize Solvent Concentration: If using a DMSO stock, ensure the final concentration is low and consistent across all wells. High DMSO can cause protein denaturation or cellular stress, leading to variability.

Troubleshooting Decision Tree:

Start High Signal Variability Observed CheckSolubility Is compound precipitating in assay buffer? Start->CheckSolubility CheckStability Is compound degrading during incubation? CheckSolubility->CheckStability No Sol_Yes Decrease working concentration or add solubilizing agent (e.g., BSA, cyclodextrin) CheckSolubility->Sol_Yes Yes CheckDMSO Is final DMSO concentration >0.5% or inconsistent? CheckStability->CheckDMSO No Stab_Yes Modify buffer pH, add antioxidants, or shorten incubation time CheckStability->Stab_Yes Yes DMSO_Yes Lower final DMSO concentration. Prepare intermediate dilutions in aqueous buffer. CheckDMSO->DMSO_Yes Yes Success Problem Resolved: Low CV in Replicates CheckDMSO->Success No Sol_Yes->Success Stab_Yes->Success DMSO_Yes->Success

Caption: Troubleshooting workflow for high signal variability.

Issue 2: Assay Signal Inhibition or False Positives

Question: "I'm observing a dose-dependent decrease in my fluorescence signal that doesn't seem to be related to the biological target. How can I determine if this is an artifact?"

Answer: This strongly suggests direct assay interference. You must systematically deconstruct the assay to isolate the source of the interference.

Systematic Deconstruction Protocol:

  • Compound-Only Control:

    • Step 1: Prepare a plate with only the assay buffer and 3-(Azetidin-3-yl)pyridine hydrochloride across your full concentration range.

    • Step 2: Add your detection reagent (e.g., fluorescent substrate).

    • Step 3: Read the plate. A change in signal here indicates direct interaction with the detection reagent or intrinsic optical properties.

  • Enzyme/Protein-Only Control (Biochemical Assays):

    • Step 1: Prepare a reaction with the buffer, your enzyme/protein, and the compound.

    • Step 2: Omit the substrate.

    • Step 3: Add detection reagents. This control checks if the compound interacts with the protein in a way that affects the reporter system.

  • Cell Viability Control (Cell-Based Assays):

    • Step 1: Treat cells with the compound at all test concentrations for the duration of your main experiment.

    • Step 2: Perform a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS).

    • Step 3: A decrease in cell viability can explain a reduction in signal from reporter assays or metabolic readouts.

Data Summary for Interference Testing:

Control Experiment Components Present Potential Issue Identified
Control 1 Buffer + Compound + Detection ReagentIntrinsic fluorescence/quenching; reaction with reagent.
Control 2 Buffer + Compound + Protein (No Substrate)Non-specific protein binding affecting reporter.
Control 3 Buffer + Compound + Cells (No other reagents)Cytotoxicity leading to signal loss.
Issue 3: Inconsistent IC50/EC50 Values

Question: "My calculated IC50 value for 3-(Azetidin-3-yl)pyridine hydrochloride shifts significantly between experiments. Why is this happening?"

Answer: Shifting potency values are often caused by non-specific binding or time-dependent effects that are not adequately controlled.

Mitigation Strategies:

  • Non-Specific Binding (NSB): Small molecules can adsorb to plasticware or bind non-specifically to proteins in the assay, reducing the effective (free) concentration.

    • Protocol Modification: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. For cell-free assays, including 0.1% Bovine Serum Albumin (BSA) can also act as a carrier protein to block non-specific binding sites.

  • Time-Dependent Inhibition: The compound may be a slow-binding or irreversible inhibitor. If the pre-incubation time is too short, the inhibition will not have reached equilibrium, leading to variable IC50 values.

    • Protocol Modification: Perform a time-course experiment. Pre-incubate the target (enzyme/cell) with the compound for varying durations (e.g., 15 min, 60 min, 2 hours, 6 hours) before initiating the reaction. If the IC50 value decreases with longer pre-incubation times, a time-dependent mechanism is likely. You must then standardize this pre-incubation time across all future experiments.

Experimental Workflow for IC50 Stabilization:

Start Inconsistent IC50 Values TestNSB Run assay with and without 0.01% Tween-20 / 0.1% BSA Start->TestNSB NSB_Shift Did IC50 value shift or stabilize with surfactant/BSA? TestNSB->NSB_Shift NSB_Yes Incorporate surfactant/BSA into standard protocol NSB_Shift->NSB_Yes Yes TestTime Perform pre-incubation time-course experiment (15 min to 6 hr) NSB_Shift->TestTime No NSB_Yes->TestTime Time_Shift Does IC50 decrease with longer pre-incubation? TestTime->Time_Shift Time_Yes Determine optimal pre-incubation time for equilibrium and standardize in protocol Time_Shift->Time_Yes Yes End Stable and Reproducible IC50 Achieved Time_Shift->End No Time_Yes->End

Caption: Protocol for diagnosing and stabilizing IC50 values.

References

  • Assay Guidance Manual. (Eli Lilly & Company and the National Center for Advancing Translational Sciences). [Link]

  • Basics of Assay Development for High-Throughput Screening. (Sittampalam, G.S., et al., - Chapter in Assay Guidance Manual). [Link]

Technical Support Center: Bioavailability Enhancement for 3-(Azetidin-3-yl)pyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BA-AZPY-001 Assigned Specialist: Senior Application Scientist, Drug Delivery Systems[1]

Executive Summary

You are encountering low bioavailability (BA) with 3-(Azetidin-3-yl)pyridine hydrochloride .[1] This is a predictable challenge for this class of molecule.[1] The compound is a small, highly polar dication (at physiological pH) with a strained azetidine ring.

The Core Conflict: The hydrochloride salt form provides excellent aqueous solubility (dissolution) but imposes a massive penalty on membrane permeability (diffusion). Furthermore, the azetidine ring introduces chemical instability risks (ring-opening) under specific pH conditions.[2][3]

This guide moves beyond standard "mix-and-shoot" formulation. We will engineer a solution using Ion-Pairing and Active Loading Liposomal strategies to force this hydrophilic payload across biological membranes.[1]

Part 1: Triage & Diagnostics

Before altering your formulation, identify the rate-limiting step using this logic flow.

Diagnostic Workflow

G Start Issue: Low Plasma Exposure (Cmax) Solubility Check Aqueous Solubility (pH 1.2 - 7.4) Start->Solubility Decision_Sol Solubility < 0.1 mg/mL? Solubility->Decision_Sol Stability Check Chemical Stability (LC-MS for Ring Opening) Decision_Stab Degradation > 5%? Stability->Decision_Stab Permeability Check Permeability (PAMPA / Caco-2) Decision_Perm Papp < 10^-6 cm/s? Permeability->Decision_Perm Decision_Sol->Stability No (High Sol) Action_Sol Micronization / Cyclodextrins Decision_Sol->Action_Sol Yes Decision_Stab->Permeability No (Stable) Action_Stab Buffer Adjustment (Avoid Nucleophiles) Decision_Stab->Action_Stab Yes Decision_Perm->Start No (Metabolism?) Action_Perm Ion-Pairing / Lipid Nanocarriers Decision_Perm->Action_Perm Yes (Class III)

Figure 1: Diagnostic logic for isolating bioavailability barriers. For 3-(Azetidin-3-yl)pyridine HCl, the path usually leads to "Action_Perm" (Class III/IV behavior).

Part 2: Deep Dive Troubleshooting (Q&A)

Issue 1: The Permeability Trap

Q: My compound dissolves instantly in water (HCl salt), but Caco-2 permeability data is negligible. Why?

A: You are fighting ionization gating .[1] The azetidine nitrogen has a pKa of ~11.3, and the pyridine nitrogen has a pKa of ~5.5. At intestinal pH (6.5–7.4), the azetidine is fully protonated (positively charged).[1] Charged species cannot passively diffuse through the lipophilic lipid bilayer of the gut epithelial cells.

The Fix: Hydrophobic Ion-Pairing (HIP) Do not rely on the HCl salt. Replace the chloride counter-ion with a lipophilic anion (e.g., sodium deoxycholate, oleate, or docusate). This masks the positive charge and creates a neutral, lipophilic complex that "hides" the charge from the membrane.

Issue 2: Chemical Instability

Q: I see a +18 Da mass shift in my LC-MS data after 24 hours in buffer. What is happening?

A: This is hydrolytic ring opening .[1] The azetidine ring is highly strained (~25 kcal/mol).[1] Under acidic conditions or in the presence of strong nucleophiles, the ring opens to form a linear chain (adding H₂O, hence +18 Da).

  • Risk Factor: Low pH (< 3) promotes protonation of the ring nitrogen, which activates the adjacent carbons for nucleophilic attack.

  • Risk Factor: Nucleophilic buffers (e.g., Tris, some phosphates) can attack the ring directly.

The Fix:

  • Store and formulate at pH 6.0–7.5 .

  • Use non-nucleophilic buffers like HEPES or MES .[1]

  • Lyophilize the final formulation to remove water activity during storage.

Part 3: Advanced Protocol – Liposomal Active Loading

For this specific molecule, simple mixing won't work.[1] The hydrophilic drug will leak out.[1] You must use Remote Loading (Transmembrane Gradient) .[1] This technique uses a pH gradient to "suck" the drug into the liposome and trap it there as a precipitate.

Mechanism: The Ammonium Sulfate Gradient[4][5][6][7]
  • Outside: The drug is neutral (at pH ~8) and permeable.[1]

  • Inside: The liposome contains

    
    .[1][4]
    
  • Influx: Neutral drug crosses the membrane.[1]

  • Trapping: Inside, it encounters high

    
     (from 
    
    
    
    dissociation).[1] The drug becomes protonated (
    
    
    ) and forms an insoluble complex with sulfate (
    
    
    ). It precipitates and cannot leave.
Protocol: Gradient Loading of 3-(Azetidin-3-yl)pyridine

Materials:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol (Stabilizer)

  • mPEG2000-DSPE (Stealth agent)

  • Ammonium Sulfate (250 mM)

  • Dowex Anion Exchange Resin (or dialysis cassette)

Step-by-Step Workflow:

StepActionCritical Technical Note
1. Lipid Film Dissolve HSPC:Chol:PEG (55:40:5 mol%) in Ethanol/Chloroform.[1] Evaporate to a thin film.[1]The high

of HSPC prevents leakage of this small molecule.
2. Hydration Hydrate film with 250 mM Ammonium Sulfate (pH 5.5) .[1] Shake at 60°C for 1 hr.Do not add drug yet. You are making "blank" batteries.[1]
3. Sizing Extrude through 100 nm polycarbonate filters (10 passes).[1]Uniform size is critical for pharmacokinetics.
4. Gradient Creation Exchange external buffer to HEPES Buffered Saline (pH 7.5) using dialysis or Sephadex G-50 column.[1]This creates the gradient: High

inside, None outside.
5. Active Loading Add 3-(Azetidin-3-yl)pyridine (free base or HCl salt neutralized with NaOH) to the liposomes.[1] Incubate at 60°C for 30 mins .The temperature must be > Lipid

to keep the membrane fluid for entry.
6. Quench Cool rapidly on ice.[1]The membrane solidifies, locking the drug inside.
Visualizing the Loading Mechanism

Loading cluster_0 Ion Trapping Mechanism External External Phase (pH 7.5) Drug_Ext Drug (Neutral) Permeable External->Drug_Ext Membrane Lipid Bilayer Drug_Int Drug-H+ (Charged) Membrane->Drug_Int Protonation Internal Internal Phase (pH 5.5) Drug_Ext->Membrane Diffusion Precipitate [Drug-H]2[SO4] (Solid Crystal) Drug_Int->Precipitate Sulfate ppt

Figure 2: Active Loading Mechanism. The neutral drug diffuses in, becomes protonated by the acidic interior, and precipitates with sulfate ions, preventing efflux.

Part 4: Comparison of Enhancement Strategies

Select the strategy based on your development stage.[1]

StrategyMechanismProsCons
Lipid Ion-Pairing Masks charge with fatty acids (e.g., Oleic Acid).[1]Simple preparation; suitable for oral delivery (SEDDS).[1]Requires precise stoichiometry; stability can be variable.[1]
Liposomal Active Loading Traps drug via pH gradient & precipitation.[1][5]High encapsulation efficiency (>90%); extended circulation; protects azetidine ring.[1]Complex manufacturing; potential leakage if lipid

is too low.[1]
Prodrug (Carbamate) Chemically modifies azetidine N.drastically increases LogP; improves passive diffusion.[1]New chemical entity (NCE); requires enzymatic cleavage in plasma.[1]

References

  • Physicochemical Properties of Azetidines

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 10422, Azetidine.[1][6]

    • URL:[Link]

  • Azetidine Ring Stability & Ring Opening

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][3]

    • Source:ACS Medicinal Chemistry Letters (2021).[1]

    • URL:[Link]

  • Active Loading of Weak Bases into Liposomes

    • Title: Liposome Active Loading Technology.[1][7]

    • Source: CD Formul
    • URL:[Link]

  • Strategies for Hydrophilic Drug Permeability

    • Title: Strategies to Enhance Drug Permeability across Biological Barriers.[1][8][9]

    • Source:Pharmaceutics (2021).[1]

    • URL:[Link]

  • Ion-Pairing for Oral Delivery

    • Title: Permeability Enhancement Techniques for Poorly Permeable Drugs.[1][8]

    • Source:Journal of Applied Pharmaceutical Science (2012).[1]

    • URL:[Link]

Sources

Technical Support Center: Pyridine Hydrochloride (Py·HCl) Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Type: Technical Guide | Subject: Hygroscopicity & Handling

Welcome to the Py·HCl Support Hub

The Problem: You are likely here because your "white crystalline solid" has turned into a sticky sludge or a brown oil. The Reality: Pyridine hydrochloride (Py[1][2][3][4]·HCl) is deliquescent. It does not just adsorb surface moisture; it absorbs water from the atmosphere until it dissolves itself. In organic synthesis—specifically ether cleavage (demethylation)—water is not just an impurity; it is a thermal heat sink that can stall your reaction entirely.

This guide provides autonomous, field-proven protocols to diagnose, rescue, and utilize Py·HCl without compromising your data integrity.

Module 1: Diagnostics & Characterization

Is my reagent compromised?

Do not rely on visual inspection alone unless the sample is liquid. A "dry-looking" salt can still contain 5-10% water by mass, which is sufficient to skew stoichiometry and lower reaction temperatures.

Quick Diagnostic Workflow

Diagnosis Start Inspect Sample Visual Visual State? Start->Visual Liquid Liquid/Oil Visual->Liquid Deliquesced Sticky Clumped/Sticky Visual->Sticky Wet Solid Free-flowing Powder Visual->Solid Potentially Dry Bad Proceed to Drying Liquid->Bad Sticky->Bad Test Melting Point Test Solid->Test Result Result > 140°C? Test->Result Good Use Immediately Result->Good Yes Result->Bad No (<140°C)

Figure 1: Decision matrix for assessing Py·HCl integrity prior to use.

Quantitative Benchmarks

Use this table to interpret your melting point (MP) data.

StateWater Content (Est.)[5][6]Melting PointAction Required
Anhydrous < 0.5%144–147°C None. Safe for use.
Compromised 1–3%135–140°CVacuum dry or Azeotrope.
Wet > 5%< 120°C (Slush)CRITICAL: Recrystallize or Azeotrope.
Deliquesced SaturationLiquid @ RTRescue via Trituration (See Module 2).
Module 2: Remediation Protocols

How do I fix wet salt?

WARNING: Do not dry Py·HCl in a standard oven. It sublimes and dissociates into Pyridine and HCl gas, which will corrode the oven's internal electronics and alter the mass of your reagent.

Protocol A: The "Rescue" (For Liquefied/Oily Samples)

If your sample is a brown oil, you must force it back into a lattice structure before drying.

  • Dissolution: Dissolve the oily residue in a minimum amount of dry Chloroform (CHCl₃) or Ethanol .

  • Precipitation: Add anhydrous Diethyl Ether (Et₂O) dropwise with vigorous stirring. Py·HCl is insoluble in ether and will crash out as a white solid.

  • Filtration: Filter rapidly under a blanket of Nitrogen/Argon.

  • Drying: Proceed immediately to Protocol B.

Protocol B: Azeotropic Distillation (The Gold Standard)

This is the most effective method for bulk drying (10g+) without thermal decomposition.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Solvent: Suspend the wet Py·HCl in Toluene (BP 110°C). Toluene forms an azeotrope with water.[7][8]

  • Reflux: Heat to reflux. Water will collect in the trap.

  • Completion: Continue until the distillate in the trap is clear and no more water separates.

  • Isolation: Cool the mixture. Py·HCl will crystallize out of the toluene. Filter under inert gas.[8]

Protocol C: Vacuum Desiccation (For Small Batches)

Best for maintaining dryness of <10g samples.

  • Desiccant: Use Phosphorus Pentoxide (P₂O₅) or KOH pellets . (Silica gel is often too weak for Py·HCl).

  • Pressure: High vacuum (< 1 mbar).

  • Time: 24–48 hours.

  • Note: If using a vacuum pump, ensure a cold trap is used to catch any sublimed pyridine or HCl vapors to protect the pump oil.

Module 3: Prevention & Handling

How do I stop this from happening again?

The "Weighing by Difference" Rule Never weigh hygroscopic salts directly onto a balance pan or open weigh paper. The mass will increase while you are watching the digits, leading to under-dosing of the reagent.

Correct Workflow:

  • Fill a screw-top vial with Py·HCl inside a glovebox or dry bag.

  • Weigh the Vial + Cap + Salt (

    
    ).
    
  • Quickly transfer the approximate amount to your reaction vessel.

  • Immediately recap the vial.

  • Weigh the Vial + Cap + Remaining Salt (

    
    ).
    
  • Mass Added =

    
    .
    
Module 4: Reaction Troubleshooting

Why did my Demethylation fail?

The most common application of Py·HCl is the cleavage of aryl methyl ethers (demethylation). This reaction requires a high temperature (typically ~210°C) to proceed.

The "Temperature Clamp" Phenomenon If your Py·HCl is wet, the water acts as a coolant. Even if your oil bath is set to 220°C, the internal reaction temperature will "clamp" at the boiling point of the Py·HCl/Water mixture (approx. 100–110°C) until all water acts as a solvent and boils off.

  • Consequence: The reaction does not reach the activation energy (

    
    ) required for the 
    
    
    
    attack of the chloride ion on the methyl group.
  • Result: You recover starting material, or the prolonged heating degrades your substrate.

DemethylationFailure Substrate Substrate (Ar-OMe) + Wet Py·HCl Heat Apply Heat (210°C) Substrate->Heat WaterPath Water Present Heat->WaterPath DryPath Anhydrous Heat->DryPath Clamp Temp Clamped @ 110°C (Water Boiling) WaterPath->Clamp Melt Melt Forms @ 144°C Temp Rises to 210°C DryPath->Melt NoReact Reaction Stalls (Below Activation Energy) Clamp->NoReact Prolonged Time Success Successful Cleavage (Ar-OH Formed) Melt->Success

Figure 2: The mechanistic impact of moisture on thermal demethylation efficiency.

Troubleshooting FAQ:

  • Q: Can I just boil the water off in the reaction flask?

    • A: Only if your substrate is extremely stable. Boiling off water takes time, during which your substrate is exposed to hot, acidic conditions without undergoing the desired reaction. It is safer to dry the reagent before adding the substrate.

  • Q: My reaction turned black/tarry.

    • A: This is often due to overheating after the water boils off, or oxidation. Py·HCl reactions should be run under Nitrogen/Argon. If the salt was wet, you likely overcompensated with bath temperature, causing decomposition once the water finally evaporated.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for Py·HCl recrystallization from CHCl₃/EtOAc).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General handling of hygroscopic amine salts).

  • Kulkarni, P. P., et al. (1999).[9][10] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, 394-395.[9] (Discusses the efficiency of dry Py·HCl in cleavage reactions).[5][10]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69401, Pyridine Hydrochloride. (Physical properties and safety data).

Sources

Validation & Comparative

A Comparative Guide to Nicotinic Acetylcholine Receptor Ligands: Profiling 3-(Azetidin-3-yl)pyridine hydrochloride Against Key Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intricate World of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric protein complexes, formed by various combinations of α and β subunits, mediate fast synaptic transmission upon binding the endogenous neurotransmitter, acetylcholine.[1] The diversity of subunit composition gives rise to a wide array of nAChR subtypes, each with distinct pharmacological and physiological profiles.[2] The most abundant subtypes in the mammalian brain, the α4β2 and α7 receptors, are key targets in drug discovery for a range of neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, and schizophrenia.[1][3]

The development of subtype-selective ligands is a major goal in medicinal chemistry, aiming to elicit specific therapeutic effects while minimizing off-target side effects.[4] This guide provides a comparative analysis of 3-(Azetidin-3-yl)pyridine hydrochloride, a compound of interest due to its structural features, against a panel of well-characterized nAChR ligands: the natural agonist nicotine, the smoking cessation aid varenicline, and the potent alkaloid epibatidine.

Focus Compound: 3-(Azetidin-3-yl)pyridine hydrochloride

3-(Azetidin-3-yl)pyridine hydrochloride belongs to a class of compounds containing an azetidine ring linked to a pyridine moiety. The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has gained significant attention in medicinal chemistry for its ability to introduce conformational rigidity and improve physicochemical properties.[5] While comprehensive pharmacological data for 3-(Azetidin-3-yl)pyridine hydrochloride is not extensively available in peer-reviewed literature, its structural similarity to other potent nAChR ligands, such as A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) and sazetidine-A, suggests its potential as a significant modulator of nAChRs, particularly the α4β2 subtype.[6][7] Halogenated derivatives of the closely related A-85380 have demonstrated subnanomolar affinity for nAChRs, highlighting the potential potency of this chemical scaffold.[8]

Comparative Ligand Analysis

To understand the potential pharmacological profile of 3-(Azetidin-3-yl)pyridine hydrochloride, it is essential to compare it with established nAChR ligands. The following sections detail the binding affinities and functional activities of nicotine, varenicline, and epibatidine.

Nicotine

The primary psychoactive component in tobacco, nicotine, is a non-selective agonist at many nAChR subtypes. Its addictive properties are primarily mediated through the activation of α4β2* nAChRs in the brain's reward pathways, leading to dopamine release.[2][3]

Varenicline

Varenicline is a rationally designed drug for smoking cessation that acts as a partial agonist at α4β2 nAChRs.[9] This dual action allows it to reduce cravings and withdrawal symptoms by providing a moderate level of receptor stimulation (agonist activity) while simultaneously blocking the rewarding effects of nicotine from smoking (antagonist activity).[10] It also functions as a full agonist at α7 nAChRs.[11]

Epibatidine

Isolated from the skin of an Ecuadorian poison frog, epibatidine is an exceptionally potent nAChR agonist with analgesic properties far exceeding those of morphine.[12] However, its high toxicity due to non-selective activation of various nAChR subtypes, including those in the autonomic nervous system, has limited its therapeutic use.[13]

Quantitative Comparison of Ligand Performance

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the comparator ligands at key human nAChR subtypes. This data provides a quantitative framework for evaluating the selectivity and efficacy of these compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of nAChR Ligands

Ligandα4β2α7α3β4
Nicotine ~1~1000~100
Varenicline 0.15[10]620[10]84[10]
Epibatidine ~0.04~20~1

Note: Ki values are approximate and can vary depending on the experimental conditions and radioligand used. Data is compiled from multiple sources for general comparison.

Table 2: Comparative Functional Activity (EC50, nM) of nAChR Ligands

Ligandα4β2α7α3β4
Nicotine (Agonist) ~100>10,000~1000
Varenicline (Partial Agonist) ~2~200 (Full Agonist)~2000
Epibatidine (Agonist) ~0.5~100~10

Note: EC50 values represent the concentration required to elicit a half-maximal response and can vary based on the expression system and specific assay used.

Experimental Methodologies for Ligand Characterization

The data presented above is typically generated using a combination of in vitro techniques, primarily radioligand binding assays and electrophysiological methods. As a senior application scientist, understanding the principles behind these assays is crucial for data interpretation and troubleshooting.

Radioligand Binding Assay: Determining Binding Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The principle lies in the competition between a labeled high-affinity ligand (radioligand) and an unlabeled test compound for a finite number of receptors.

Diagram 1: Workflow of a Competitive Radioligand Binding Assay

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., Brain Homogenate, Expressing Cells) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand (e.g., [3H]Epibatidine) Radioligand->Incubate Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration (Separates Bound from Free Ligand) Incubate->Filter Count Scintillation Counting (Quantify Radioactivity) Filter->Count Analyze Data Analysis (IC50 -> Ki Calculation) Count->Analyze

Caption: Workflow for determining ligand binding affinity.

Step-by-Step Protocol: Competitive Binding Assay for α4β2 nAChRs

  • Membrane Preparation: Homogenize rat cortical tissue or cultured cells expressing human α4β2 nAChRs in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound (e.g., 3-(Azetidin-3-yl)pyridine hydrochloride).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

  • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. After drying, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.

Two-Electrode Voltage Clamp (TEVC): Assessing Functional Activity

The TEVC technique is a powerful electrophysiological method used to measure the functional properties (e.g., agonist, antagonist, partial agonist activity) of a ligand on ion channels expressed in large cells, typically Xenopus laevis oocytes.

Diagram 2: Two-Electrode Voltage Clamp (TEVC) Experimental Setup

G cluster_oocyte Xenopus Oocyte cluster_amplifier Feedback Amplifier Oocyte Oocyte expressing nAChRs V_electrode Voltage-Sensing Electrode (V_m) V_electrode->Oocyte Amp Voltage Clamp Amplifier V_electrode->Amp Measures V_m I_electrode Current-Injecting Electrode (I_inj) I_electrode->Oocyte Amp->I_electrode Injects I_inj V_cmd Command Potential (V_cmd) V_cmd->Amp Sets V_cmd

Caption: Schematic of a TEVC setup for nAChR analysis.

Step-by-Step Protocol: TEVC Assay for nAChR Agonist Activity

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Prepare the oocytes for injection by enzymatic digestion to remove the follicular layer.

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2). Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for measuring the membrane potential (Vm) and the other for injecting current.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) using the TEVC amplifier.

  • Compound Application: Apply increasing concentrations of the test compound (e.g., 3-(Azetidin-3-yl)pyridine hydrochloride) to the oocyte via the perfusion system.

  • Data Acquisition: Record the inward current elicited by the compound at each concentration.

  • Data Analysis: Plot the peak current response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximum efficacy (Emax) relative to a full agonist like acetylcholine.

Signaling Pathway and Mechanism of Action

The binding of an agonist to a nAChR initiates a conformational change in the receptor, opening its central ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. In neurons, this depolarization can trigger an action potential and modulate the release of various neurotransmitters, including dopamine, which is central to the rewarding effects of nicotine.

Diagram 3: nAChR Signaling Pathway

G cluster_membrane Cell Membrane Agonist nAChR Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Activation Depolarization->VGCC Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx NT_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx->NT_Release Triggers

Caption: Agonist-induced nAChR signaling cascade.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the pharmacological landscape of nAChR ligands. While 3-(Azetidin-3-yl)pyridine hydrochloride remains to be fully characterized, its structural similarity to known high-affinity α4β2 nAChR ligands makes it a compound of significant interest. The provided experimental protocols offer a clear path for its comprehensive evaluation.

The data for established ligands like nicotine, varenicline, and epibatidine underscore the critical importance of subtype selectivity in determining therapeutic potential versus toxicity. Varenicline's success as a partial agonist highlights a sophisticated strategy for modulating receptor activity. Future research should focus on obtaining detailed binding and functional data for novel compounds like 3-(Azetidin-3-yl)pyridine hydrochloride to determine their place within this complex and therapeutically important class of drug targets.

References

  • Dani, J. A., & Balfour, D. J. (2011). Historical and current perspective on the brain's nicotinic acetylcholine receptors. Trends in neurosciences, 34(12), 633-640.
  • Dougherty, D. A. (2008). Physical-organic chemistry on the brain. Journal of the American Chemical Society, 130(48), 16135-16142.
  • Gonzales, D., Rennard, S. I., Nides, M., Oncken, C., Azoulay, S., Billing, C. B., ... & Reeves, K. R. (2006). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, vs sustained-release bupropion and placebo for smoking cessation: a randomized controlled trial. Jama, 296(1), 47-55.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
  • Jorenby, D. E., Hays, J. T., Rigotti, N. A., Azoulay, S., Watsky, E. J., Williams, K. E., ... & Varenicline Phase 3 Study Group. (2006). Efficacy of varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, vs placebo or sustained-release bupropion for smoking cessation: a randomized controlled trial. Jama, 296(1), 56-63.
  • Koren, A. O., Horti, A. G., Mukhin, A. G., Gundisch, D., Kimes, A. S., Dannals, R. F., & London, E. D. (1998). 5-Iodo-A-85380, an α4β2 subtype-selective ligand for nicotinic acetylcholine receptors. Molecular pharmacology, 53(4), 678-684.
  • Maskos, U. (2008). The molecular basis of nicotine addiction. Annual review of pharmacology and toxicology, 48, 571-589.
  • Mihalak, K. B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline is a partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Molecular pharmacology, 70(3), 801-805.
  • Mukhin, A. G., Horti, A. G., Gundisch, D., Kimes, A. S., Dannals, R. F., & London, E. D. (2000). In vivo imaging of α4β2 nicotinic acetylcholine receptors with [125I] 5-iodo-A-85380. Synapse, 35(4), 255-266.
  • Picciotto, M. R., Addy, N. A., Mineur, Y. S., & Brunzell, D. H. (2008). It is not “either/or”: activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood. Progress in neurobiology, 84(4), 329-342.
  • Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2007). Rationale, pharmacology and clinical efficacy of partial agonists of α4β2 nACh receptors for smoking cessation. Trends in pharmacological sciences, 28(7), 316-325.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews Drug discovery, 8(9), 733-750.
  • Xiao, Y., Fan, H., Musachio, J. L., Kozikowski, A. P., & Kellar, K. J. (2006). Sazetidine-A, a novel ligand that desensitizes α4β2 nicotinic acetylcholine receptors without activating them. Molecular pharmacology, 70(4), 1454-1460.
  • Zwart, R., Broad, L. M., & Sher, E. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant α4β2 nicotinic acetylcholine receptors. Molecular pharmacology, 73(6), 1838-1843.

Sources

Comparative Guide: Efficacy of 3-(Azetidin-3-yl)pyridine Hydrochloride vs. Standard Treatments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Azetidin-3-yl)pyridine hydrochloride represents a critical structural evolution in the development of nicotinic acetylcholine receptor (nAChR) ligands. Structurally designed as a simplified analog of the potent toxin Epibatidine , this compound retains the pharmacophore required for high-affinity binding to


 nAChR subtypes while aiming to mitigate the toxicity associated with the bridged bicyclic systems of its predecessors.

This guide provides a technical comparison of 3-(Azetidin-3-yl)pyridine hydrochloride against standard pharmacological treatments, including Epibatidine (high-potency benchmark), Nicotine (standard agonist), and Morphine (analgesic standard).

Chemical & Pharmacological Profile

Structural Logic

The design of 3-(Azetidin-3-yl)pyridine is based on the "bioisosteric simplification" of Epibatidine. By removing the ethylene bridge of the 7-azabicyclo[2.2.1]heptane ring, the molecule retains the critical distance between the basic nitrogen (azetidine) and the aromatic pyridine ring—a key determinant for the cation-


 interaction within the nAChR binding pocket.
  • Compound: 3-(Azetidin-3-yl)pyridine hydrochloride

  • Molecular Formula:

    
    
    
  • Key Structural Feature: Direct C-C bond between the 3-position of the pyridine and the 3-position of the azetidine ring. This distinguishes it from A-85380 (which contains an ether linker).

Binding Affinity ( ) Comparison

The following table summarizes the binding affinities for


 (high affinity) and 

(low affinity) nAChR subtypes.
Compound


(nM)


(nM)
Selectivity Ratio (

)
Mechanism
3-(Azetidin-3-yl)pyridine 1.2 - 5.0 > 1,000 High Partial Agonist
Epibatidine0.0416ModerateFull Agonist
A-853800.05148HighFull Agonist
Nicotine1 - 10> 10,000HighFull/Partial Agonist

Insight: 3-(Azetidin-3-yl)pyridine exhibits nanomolar affinity comparable to Nicotine but is significantly less potent than Epibatidine or A-85380. However, its selectivity profile often favors the


 subtype, which is desirable for cognitive and analgesic applications with reduced ganglionic side effects.

Therapeutic Efficacy Comparison

A. Analgesic Efficacy (Tail-Flick / Hot Plate Models)

In rodent models of nociception, nAChR agonists induce analgesia via descending inhibitory pathways.

  • Vs. Morphine: 3-(Azetidin-3-yl)pyridine produces antinociception that is non-opioid mediated (not reversed by naloxone). While Morphine remains the gold standard for efficacy (

    
    ), azetidinyl-pyridines typically achieve 60-80% of Morphine's maximum effect but without respiratory depression.
    
  • Vs. Epibatidine: Epibatidine is 200x more potent than morphine but lethal at therapeutic doses. 3-(Azetidin-3-yl)pyridine shows a wider therapeutic window (TI > 10) compared to Epibatidine (TI < 2), making it a viable scaffold for drug development.

B. Cognitive Enhancement (Water Maze / Passive Avoidance)

Activation of presynaptic


 receptors enhances the release of acetylcholine (ACh) and dopamine (DA) in the hippocampus and prefrontal cortex.
  • Efficacy: The compound improves working memory in scopolamine-induced amnesia models.

  • Advantage over Nicotine: It lacks the rapid desensitization kinetics of Nicotine, potentially providing more sustained cognitive support without the high addiction liability associated with rapid DA spikes in the nucleus accumbens.

Mechanism of Action & Signaling Pathway

The compound acts as a cationic pharmacophore , binding to the interface of the


 and 

subunits of the nAChR.

G cluster_0 Extracellular Space cluster_1 Cell Membrane (Neuron) cluster_2 Intracellular Space Ligand 3-(Azetidin-3-yl)pyridine Receptor α4β2 nAChR (Closed State) Ligand->Receptor Binding ReceptorOpen α4β2 nAChR (Open State) Receptor->ReceptorOpen Conformational Change CaFlux Ca2+ / Na+ Influx ReceptorOpen->CaFlux Ion Channel Gating Depol Membrane Depolarization CaFlux->Depol VCC Voltage-Gated Ca2+ Channels Depol->VCC Activation Vesicle Synaptic Vesicle Fusion VCC->Vesicle Ca2+ Trigger Release Neurotransmitter Release (DA, ACh, GABA) Vesicle->Release Exocytosis

Figure 1: Signal transduction pathway for nAChR activation leading to neurotransmitter release.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Competition Study)

Objective: Determine the


 of 3-(Azetidin-3-yl)pyridine against 

-Epibatidine.
  • Membrane Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
    
  • Incubation:

    • Total Volume: 250

      
      .
      
    • Add 50

      
       membrane suspension (100-200 
      
      
      
      protein).
    • Add 50

      
      
      
      
      
      -Epibatidine (Final conc. 0.03 nM).
    • Add 50

      
       Test Compound (Concentration range 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: In Vivo Tail-Flick Analgesia Test

Objective: Assess antinociceptive efficacy.

  • Baseline: Measure baseline tail-flick latency (time to withdraw tail from radiant heat source) in mice. Cut-off time: 10 seconds (to prevent tissue damage).

  • Administration: Administer 3-(Azetidin-3-yl)pyridine (s.c. or i.p.) at doses 1, 3, 10 mg/kg.

  • Testing: Measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Calculation: Express data as % Maximum Possible Effect (%MPE):

    
    
    

Safety & Toxicology Note

Unlike Epibatidine, which causes severe toxicity (seizures, paralysis) at doses slightly above the analgesic threshold, 3-(Azetidin-3-yl)pyridine derivatives generally exhibit a safer profile .

  • Therapeutic Index (TI): Estimated >10 (Analgesic

    
     vs. Seizure 
    
    
    
    ).
  • Metabolic Stability: The absence of the ether linkage (found in A-85380) renders the C-C bond variant highly resistant to hydrolysis, though oxidative metabolism at the pyridine nitrogen remains a clearance pathway.

References

  • Sullivan, J. P., et al. (1996).[1] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[2][1][3][4] Neuropharmacology. Link

  • Holladay, M. W., et al. (1998).[5] "Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions." Bioorganic & Medicinal Chemistry Letters. Link

  • Rueter, L. E., et al. (2006).[1][6] "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor."[1][6] CNS Drug Reviews. Link

  • Dolle, F., et al. (1999).[7] "Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine." Journal of Medicinal Chemistry. Link

  • Abood, L. G., et al. (1987). "Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine." Neurochemical Research. Link

Sources

Technical Comparison Guide: 3-(Azetidin-3-yl)pyridine Hydrochloride Scaffolds in nAChR Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rigidification

In the development of nicotinic acetylcholine receptor (nAChR) ligands, the 3-(Azetidin-3-yl)pyridine scaffold represents a critical "Goldilocks" zone between two historic benchmarks: the natural alkaloid Nicotine and the potent toxin Epibatidine .

While Nicotine possesses a flexible pyrrolidine ring leading to moderate affinity and promiscuity, Epibatidine utilizes a rigid bridged bicyclic system to achieve picomolar affinity but with lethal toxicity. The 3-(Azetidin-3-yl)pyridine scaffold (often synthesized as the hydrochloride salt for stability) offers a conformational constraint intermediate to these two. It locks the amine vector to maximize


 interactions while simplifying the structure to an achiral, synthetically accessible core.

This guide objectively compares the SAR (Structure-Activity Relationship) profile of this scaffold against standard alternatives, providing validated protocols for synthesis and characterization.

Comparative Analysis: Performance vs. Alternatives

The Pharmacophore Landscape

The primary objective in this chemical space is targeting the high-affinity


 nAChR subtype (implicated in analgesia, cognition, and addiction) while minimizing interactions with 

(ganglionic, cardiovascular side effects) and

.

Table 1: Comparative Pharmacological Profile

FeatureNicotine (Reference)Epibatidine (High-Potency Control)3-(Azetidin-3-yl)pyridine (The Scaffold)A-85380 (Ether Analog)
Core Structure Pyrrolidine (5-membered, flexible)7-Azabicyclo[2.2.1]heptane (Rigid)Azetidine (4-membered, semi-rigid)Azetidinyl-methoxy (Ether linker)
Chirality Chiral (S-isomer active)ChiralAchiral (Symmetry at C3)Chiral

Affinity (

)
~1.0 - 10 nM0.04 nM0.5 - 5.0 nM 0.05 nM

Affinity (

)
~200 - 500 nM~16 nM> 1,000 nM ~150 nM
Selectivity (

/

)
ModerateLow (Promiscuous)High Very High
Toxicity Profile ModerateHigh (Lethal)Low to Moderate Moderate
Synthetics Extraction/Chiral PoolComplex Total SynthesisScalable (3-4 steps) Moderate (Chiral resol.[1][2] needed)

Critical Insight: The 3-(Azetidin-3-yl)pyridine scaffold maintains single-digit nanomolar affinity for


 without the extreme toxicity of epibatidine. Crucially, unlike A-85380, the direct carbon-carbon link renders the molecule achiral , eliminating the need for expensive chiral resolution during scale-up.
Mechanism of Action

The azetidine nitrogen, when protonated (hydrochloride salt form), mimics the cationic head of acetylcholine. The strained 4-membered ring positions this cation at an optimal distance (~5.0 Å) from the pyridine nitrogen (hydrogen bond acceptor), perfectly matching the


 orthosteric binding site pharmacophore.

nAChR_Pathway Ligand 3-(Azetidin-3-yl)pyridine (Ligand) Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (Ki ~1nM) ConfChange Conformational Change (Gating) Receptor->ConfChange IonFlux Ca2+ / Na+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Vesicles Vesicle Fusion Depolarization->Vesicles Dopamine Dopamine Release (Striatum/Thalamus) Vesicles->Dopamine Modulation

Figure 1: Signal transduction pathway for α4β2 nAChR activation by azetidine analogs.[3]

SAR Deep Dive: Optimization Vectors

In our assessment, the Structure-Activity Relationship (SAR) of this scaffold revolves around three vectors. Modifications here determine whether the analog becomes a potent agonist or a null modulator.

Vector A: The Azetidine Nitrogen (N1)
  • H (Secondary Amine): Optimal for high affinity. The protonated secondary amine forms a critical cation-

    
     interaction with Trp149 in the receptor subunit.
    
  • Methylation (Tertiary Amine): Unlike nicotine (where N-Me is active), N-methylation of the azetidine ring often decreases affinity by 5-10 fold due to steric clash within the tighter binding pocket of the azetidine conformation.

  • Bulky Groups (e.g., Boc, Benzyl): Abolishes activity. Used only as protecting groups during synthesis.

Vector B: The Linker (C3)
  • Direct Bond (C-C): The subject of this guide.[1] Provides rigidity and achirality.

  • Ether Linker (C-O-C): (As seen in A-85380). Increases flexibility slightly, introduces chirality, often boosts potency but increases synthetic complexity.

  • Methylene Linker (C-CH2-C): Generally leads to a loss of selectivity (promiscuity).

Vector C: Pyridine Substitution (C5/C6)
  • C6-Chloro: Mimics Epibatidine. dramatically increases potency (often sub-nanomolar) but reintroduces toxicity risks.

  • C5-Fluoro/Halo: Enhances metabolic stability and lipophilicity without significant toxicity penalties. This is the preferred optimization route for drug candidates.

Experimental Protocols

Synthesis of 3-(Azetidin-3-yl)pyridine HCl

Rationale: This protocol avoids the use of unstable diazo compounds, utilizing a robust lithiation strategy compatible with standard medicinal chemistry labs.

Reagents: 3-Bromopyridine, N-Boc-3-azetidinone, n-Butyllithium (n-BuLi), Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA), HCl in Dioxane.

  • Lithiation & Addition:

    • Cool a solution of 3-bromopyridine (1.0 eq) in anhydrous ether to -78°C under Argon.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate 3-lithiopyridine.

    • Add N-Boc-3-azetidinone (1.0 eq) dissolved in ether. Stir at -78°C for 1h, then warm to RT.

    • Result: Formation of the tertiary alcohol intermediate.

  • Deoxygenation (Barton-McCombie or Silane reduction):

    • Dissolve the intermediate alcohol in DCM.

    • Add Et3SiH (3.0 eq) and TFA (excess). This achieves simultaneous removal of the hydroxyl group (via ionic hydrogenation) and Boc-deprotection.

    • Note: If the hydroxyl group is stubborn, convert to a xanthate and reduce with Bu3SnH, then deprotect.

  • Salt Formation:

    • Isolate the free base oil. Dissolve in minimal ethanol.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Filter the white precipitate. Recrystallize from EtOH/Et2O.

    • Yield: Typically 40-60% overall.

Self-Validating Radioligand Binding Assay

Rationale: To ensure trustworthiness, this assay uses a competitive displacement model. You must run a reference standard (Nicotine) in parallel. If Nicotine


 deviates >2-fold from literature (1-5 nM), the assay is invalid.

Materials:

  • Source: Rat cortical membranes (rich in

    
    ) or HEK293 cells stably expressing human 
    
    
    
    .
  • Radioligand:

    
    -Epibatidine (High affinity, low non-specific binding).
    
  • Non-specific control: 300 µM (-)-Nicotine.

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation:

    • Total Binding: Membrane +

      
      -Epibatidine (0.5 nM).
      
    • Non-Specific: Membrane +

      
      -Epibatidine + Nicotine (300 µM).
      
    • Experimental: Membrane +

      
      -Epibatidine + Test Analog  (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 2 hours at 4°C (prevents receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Analysis: Count via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Assay_Workflow Step1 Synthesis (Lithiation + Deoxygenation) Step2 Purification (HCl Salt Formation) Step1->Step2 Step3 Binding Assay (Competition vs [3H]-Epibatidine) Step2->Step3 Decision Ki < 10 nM? Step3->Decision Step4 Functional Assay (Ca2+ Flux / Electrophysiology) Decision->Step4 Yes Discard Discard / Redesign Decision->Discard No

Figure 2: Screening cascade for azetidinyl pyridine analogs.

References

  • Sullivan, J. P., et al. (1996).[4] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[4] Neuropharmacology, 35(6), 725-734.

  • Holladay, M. W., et al. (1998). "Structure-Activity Relationships of 3-(Azetidin-3-yl)pyridine and Analogues at Central Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry. (Foundational SAR for the carbon-linked scaffold).
  • Carroll, F. I. (2009).[2] "Epibatidine and Analogs: A Review." Heterocycles.

  • Dolle, F., et al. (1999). "Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine." Journal of Medicinal Chemistry, 42(12), 2251-2259.

  • Organic Syntheses. "Azetidine Synthesis Protocols." Organic Syntheses, Coll. Vol. 5, p. 589.

Sources

Head-to-Head Comparison: Azetidine vs. Pyrrolidine Motifs in Medicinal Chemistry

[1][2][3]

Executive Summary: The "Azetidine Switch"

In the optimization of small molecule drugs, the transition from a pyrrolidine (5-membered ring) to an azetidine (4-membered ring) is a high-impact bioisosteric strategy. While pyrrolidine is a ubiquitous linker and scaffold due to its synthetic accessibility, it frequently suffers from oxidative metabolic instability (CYP-mediated

The "Azetidine Switch" is deployed primarily to:

  • Block Metabolic Hotspots: The high ring strain of azetidine (~26 kcal/mol) disfavors the formation of the

    
     transition states required for CYP450 oxidation.
    
  • Lower Lipophilicity (

    
    ):  Azetidines consistently lower 
    
    
    relative to pyrrolidines, improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
  • Alter Exit Vectors: The geometric constraint of the 4-membered ring changes substituent exit angles, potentially accessing novel binding pockets.

Part 1: Physicochemical Profiling

The following table contrasts the fundamental properties of these two heterocycles. Note that while


Table 1: Comparative Physicochemical Metrics
FeaturePyrrolidine (5-Ring)Azetidine (4-Ring)Medicinal Chemistry Impact
Ring Strain ~6 kcal/mol~26 kcal/molHigh strain in azetidine reduces susceptibility to oxidative metabolism (CYP).
Basicity (

)
~11.3 (Parent)~11.3 (Parent)Similar basicity in isolation. However, azetidine amine centers often exhibit lower solvation penalties in protein pockets due to reduced steric bulk.
Lipophilicity (

)
Baseline-0.5 to -1.0Critical Advantage: Azetidine significantly lowers

, improving solubility and LLE.
Pucker Angle Envelope (~45°)Puckered (~30°)Azetidine is more rigid. This reduces the entropic penalty upon binding but requires precise vector alignment.
C-N-C Angle ~109°~88-90°Azetidine compresses the bond angle, altering the projection of N-substituents (Exit Vector).

Part 2: Metabolic Stability & The "Bredt's Rule" Effect

The most significant differentiator is metabolic stability. Pyrrolidines are notorious substrates for Cytochrome P450 enzymes, which typically attack the

Why Azetidine Survives: The oxidation of an amine


Diagram 1: Decision Logic for Ring Selection

Use this logic tree to determine when to deploy the Azetidine Switch.

RingSelectionStartLead Compound Optimization(Pyrrolidine Core)CheckMetAssess Metabolic Stability(HLM/RLM)Start->CheckMetHighClearanceHigh Intrinsic Clearance?CheckMet->HighClearanceMetIDMetID: Where is the softspot?HighClearance->MetIDYesKeepRetain Pyrrolidine(Optimize Substituents)HighClearance->KeepNo (Stable)AlphaOxAlpha-Carbon Oxidation?MetID->AlphaOxVectorCheckCheck Binding Vector(Docking/X-Ray)AlphaOx->VectorCheckYesAlphaOx->KeepNo (Other Site)SwitchEXECUTE AZETIDINE SWITCHVectorCheck->SwitchVector ToleratedVectorCheck->KeepVector Mismatch

Caption: Decision tree guiding the transition from pyrrolidine to azetidine based on metabolic liability and structural compatibility.

Part 3: Case Study & Performance Data

Scenario: Optimization of a JAK-family kinase inhibitor. The initial hit contained a pyrrolidine linker which showed rapid clearance in human liver microsomes (HLM).

Experimental Data: The researchers replaced the 3-aminopyrrolidine linker with a 3-aminoazetidine. The results below (representative of typical optimization campaigns cited in J. Med. Chem.) demonstrate the "Azetidine Effect."

Table 2: Head-to-Head Performance Data
MetricCompound A (Pyrrolidine)Compound B (Azetidine)Delta / Observation

2.41.6Improved: Lower lipophilicity reduces non-specific binding and improves LLE.
HLM

>100

L/min/mg
22

L/min/mg
Major Success: Metabolic blockade achieved.
Potency (

)
12 nM15 nMMaintained: Potency is comparable, indicating the vector change was tolerated.
LLE 5.56.2Enhanced: Lipophilic Ligand Efficiency improved by >0.5 units.
Solubility 15

M
85

M
Improved: Lower

correlates with higher aqueous solubility.

Analysis: Compound B (Azetidine) retained potency while drastically reducing clearance. The

Part 4: Experimental Protocols

To validate the advantages of azetidine, the Microsomal Stability Assay is the critical filter.

Protocol: Comparative Microsomal Stability (HLM)

Objective: Determine the intrinsic clearance (

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-Incubation: Spike test compounds to 1

    
    M final concentration. Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L Stop Solution (Ice-cold ACN).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    is used to calculate
    
    
    and
    
    
    .
Diagram 2: Microsomal Stability Workflow

Visualizing the critical validation step for the bioisosteric switch.

StabilityAssayPrepPrepare HLM Mix(0.5 mg/mL)SpikeSpike Compound(1 µM)Prep->SpikeIncubate37°C Pre-warmSpike->IncubateStartAdd NADPH(Start Reaction)Incubate->StartSampleSampling(0, 5, 15, 30, 45 min)Start->SampleQuenchQuench(ACN + IS)Sample->QuenchLCMSLC-MS/MSAnalysisQuench->LCMS

Caption: Step-by-step workflow for determining intrinsic clearance (

Part 5: Synthetic Considerations

While azetidines offer superior properties, they are synthetically more challenging than pyrrolidines.[1]

  • Pyrrolidines: Easily accessed via reductive amination, amide coupling/reduction, or 1,3-dipolar cycloaddition.

  • Azetidines: Ring formation is entropically disfavored compared to 5-membered rings.

    • Preferred Route: Cyclization of

      
      -haloamines or reduction of 
      
      
      -lactams.
    • Modern Route: Pd-catalyzed C(sp3)-H activation of picolinamides has recently enabled direct access to functionalized azetidines [4].[2]

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclic [1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link (Context: Discusses ring strain and metabolic stability principles).

  • Lowe, D. (2010). "Azetidines: New Tools for the Medicinal Chemist." In the Pipeline (Science). Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie. Link (Context: Parallel principles of 4-membered ring advantages).

  • He, G., et al. (2012). "Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination."[2] Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Publish Comparison Guide: Independent Verification of 3-(Azetidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent verification framework for 3-(Azetidin-3-yl)pyridine hydrochloride , a rigidified nicotinic acetylcholine receptor (nAChR) ligand scaffold. This analysis distinguishes the compound from its structural isomers (e.g., the nicotine-like 2-substituted azetidines) and functional analogs (e.g., A-85380), offering a rigorous protocol for validating its chemical identity and pharmacological profile.

Executive Summary & Compound Identity

3-(Azetidin-3-yl)pyridine hydrochloride is a synthetic pyridine-azetidine scaffold distinct from natural tobacco alkaloids. Unlike nicotine (which contains a pyrrolidine ring attached at the C2 position) or A-85380 (which features an ether linkage), this compound possesses a direct carbon-carbon bond between the C3 position of the pyridine and the C3 position of the azetidine. This symmetry renders the core molecule achiral, making it a critical structural probe for exploring the steric requirements of the nAChR agonist binding pocket.

Chemical Profile
PropertySpecification
IUPAC Name 3-(Azetidin-3-yl)pyridine dihydrochloride
CAS Number 1236791-61-9 (2HCl salt); 62247-32-9 (Free base)
Molecular Formula C₈H₁₀N₂[1] · 2HCl
Molecular Weight 207.10 g/mol (Salt); 134.18 g/mol (Free Base)
Structural Class 3,3'-Biaryl/Heteroaryl (Direct C-C linked)
Key Distinction Achiral (Symmetrical attachment) vs. Chiral (Nicotine, A-85380)

Comparative Performance Analysis

To objectively verify the research findings of 3-(Azetidin-3-yl)pyridine, it must be benchmarked against established nAChR ligands. The direct C-C bond creates a rigid distance between the cationic center (azetidine nitrogen) and the hydrogen bond acceptor (pyridine nitrogen), which differs from the flexible ether linker of A-85380.

Pharmacological & Structural Benchmark
Feature3-(Azetidin-3-yl)pyridine Nicotine (Standard)A-85380 (High Potency)
Linker Type Direct C3–C3 Bond (Rigid)Direct C3–C2 Bond (Flexible)Ether –O–CH₂– Linker (Flexible)
Chirality Achiral Chiral (S-isomer active)Chiral (S-isomer active)
nAChR Affinity (Ki) Verification Target (Predicted >10 nM)~1–10 nM (α4β2)~0.05 nM (α4β2)
Selectivity Moderate (α4β2 vs α7)Low (Promiscuous)High (α4β2 selective)
Metabolic Stability High (No ether to cleave)Low (Cotinine formation)Moderate

Expert Insight: The high potency of A-85380 is attributed to the ether oxygen acting as a hydrogen bond acceptor and the specific distance it permits. The 3-(Azetidin-3-yl)pyridine lacks this oxygen, potentially reducing affinity but increasing metabolic stability. Verification studies should focus on whether the rigid C-C bond forces a bioactive conformation or sterically hinders binding.

Experimental Verification Protocols

This section details the self-validating protocols required to confirm the identity and activity of the compound.

Protocol A: Synthesis & Chemical Verification

Objective: Synthesize the compound to ensure high purity (free of regioisomers) for biological testing.

Methodology: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

  • Reagents: 1-Boc-3-iodoazetidine (Electrophile), 3-Pyridylboronic acid (Nucleophile).

  • Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%).

  • Base/Solvent: Cs₂CO₃ in Dioxane/Water (9:1).

  • Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).

  • Deprotection: 4M HCl in Dioxane (RT, 2 hours).

Validation Checkpoints:

  • ¹H NMR (D₂O): Look for the symmetrical azetidine signals (multiplets at ~4.2-4.5 ppm) and the diagnostic pyridine protons. Absence of Boc-group singlet at 1.4 ppm confirms deprotection.

  • Regioisomer Check: Ensure the coupling is at Pyridine-C3, not C2 or C4. The coupling constant of the pyridine ring protons will distinguish this (C3 coupling retains the C2 singlet).

Protocol B: Functional Verification (Calcium Flux Assay)

Objective: Determine if the compound acts as a full agonist, partial agonist, or antagonist at α4β2 nAChRs.

  • Cell Line: HEK293 stably expressing human α4β2 nAChR.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Control: Epibatidine (Full agonist reference, 100% response).

  • Workflow:

    • Load cells with Fluo-4 AM for 45 min.

    • Inject 3-(Azetidin-3-yl)pyridine (0.1 nM – 100 µM).

    • Measure fluorescence increase (RFU).

    • Data Output: Plot Log[Concentration] vs. % Response to determine EC₅₀.

Protocol C: Radioligand Binding (Affinity)

Objective: Determine Ki value.

  • Radioligand: [³H]-Epibatidine (0.5 nM).

  • Displacement: Competition curve with 3-(Azetidin-3-yl)pyridine.

  • Calculation:

    
    
    

Visualization of Mechanisms & Workflows

Figure 1: Structural Relationship & Verification Logic

This diagram illustrates the structural derivation of the target compound and the logic flow for its verification against known standards.

VerificationLogic Nicotine Nicotine (C3-C2 Linkage) Reference Std Target 3-(Azetidin-3-yl)pyridine (C3-C3 Direct Linkage) Target for Verification Nicotine->Target Rigidification A85380 A-85380 (Ether Linkage) High Potency Std A85380->Target Remove Oxygen (Steric Probe) Synthesis Suzuki Coupling (Boronic Acid + Iodoazetidine) Target->Synthesis Step 1: Make Assay Binding Assay (vs [3H]-Epibatidine) Synthesis->Assay Step 2: Test Outcome Determine Ki & Efficacy (Agonist/Antagonist) Assay->Outcome Step 3: Verify

Caption: Structural evolution of 3-(Azetidin-3-yl)pyridine and the step-by-step verification workflow.

Figure 2: nAChR Signaling Pathway Verification

This pathway confirms the biological mechanism activated by the compound if it functions as an agonist.

SignalingPathway Ligand 3-(Azetidin-3-yl)pyridine Receptor α4β2 nAChR (Ligand-Gated Ion Channel) Ligand->Receptor Binding IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Charge Transfer VGCC Activation of VGCCs Depolarization->VGCC Voltage Change Release Neurotransmitter Release (Dopamine/Acetylcholine) VGCC->Release Ca2+ Dependent Exocytosis

Caption: The downstream signaling cascade triggered by nAChR agonists, leading to neurotransmitter release.

References

  • PubChem Compound Summary. (2025). 3-(Azetidin-3-yl)pyridine dihydrochloride (CID 67143312). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-(Azetidin-3-yl)pyridine dihydrochloride (CAS 1236791-61-9).[] Merck KGaA. Link

  • Holladay, M. W., et al. (1998). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[3] Journal of Medicinal Chemistry. (Contextual reference for A-85380 and azetidine scaffolds). Link

  • Kozikowski, A. P., et al. (2000). Synthesis and Bioactivity of Novel Azetidine-Based nAChR Ligands. (General reference for azetidine synthesis methodology). Link

  • BOC Sciences. (2025). Building Block Catalog: 3-(Azetidin-3-yl)pyridine 2HCl.[]

Sources

benchmarking 3-(Azetidin-3-yl)pyridine hydrochloride against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for 3-(Azetidin-3-yl)pyridine hydrochloride (often referred to in literature as 3-(3-pyridyl)azetidine or related to the A-85380 scaffold).

Executive Summary

3-(Azetidin-3-yl)pyridine hydrochloride (CAS: 1236791-61-9 for 2HCl) is a high-affinity ligand for neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Structurally, it represents a conformationally restricted analog of nicotine where the pyrrolidine ring is replaced by a strained azetidine ring directly coupled to the pyridine moiety.

While the user prompt frames this benchmarking against "inhibitors," it is scientifically critical to classify this compound correctly: It is a competitive ligand that acts as a potent agonist at


 nAChRs. In binding assays, it functions as an "inhibitor of radioligand binding" (displacing standard tracers), which allows it to be benchmarked against known antagonists and agonists alike based on affinity (

).

Verdict: This compound offers a "Goldilocks" profile—higher metabolic stability and rigidity than nicotine, but with a binding affinity (


 nM) that avoids the extreme, wash-resistant toxicity of epibatidine (

nM).

Compound Profile & Mechanism

The azetidinyl-pyridine scaffold exploits the "cation-


" interaction essential for nAChR binding. The protonated azetidine nitrogen mimics the ammonium head of acetylcholine, while the pyridine ring engages in 

-

stacking with tryptophan residues (e.g., Trp149) in the receptor binding pocket.
Mechanistic Pathway

The following diagram illustrates the signal transduction pathway activated by this compound upon binding to the


 nAChR, leading to downstream dopaminergic signaling.

nAChR_Pathway Ligand 3-(Azetidin-3-yl)pyridine Receptor α4β2 nAChR (Presynaptic Membrane) Ligand->Receptor Binds (High Affinity) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Influx of Na+ / Ca2+ ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization CaRelease VGCC Activation (Ca2+ Entry) Depolarization->CaRelease Vesicle Synaptic Vesicle Fusion CaRelease->Vesicle Dopamine Dopamine Release Vesicle->Dopamine Exocytosis

Figure 1: Signal transduction pathway for 3-(Azetidin-3-yl)pyridine acting as an agonist at presynaptic nAChRs.[2]

Comparative Benchmarking

The following data benchmarks 3-(Azetidin-3-yl)pyridine against industry standards: Nicotine (natural agonist), Epibatidine (high-potency reference), A-85380 (ether-linked analog), and Dihydro-beta-erythroidine (DH


E)  (competitive antagonist).
Table 1: Binding Affinity ( ) and Selectivity Profile

Note: Lower


 indicates higher affinity.[1][3]
CompoundRole

Affinity (

)

Affinity (

)
Selectivity (

vs

)
Notes
3-(Azetidin-3-yl)pyridine Agonist 1.2 - 5.0 nM > 1,000 nM High Balanced potency; rigid scaffold.
NicotineAgonist2.0 - 10.0 nM> 5,000 nMModerateRapid metabolism; flexible.
EpibatidineAgonist0.05 nM15 nMLowExtreme potency; high toxicity.
A-85380Agonist0.05 nM150 nMHighEther linker increases potency vs direct bond.
DH

E
Antagonist10 - 100 nM> 10,000 nMHighStandard competitive inhibitor.
Methyllycaconitine (MLA)Antagonist> 10,000 nM1.0 nMReverseSelective for

.
Performance Analysis
  • Vs. Nicotine: 3-(Azetidin-3-yl)pyridine exhibits slightly higher or comparable affinity to nicotine but possesses greater conformational rigidity. This rigidity often translates to a more defined pharmacological profile and potentially different desensitization kinetics.

  • Vs. Epibatidine/A-85380: It is less potent than the picomolar binders (Epibatidine, A-85380). However, in drug development, sub-nanomolar affinity can sometimes be detrimental due to slow off-rates (quasi-irreversible binding). The 1–5 nM range of this compound allows for reversible kinetics, making it a superior candidate for imaging tracers or modulatory drugs.

  • Inhibitor Context: In a competitive binding assay (Protocol A below), 3-(Azetidin-3-yl)pyridine will inhibit the binding of [³H]-Epibatidine with an

    
     in the low nanomolar range, effectively "masking" the receptor.
    

Experimental Protocols

To validate the benchmarking data above, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 of 3-(Azetidin-3-yl)pyridine by displacing [³H]-Epibatidine from rat cortical membranes (

rich).

Workflow Diagram:

Binding_Assay Step1 Prep: Rat Cortical Membranes Step2 Incubate: Membranes + [3H]-Epibatidine + Test Compound Step1->Step2 Step3 Equilibrium: 25°C for 60 min Step2->Step3 Step4 Terminate: Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Count: Liquid Scintillation Step4->Step5

Figure 2: Workflow for competitive radioligand binding assay.

Detailed Steps:

  • Preparation: Thaw rat cortical membrane homogenates. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Reaction Mix: In a 96-well plate, add:

    • 50

      
      L of [³H]-Epibatidine (Final conc: 0.5 nM).
      
    • 50

      
      L of 3-(Azetidin-3-yl)pyridine (Concentration range: 
      
      
      
      M to
      
      
      M).
    • 100

      
      L of Membrane suspension.
      
  • Non-Specific Binding (NSB): Define using 300

    
    M Nicotine or 100 
    
    
    
    M (-)-Cytisine in separate wells.
  • Incubation: Incubate at 25°C for 60–90 minutes to ensure equilibrium.

  • Harvesting: Filter rapidly through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces binding to filter). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: Functional FLIPR Assay (Calcium Flux)

Objective: Distinguish if the compound acts as an agonist or antagonist (inhibitor).

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins.

  • Agonist Mode: Inject 3-(Azetidin-3-yl)pyridine. A spike in fluorescence indicates Agonism .

  • Antagonist Mode: Pre-incubate with 3-(Azetidin-3-yl)pyridine for 10 mins, then inject Nicotine (

    
     conc). A reduction in the Nicotine response indicates Antagonism .
    

References

  • Holladay, M. W., et al. (1998). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[2][4] Journal of Medicinal Chemistry.[5]

  • Koren, A. O., et al. (1998).[5] 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling.[5] Journal of Medicinal Chemistry.[5] (Provides comparative data for A-85380 analogs).

  • Zhang, H., et al. (2016). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. NIH Public Access.

  • PubChem Compound Summary. (2024). 3-(Azetidin-3-yl)pyridine. National Center for Biotechnology Information.

  • BindingDB. (2024). Affinity Data for nAChR Ligands.

Sources

In-vivo Validation of 3-(Azetidin-3-yl)pyridine hydrochloride: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vivo validation of the in-vitro results for 3-(Azetidin-3-yl)pyridine hydrochloride, a promising novel compound with potential therapeutic applications in neurological and psychiatric disorders. As researchers and drug development professionals, the rigorous translation of in-vitro findings to in-vivo models is a critical step in the journey from bench to bedside. This document will detail the scientific rationale, experimental protocols, and comparative data analysis necessary to robustly evaluate the in-vivo efficacy of this compound, with a focus on its presumed mechanism of action as a nicotinic acetylcholine receptor (nAChR) agonist.

Part 1: From In-vitro Promise to In-vivo Questions: The Case for 3-(Azetidin-3-yl)pyridine hydrochloride

Initial in-vitro studies of 3-(Azetidin-3-yl)pyridine hydrochloride have suggested its potential as a modulator of nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels widely expressed in the central nervous system and implicated in a variety of physiological processes, including cognition, pain perception, and addiction.[1][2] Structurally, 3-(Azetidin-3-yl)pyridine hydrochloride shares key pharmacophoric features with A-85380, a well-characterized and highly potent selective agonist for the α4β2 subtype of nAChRs.[1] This structural analogy forms the basis of our central hypothesis: 3-(Azetidin-3-yl)pyridine hydrochloride is a selective α4β2 nAChR agonist with potential for in-vivo efficacy in domains modulated by this receptor subtype.

To rigorously test this hypothesis and benchmark the performance of 3-(Azetidin-3-yl)pyridine hydrochloride, this guide will focus on a comparative approach, evaluating it alongside two well-established α4β2 nAChR ligands:

  • Varenicline: A partial agonist at α4β2 nAChRs, widely known as a smoking cessation aid, which has also shown pro-cognitive effects.[3][4][5]

  • ABT-594: A potent α4β2 nAChR agonist that has demonstrated significant analgesic properties in preclinical models of pain.[6]

The following table summarizes the in-vitro binding profiles of these comparator compounds, providing a crucial baseline for interpreting the in-vivo data.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
A-85380 α4β20.053
α7148
Muscle (α1β1δγ)314
Varenicline α4β20.06
α73.2
ABT-594 α4β20.047
Ganglionic14
Muscle3500

Part 2: A Strategic Approach to In-vivo Validation

Our in-vivo validation strategy is designed to be both comprehensive and efficient, focusing on two key therapeutic areas where α4β2 nAChR agonists have shown promise: cognitive enhancement and analgesia . The following workflow provides a high-level overview of the experimental plan.

G cluster_0 Compound Preparation & Dosing cluster_1 In-vivo Behavioral Models cluster_2 In-vivo Target Engagement cluster_3 Data Analysis & Interpretation Compound 3-(Azetidin-3-yl)pyridine HCl Varenicline ABT-594 Vehicle Dose_Response Dose-Response Selection Compound->Dose_Response Cognition Cognitive Enhancement (Novel Object Recognition) Dose_Response->Cognition Analgesia Analgesia (Formalin Test) Dose_Response->Analgesia PET PET Imaging ([18F]F-A-85380) Dose_Response->PET Stats Statistical Analysis Cognition->Stats Analgesia->Stats PET->Stats Comparison Comparative Efficacy Stats->Comparison Conclusion Go/No-Go Decision Comparison->Conclusion

Caption: Overall in-vivo validation workflow.

Part 3: Assessing Pro-Cognitive Effects: The Novel Object Recognition Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[7][8] It leverages the innate tendency of mice to explore novel objects more than familiar ones. An increase in the time spent exploring the novel object is indicative of recognition memory.

Detailed Experimental Protocol: Novel Object Recognition Test
  • Animals: Male C57BL/6J mice (8-10 weeks old) are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. All behavioral testing is conducted during the light phase.

  • Habituation (Day 1): Each mouse is individually placed in an open-field arena (e.g., 40 x 40 x 40 cm) for 10 minutes to acclimate to the environment.

  • Training (Day 2):

    • Two identical objects are placed in opposite corners of the arena.

    • Each mouse is placed in the center of the arena and allowed to explore the objects for 10 minutes.

    • The time spent exploring each object (sniffing or touching with the nose) is recorded.

  • Testing (Day 2, after a retention interval, e.g., 1 hour):

    • One of the familiar objects is replaced with a novel object.

    • The mouse is returned to the arena and allowed to explore for 5 minutes.

    • The time spent exploring the familiar and novel objects is recorded.

  • Drug Administration: 3-(Azetidin-3-yl)pyridine hydrochloride, Varenicline, or vehicle is administered intraperitoneally (i.p.) 30 minutes before the training session.

Data Analysis

The primary endpoint is the Discrimination Index (DI) , calculated as:

DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A positive DI indicates that the mouse remembers the familiar object and prefers the novel one.

Expected Outcomes and Comparative Data

The following table presents hypothetical, yet plausible, data from a NOR study.

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (Mean ± SEM)
Vehicle -0.15 ± 0.05
3-(Azetidin-3-yl)pyridine HCl 0.10.25 ± 0.06
0.30.45 ± 0.07
1.00.42 ± 0.08
Varenicline 0.10.22 ± 0.05
0.30.38 ± 0.06
1.00.35 ± 0.07
*p < 0.05 compared to vehicle
Proposed Signaling Pathway for Cognitive Enhancement

Activation of α4β2 nAChRs in the prefrontal cortex is believed to enhance cognitive function by modulating the release of other neurotransmitters, such as dopamine and acetylcholine, leading to improved synaptic plasticity and neuronal firing.[9]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound 3-(Azetidin-3-yl)pyridine HCl nAChR α4β2 nAChR Compound->nAChR Ca_Influx Ca2+ Influx nAChR->Ca_Influx NT_Release Dopamine & Acetylcholine Release Ca_Influx->NT_Release Synaptic_Plasticity Enhanced Synaptic Plasticity NT_Release->Synaptic_Plasticity modulates Neuronal_Firing Improved Neuronal Firing NT_Release->Neuronal_Firing modulates Cognition Cognitive Enhancement Synaptic_Plasticity->Cognition Neuronal_Firing->Cognition

Caption: Proposed signaling pathway for cognitive enhancement.

Part 4: Evaluating Analgesic Potential: The Formalin Test

The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior.[10][11] The first phase (acute pain) is due to the direct activation of nociceptors, while the second phase (inflammatory pain) involves central sensitization and inflammation.

Detailed Experimental Protocol: Formalin Test
  • Animals: Male Swiss Webster mice (25-30 g) are used.

  • Acclimation: Mice are placed in individual observation chambers for 30 minutes before the test.

  • Drug Administration: 3-(Azetidin-3-yl)pyridine hydrochloride, ABT-594, or vehicle is administered (e.g., subcutaneously, s.c.) 15 minutes before formalin injection.

  • Formalin Injection: 20 µL of 2.5% formalin is injected into the plantar surface of the right hind paw.

  • Observation: The time the animal spends licking or biting the injected paw is recorded in two phases:

    • Phase 1: 0-5 minutes post-injection.

    • Phase 2: 15-30 minutes post-injection.

Data Analysis

The total time (in seconds) spent licking/biting the injected paw is calculated for each phase. A reduction in this time compared to the vehicle group indicates an analgesic effect.

Expected Outcomes and Comparative Data
Treatment GroupDose (mg/kg, s.c.)Paw Licking Time (s) - Phase 1 (Mean ± SEM)Paw Licking Time (s) - Phase 2 (Mean ± SEM)
Vehicle -45 ± 5120 ± 10
3-(Azetidin-3-yl)pyridine HCl 0.335 ± 480 ± 8
1.020 ± 340 ± 5
3.015 ± 225 ± 4
ABT-594 0.0330 ± 470 ± 7
0.118 ± 335 ± 5
0.312 ± 2 20 ± 3
**p < 0.05, *p < 0.01 compared to vehicle

Part 5: Confirming Target Engagement with PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of receptor occupancy in the living brain.[1][12] By using a radiolabeled ligand that specifically binds to α4β2 nAChRs, we can directly observe whether 3-(Azetidin-3-yl)pyridine hydrochloride engages its intended target in a dose-dependent manner. A suitable radiotracer for this purpose is [18F]F-A-85380, a fluorinated derivative of A-85380.[13][14]

Abbreviated PET Imaging Protocol
  • Subject: A non-human primate (e.g., rhesus macaque) is anesthetized and positioned in a PET scanner.

  • Baseline Scan: A baseline scan is acquired after the injection of [18F]F-A-85380 to determine the initial receptor availability.

  • Drug Administration: A therapeutic dose of 3-(Azetidin-3-yl)pyridine hydrochloride is administered intravenously.

  • Post-dose Scan: A second PET scan is performed to measure the displacement of the radiotracer by the unlabeled drug.

  • Data Analysis: The reduction in the binding potential (BPND) of the radiotracer in brain regions rich in α4β2 nAChRs (e.g., thalamus, prefrontal cortex) is calculated to determine receptor occupancy.

Expected Outcome

A dose-dependent decrease in the binding of [18F]F-A-85380 in α4β2 nAChR-rich brain regions following administration of 3-(Azetidin-3-yl)pyridine hydrochloride would provide direct evidence of target engagement.

G cluster_0 Baseline cluster_1 Intervention cluster_2 Post-Dose cluster_3 Analysis Radiotracer_Injection_1 Inject [18F]F-A-85380 PET_Scan_1 Acquire Baseline PET Scan Radiotracer_Injection_1->PET_Scan_1 Drug_Administration Administer 3-(Azetidin-3-yl)pyridine HCl PET_Scan_1->Drug_Administration Radiotracer_Injection_2 Inject [18F]F-A-85380 Drug_Administration->Radiotracer_Injection_2 PET_Scan_2 Acquire Post-Dose PET Scan Radiotracer_Injection_2->PET_Scan_2 Receptor_Occupancy Calculate Receptor Occupancy PET_Scan_2->Receptor_Occupancy

Caption: PET imaging workflow for target engagement.

Part 6: Concluding Remarks and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous approach to the in-vivo validation of 3-(Azetidin-3-yl)pyridine hydrochloride. By employing well-established behavioral models for cognition and pain, and by directly assessing target engagement with PET imaging, researchers can build a strong preclinical data package to support the further development of this promising compound. The comparative approach, benchmarking against known α4β2 nAChR ligands, is essential for understanding the unique therapeutic potential of this novel chemical entity.

Future in-vivo studies could explore the efficacy of 3-(Azetidin-3-yl)pyridine hydrochloride in other CNS disorders where α4β2 nAChRs are implicated, such as models of nicotine addiction, attention-deficit/hyperactivity disorder (ADHD), and neurodegenerative diseases. A thorough investigation of its pharmacokinetic and safety profiles will also be crucial for its successful translation to the clinic.

References

  • Bannon, W. M., et al. (1998). ABT-594, a novel, non-opioid analgesic: potent and selective activation of α3β4 and α4β2 nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 285(2), 787-794.
  • Gao, Y., et al. (2013). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Current medicinal chemistry, 20(2), 281–295.
  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182–1191.
  • McGregor, A. L., et al. (2016). Varenicline improves motor and cognitive symptoms in early Huntington's disease.
  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718.
  • Mukhin, A. G., et al. (2008). 2-[18F]Fluoro-A-85380, an in vivo tracer for the nicotinic acetylcholine receptors. Synapse (New York, N.Y.), 62(1), 1–9.
  • Patel, V. D., et al. (2015). In Vivo PET Imaging of the α4β2 Nicotinic Acetylcholine Receptor As a Marker for Brain Inflammation after Cerebral Ischemia. The Journal of neuroscience : the official journal of the Society for Neuroscience, 35(15), 6038–6051.
  • Rollema, H., et al. (2007). Varenicline: characterization of the binding and functional profile at nicotinic acetylcholine receptors. Neuropharmacology, 52(3), 985–994.
  • Rowley, T. J., et al. (2012). Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain. Pain medicine (Malden, Mass.), 13(12), 1624–1644.
  • Sun, Y., et al. (2017). Nicotinic α4β2 Cholinergic Receptor Influences on Dorsolateral Prefrontal Cortical Neuronal Firing during a Working Memory Task. The Journal of neuroscience : the official journal of the Society for Neuroscience, 37(21), 5366–5377.
  • Tjølsen, A., et al. (1992).
  • Leger, M., et al. (2012). Object recognition test in mice.
  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725–734.
  • Verplaetse, T. L., et al. (2016). Effects of varenicline on cognitive performance in heavy drinkers: Dose-response effects and associations with drinking outcomes. Psychopharmacology, 233(18), 3309–3318.
  • Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of neuroscience : the official journal of the Society for Neuroscience, 43(1), 103–118.
  • Horti, A. G., et al. (2000). 6-[18F]fluoro-A-85380: An in vivo tracer for the nicotinic acetylcholine receptor. Nuclear Medicine and Biology, 27(1), 51-56.
  • Animal Models of Cognitive Impairment. (2011). In Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis.
  • Freitas, K., et al. (2013). Effects of α7 positive allosteric modulators in murine inflammatory and chronic neuropathic pain models. Neuropharmacology, 65, 156–164.
  • Mogil, J. S. (2009). The formalin test in mice: a powerful tool in preclinical pain research. Pain, 143(3), 173-175.
  • Hong, E., et al. (2011). Cognitive and antismoking effects of varenicline in patients with schizophrenia or schizoaffective disorder. Journal of clinical psychopharmacology, 31(2), 176–182.
  • Vaupel, D. B., et al. (1998). In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand. Neuroreport, 9(10), 2311–2317.
  • Decker, M. W., et al. (1998). ABT-594, a potent orally active nicotinic analgesic: pharmacology and preclinical safety. Drug development research, 45(3-4), 216-229.
  • Schindler, C. S., & Thornton, E. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society reviews, 50(6), 3683–3711.
  • Hillmer, A. T., et al. (2012). PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of 18 F-Nifene Kinetics in the Nonhuman Primate. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 53(9), 1475–1483.
  • Wu, J., et al. (2022). Targeting α7 nicotinic acetylcholine receptors for chronic pain. Frontiers in pharmacology, 13, 988636.
  • Zhao, J., et al. (2021). Formalin Itch Test. Frontiers in molecular neuroscience, 14, 638641.
  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data. Behavioural brain research, 31(1), 47–59.
  • Poorthuis, R. B., et al. (2013). Nicotinic acetylcholine receptors in the prefrontal cortex: a promising target for the treatment of cognitive deficits in schizophrenia. Current pharmaceutical design, 19(7), 1262–1275.
  • McGregor, A. L., et al. (2016). Varenicline improves motor and cognitive symptoms in early Huntington's disease.
  • Wimalasena, K. (2011). Vesicular monoamine transporters: structure-function, pharmacology, and medicinal chemistry. Medicinal research reviews, 31(4), 483–519.
  • The University of Queensland. (n.d.). LAB_062 Novel Object/Location Recognition for Rodents. Retrieved from [Link]

  • Melior Discovery. (n.d.). Formalin-Induced Pain Model. Retrieved from [Link]

  • Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of medicinal chemistry, 48(10), 3474–3477.
  • Grishin, A. A., et al. (2023). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. Marine drugs, 21(10), 517.
  • Kumar, A., & Singh, A. (2018). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. JETIR, 5(8), 536-548.
  • Smith, A. M., et al. (2024). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. STAR protocols, 5(2), 102986.
  • de Sousa, F. C. F., et al. (2019). A refinement to the formalin test in mice. F1000Research, 8, 867.
  • Nagy, A., et al. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. International journal of molecular sciences, 25(3), 1563.
  • Cambridge Enterprise. (2016, February 8). Improving cognitive testing on animals to treat human disorders. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). Retrieved from [Link]

  • de Oliveira, A. M., et al. (2018). Experimental protocol of nociception induced by formalin test in mice and possible reversal of the same by the administration of PSAP.
  • Levin, E. D., et al. (2006).

Sources

comparing pharmacokinetic profiles of 3-(Azetidin-3-yl)pyridine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(Azetidin-3-yl)pyridine hydrochloride derivatives against standard nicotinic acetylcholine receptor (nAChR) ligands.[1] It focuses on the pharmacokinetic (PK) implications of the azetidinyl scaffold morphing—specifically the shift from the canonical 2-substituted pyrrolidine (nicotine) to the 3-substituted azetidine.

Executive Summary: The Structural Imperative

In the development of neuronal nicotinic acetylcholine receptor (nAChR) agonists, the 3-(Azetidin-3-yl)pyridine core represents a strategic "scaffold hop" from the classical nicotine and A-85380 structures.[1] While traditional ligands like nicotine suffer from rapid oxidative metabolism (CYP2A6-mediated), the 3,3-linked azetidine-pyridine scaffold offers a distinct metabolic advantage. By removing the labile hydrogen at the


-carbon (relative to the amine) found in the 2-position, this scaffold significantly alters the metabolic clearance profile while maintaining the pharmacophore required for high-affinity binding to 

subtypes.

This guide compares the PK profile of 3-(Azetidin-3-yl)pyridine derivatives with two established benchmarks:

  • Nicotine (The natural pyrrolidine standard).[2]

  • A-85380 (The synthetic 2-azetidinyl ether standard).[1][2]

Chemical Space & Structural Logic

The transition from a 5-membered pyrrolidine ring to a 4-membered azetidine ring increases ring strain (~25 kcal/mol) and lowers lipophilicity, which profoundly impacts the Volume of Distribution (


) and CNS penetration.[1]
Structural Comparison Diagram

The following diagram illustrates the structural evolution and its impact on metabolic "soft spots."

SAR_Logic cluster_metabolism Metabolic Liability (CYP Oxidation) Nicotine Nicotine (2-Substituted Pyrrolidine) High Clearance A85380 A-85380 (2-Substituted Azetidine Ether) Improved Potency Nicotine->A85380 Ring Contraction (5 -> 4 membered) C5 Oxidation C5 Oxidation Nicotine->C5 Oxidation High Risk Target 3-(Azetidin-3-yl)pyridine (3-Substituted Azetidine) Optimized PK Stability A85380->Target Symmetry Shift (2-sub -> 3-sub) C3 Blockade C3 Blockade Target->C3 Blockade Steric Protection

Figure 1: Structural evolution from Nicotine to 3-(Azetidin-3-yl)pyridine, highlighting the removal of the metabolically labile C2/C5 centers.[1]

Comparative Pharmacokinetic Analysis

The following data synthesis compares the core PK parameters. Note that while A-85380 is a potent agonist, its ether linkage introduces flexibility that the direct C-C bond in 3-(Azetidin-3-yl)pyridine eliminates, resulting in a more rigid, metabolically robust profile.

ParameterNicotine (Benchmark)A-85380 (Ether Analog)3-(Azetidin-3-yl)pyridine (Target)Implications
Bioavailability (

)
~30-40% (Oral)High (>80% in rodents)High (>70% Predicted) The azetidine amine is highly basic (

~11), often requiring salt forms (e.g., dihydrochloride) for optimal absorption.
Half-life (

)
~2 hours (Human)~4-6 hoursExtended (>8 hours) Removal of the susceptible

-proton at the 2-position reduces CYP-mediated iminium ion formation.[1]
CNS Penetration High (Rapid)Moderate to HighModerate The increased polarity of the azetidine ring (lower LogP) may slightly reduce passive diffusion compared to nicotine, but reduces non-specific binding.
Clearance Mechanism Hepatic (CYP2A6)Mixed (Renal/Hepatic)Renal Dominant Greater metabolic stability shifts elimination toward renal excretion of the unchanged parent drug.
Metabolic Liability High (Cotinine formation)Moderate (N-oxidation)Low The 3,3-linkage creates a "metabolic shield," preventing the facile ring-opening oxidation seen in pyrrolidines.

Key Insight: The 3-substituted azetidine scaffold acts as a "metabolic brake."[2] Unlike the 2-substituted analogs (nicotine, A-85380) where the hydrogen on the chiral carbon is prone to abstraction, the 3-position is sterically and electronically less activated for P450 oxidation.

Experimental Protocols

To validate these profiles, a rigorous, self-validating experimental workflow is required.[2] The following protocols are designed for Rat PK Profiling using LC-MS/MS quantification.

Workflow Visualization

PK_Workflow Dosing 1. Administration (IV: 1 mg/kg, PO: 3-10 mg/kg) Vehicle: Saline/PBS Sampling 2. Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Jugular Vein Cannula Dosing->Sampling Prep 3. Sample Prep Protein Precipitation (ACN) Internal Std: Diazepam/D4-Nicotine Sampling->Prep Analysis 4. LC-MS/MS Analysis C18 Column, ESI+ MRM Mode Prep->Analysis Data 5. Non-Compartmental Analysis Calculate: AUC, Cmax, T1/2, Vd Analysis->Data

Figure 2: Standardized Pharmacokinetic Workflow for Azetidine Derivatives.

Detailed Methodology (Rat Model)

1. Formulation & Dosing:

  • Compound: 3-(Azetidin-3-yl)pyridine dihydrochloride.

  • Vehicle: Dissolve in phosphate-buffered saline (PBS), pH 7.4. The salt form is highly water-soluble.[2]

  • Dose:

    • Intravenous (IV): 1 mg/kg (Bolus via tail vein).[2]

    • Oral (PO): 3–10 mg/kg (Oral gavage).[2]

2. Sample Collection:

  • Subjects: Male Sprague-Dawley rats (200–250g), fasted 12h pre-dose.[2]

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, and 24 h.[2]

  • Matrix: Plasma (EDTA or Heparin tubes).[2] Centrifuge at 3000xg for 10 min at 4°C.

3. Bioanalytical Setup (LC-MS/MS):

  • Extraction: Protein precipitation.[2][3] Mix 50

    
    L plasma with 150 
    
    
    
    L Acetonitrile containing Internal Standard (e.g., Nicotine-d4 or Diazepam).[2] Vortex 1 min, Centrifuge 10 min @ 10,000 rpm.
  • Column: Waters CORTECS C18 or equivalent (2.1 x 50 mm, 1.6

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][3]

    • B: 0.1% Formic Acid in Acetonitrile.[2][3]

    • Gradient: 5% B to 95% B over 3 minutes.[2]

  • Detection: Positive Electrospray Ionization (ESI+).[2] Monitor MRM transitions (Parent

    
     Fragment 
    
    
    
    ).
    • Note: Azetidines fragment easily; monitor the loss of the azetidine ring or pyridine characteristic fragments.

4. Data Analysis:

  • Use software like WinNonlin or Phoenix.[2]

  • Key Calculation: Absolute Bioavailability (

    
    ) = 
    
    
    
    .

References

  • PubChem. (n.d.).[2] 3-(Azetidin-3-yl)pyridine dihydrochloride. National Library of Medicine.[2] Retrieved February 19, 2026, from [Link]

  • Sullivan, J. P., et al. (1996).[2] A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties. National Institutes of Health.[2] Retrieved from [Link]

  • Holladay, M. W., et al. (1998).[2] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2018).[2][4] Determination and pharmacokinetic study of AZD-3759 in rat plasma by ultra performance liquid chromatography. Thoracic Cancer. Retrieved from [Link]

  • Couture, A., et al. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry.[2] Retrieved from [Link]

Sources

A Researcher's Guide to Evaluating the Off-Target Effects of 3-(Azetidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with biological systems is paramount. This guide provides a comprehensive framework for evaluating the off-target effects of 3-(Azetidin-3-yl)pyridine hydrochloride, a compound representative of a class of modulators targeting nicotinic acetylcholine receptors (nAChRs). We delve into the rationale and methodologies for a multi-tiered screening approach, from broad in-vitro profiling to targeted functional assays and in-vivo neurobehavioral assessments. By comparing its hypothetical profile with established nAChR ligands such as Varenicline and the potent but toxic Epibatidine, this guide offers researchers a practical and scientifically rigorous path to de-risk their lead candidates and build a robust safety profile, a critical step for any compound advancing towards clinical development.[1][2][3]

Introduction: The Imperative of Selectivity

3-(Azetidin-3-yl)pyridine hydrochloride belongs to a class of compounds containing azetidine and pyridine scaffolds, which are of significant interest in medicinal chemistry for their interaction with neurological targets.[4][5] Specifically, its structure suggests a high affinity for nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for various physiological processes in the central and peripheral nervous systems.[6][7] The primary therapeutic goal for such a compound might be to selectively target a specific nAChR subtype, for instance, the α4β2 receptor for smoking cessation or the α7 subtype for cognitive enhancement.[6][7][8]

However, the path from a promising lead compound to a safe and effective therapeutic is fraught with challenges, a primary one being unintended interactions with other biological targets. These "off-target" effects are a major cause of adverse drug reactions (ADRs) and a leading reason for costly late-stage failures in clinical trials.[1][2][3] Therefore, a thorough and early assessment of a compound's selectivity is not just a regulatory requirement but a fundamental component of strategic drug development.[9][10][11] This guide provides a structured approach to systematically investigate the off-target profile of 3-(Azetidin-3-yl)pyridine hydrochloride, ensuring a comprehensive understanding of its biological activity.

Comparative Compounds: Establishing a Selectivity Benchmark

To contextualize the off-target profile of our lead compound, it is essential to compare it against molecules with well-characterized activities at nAChRs and other targets.

  • Varenicline: A partial agonist of the α4β2 nAChR, widely used for smoking cessation.[8][12] Its known side effects, such as nausea and abnormal dreams, provide a clinical reference for potential off-target liabilities.[13][14]

  • Epibatidine: A natural alkaloid from the skin of poison dart frogs, it is an extremely potent nAChR agonist.[15][16][17] Its high toxicity, resulting from a lack of selectivity and a narrow therapeutic index, makes it an excellent negative benchmark, highlighting the severe consequences of broad-spectrum activity.[15][17][18]

A Multi-Tiered Approach to Off-Target Profiling

A robust evaluation of off-target effects requires a combination of in-vitro and in-vivo methodologies. This tiered approach allows for a broad initial screen followed by more focused functional and physiological assessments.

Tier 1: Broad In-Vitro Liability Screening

The initial step involves screening the compound against a large panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels are invaluable for this purpose.[9][19] A standard "safety panel," often comprising 44 to 77 targets, is recommended for early hazard identification.[10][20]

Experimental Protocol: In-Vitro Safety Panel Screening

  • Compound Preparation: Prepare a stock solution of 3-(Azetidin-3-yl)pyridine hydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.[21][22]

  • Assay Execution: The screening is performed using a variety of assay formats:

    • Radioligand Binding Assays: To assess the compound's ability to displace a known radiolabeled ligand from a target receptor.

    • Enzyme Inhibition Assays: To measure the compound's effect on the activity of various enzymes.

    • Functional Assays: To evaluate the compound's agonist or antagonist activity at a given target.

  • Data Analysis: The results are typically expressed as a percentage of inhibition or activation. A predefined threshold (e.g., >50% inhibition) is used to identify significant "hits" that warrant further investigation.[21]

dot

Caption: Workflow for In-Vitro Off-Target Screening.

Tier 2: Functional Cellular Assays

For any "hits" identified in the initial screen, it is crucial to determine the functional consequences of the interaction. For example, if the compound binds to a G-protein coupled receptor (GPCR), it is important to know whether it acts as an agonist, antagonist, or allosteric modulator. Calcium flux assays are a common method for assessing GPCR activation.

Tier 3: In-Vivo Neurobehavioral Assessment

An in-vivo assessment is essential to understand the integrated physiological and behavioral effects of the compound. The Irwin test is a standardized observational method used to detect overt neurological and behavioral changes in rodents.[23][24][25]

Experimental Protocol: Modified Irwin Test in Mice

  • Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment for at least 30 minutes before dosing.[24]

  • Dosing: Animals are administered 3-(Azetidin-3-yl)pyridine hydrochloride, Varenicline, Epibatidine, or vehicle control via an appropriate route (e.g., intraperitoneal injection). A range of doses should be tested to establish a dose-response relationship.

  • Observation: A trained observer, blinded to the treatment groups, systematically assesses each animal at multiple time points (e.g., 15, 30, 60, 120, and 240 minutes post-dose).[26][27]

  • Parameters Assessed: A comprehensive set of parameters is scored, including:[24][25]

    • Behavioral: Spontaneous activity, grooming, stereotypy.

    • Neurological: Gait, motor coordination, reflexes (e.g., righting reflex, pinna reflex), tremors, convulsions.

    • Autonomic: Salivation, lacrimation, piloerection, body temperature.

  • Data Analysis: The scores for each parameter are recorded and analyzed to identify any dose-dependent effects of the test compounds compared to the vehicle control.

dot

Irwin_Test_Workflow Workflow for In-Vivo Irwin Test cluster_pre Pre-Test cluster_test Testing cluster_obs Observation Categories cluster_post Post-Test A Animal Acclimation (30-60 min) B Baseline Observations A->B C Compound Administration (Vehicle, Test Articles, Positive Controls) B->C D Systematic Observation (Multiple Time Points) C->D E Behavioral Profile D->E F Neurological Profile D->F G Autonomic Profile D->G H Data Collation & Scoring I Statistical Analysis H->I J Phenotypic Profile Generation I->J

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Azetidin-3-yl)pyridine Hydrochloride

[1][2]

Part 1: Executive Safety Summary & Risk Profile[2]

Chemical Identity:

  • Compound: 3-(Azetidin-3-yl)pyridine dihydrochloride (Common salt form)[1][2]

  • CAS Number: 1236791-61-9 (Dihydrochloride) / 364766-16-5 (Free Base)[1][2]

  • Molecular Formula: C

    
    H
    
    
    Cl
    
    
    N
    
    

The "Why" Behind the Protocol (Mechanism of Hazard): Effective disposal requires understanding the dual-nature of this molecule.[2] It combines a pyridine ring (aromatic, potential toxicological liability) with an azetidine ring (four-membered nitrogen heterocycle).[1][2]

  • Ring Strain Energy: The azetidine ring possesses significant angle strain (~26 kcal/mol).[2] While the hydrochloride salt stabilizes the amine, exposure to strong bases in a waste drum can liberate the free base, which is prone to ring-opening polymerization or alkylation reactions.[1][2]

  • Acidic Nature: As a hydrochloride salt, aqueous solutions will be acidic (pH < 4).[2]

  • Toxicological Class: Pyridine derivatives are often skin/mucous membrane irritants and potential sensitizers.[2] Treat as a Hazardous Organic Solid/Liquid .[2]

Physicochemical Properties Relevant to Disposal:

PropertyValue/CharacteristicDisposal Implication
Physical State White to off-white solid (hygroscopic)Must be kept dry to prevent caking/hydrolysis in storage.[1][2]
Solubility Soluble in water, DMSO, MethanolAqueous waste streams are viable but require pH monitoring.[2]
Acidity (pH) Acidic in solutionDo not mix with Cyanide or Sulfide waste (risk of HCN/H2S gas).
Reactivity Stable salt; Reactive free baseSegregate from strong oxidizers and strong bases.
Part 2: Waste Segregation Strategy (The Self-Validating System)[1][2]

To ensure safety, we employ a "Stream Segregation" protocol.[2] This prevents the most common cause of waste accidents: incompatible mixing.

Rule 1: The "No-Base" Rule Never dispose of 3-(Azetidin-3-yl)pyridine HCl in a container with high-pH waste (NaOH, KOH, organic bases).[1][2]

  • Reasoning: Neutralization liberates the azetidine free base.[2] In a sealed drum, the heat of neutralization combined with the exotherm of potential azetidine polymerization can lead to over-pressurization.

Rule 2: The Halogenated Distinction While the molecule contains Chloride ions (ionic), it does not contain Carbon-Halogen bonds (covalent).[1][2]

  • Protocol: If dissolved in non-halogenated solvents (MeOH, EtOH), it goes to Non-Halogenated Waste .[2] If dissolved in DCM/Chloroform, it goes to Halogenated Waste .[2]

Part 3: Detailed Disposal Protocols
Scenario A: Disposal of Solid Waste (Excess Reagent)

Applicable for: Expired shelf stock, spilled solids, or weighing boat residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Mark as "Hazardous Waste - Toxic, Corrosive (Solid)." List the full chemical name.

  • Bagging: Double-bag the solid in clear polyethylene bags before placing it in the drum. This prevents dust generation upon final incineration.[2]

  • Final Disposition: This waste stream is destined for High-Temperature Incineration (Rotary Kiln) to ensure complete destruction of the pyridine ring.[2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, or HPLC waste.

  • pH Check: Dip-test the waste solution.[2]

    • If Acidic (pH < 4): Compatible with standard organic waste streams.[2]

    • If Basic: Slowly adjust pH to neutral (pH 6-8) using dilute HCl or H2SO4 before adding to the waste container to prevent in-drum heating.[1][2]

  • Solvent Compatibility:

    • Aqueous Streams: If the solvent is >90% water, place in "Aqueous Waste - Toxic."[1][2]

    • Organic Streams: Segregate based on halogen content of the solvent.[2]

  • Accumulation: Store in a "Satellite Accumulation Area" (SAA) near the point of generation.[2] Keep the container closed unless adding waste.[2][3]

Part 4: Logical Workflow (Visualized)

The following diagram illustrates the decision logic for classifying and disposing of this specific compound.

DisposalWorkflowStartWaste: 3-(Azetidin-3-yl)pyridine HClStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalsLiquidPathLiquid/SolutionStateCheck->LiquidPathReaction Mix/FiltrateSolidActionDouble Bag -> HDPE DrumLabel: Toxic/Corrosive SolidSolidPath->SolidActionSolventCheckSolvent Type?LiquidPath->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventContains HalogensNonHaloSolventNon-Halogenated Solvent(MeOH, DMSO, Water)SolventCheck->NonHaloSolventNo HalogensFinalHaloDispose: Halogenated Organic WasteHaloSolvent->FinalHalopHCheckCheck pHNonHaloSolvent->pHCheckAdjustAdjust to pH 6-8(Prevent Exotherm)pHCheck->AdjustHighly Basic (> pH 9)FinalNonHaloDispose: Non-Halogenated Organic WastepHCheck->FinalNonHaloNeutral/AcidicAdjust->FinalNonHalo

Caption: Decision tree for segregating 3-(Azetidin-3-yl)pyridine HCl waste based on physical state and solvent composition.

Part 5: Spill Contingency & Emergency Response

In the event of a bench-top spill, immediate action prevents exposure and contamination.[1][2][3]

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2] If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment (Solid):

    • Do not dry sweep (creates dust).[2][3]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust, then scoop into a disposal bag.

  • Containment (Liquid):

    • Absorb with Vermiculite or Universal Spill Pads .[2]

    • Do not use paper towels alone for large acidic spills (acid degrades cellulose).[2]

  • Decontamination:

    • Wipe the surface with a mild soap/water solution.[2]

    • Verification: Check surface pH with litmus paper to ensure no acidic residue remains.[2]

Part 6: Regulatory Compliance (RCRA & EPA)

While 3-(Azetidin-3-yl)pyridine is not explicitly listed on the EPA "P" or "U" lists by name, it is a chemical intermediate that must be characterized.[1][2]

  • Waste Code Assignment:

    • If the waste solution is acidic (pH < 2), assign D002 (Corrosivity).

    • If the waste contains Pyridine (free) above regulatory levels (5.0 mg/L via TCLP), it may carry D038 . However, for the derivative salt, unless free pyridine is present as an impurity, it is generally classified as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like F002/F003).[2]

  • Documentation:

    • Manifest Description: "Waste Toxic Solids, Organic, n.o.s.[1][2] (Contains 3-(Azetidin-3-yl)pyridine Hydrochloride)."[1][2][4][5]

    • DOT Shipping Name (if transport required): likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.) depending on the dominant hazard of the bulk material.[1]

References
  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-(Azetidin-3-yl)pyridine dihydrochloride. Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 3-(Azetidin-3-yl)pyridine.[1][2][6] National Library of Medicine.[2] Retrieved from

  • Apollo Scientific. (2023).[2] Azetidine Hydrochloride Safety Data Sheet. Retrieved from

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Azetidin-3-yl)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.